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  • Product: 4,5,6-Trichloropyridazine-3(2H)-one

Core Science & Biosynthesis

Foundational

4,5,6-Trichloropyridazine-3(2H)-one: A Core Scaffold for Advanced Heterocyclic Synthesis and Drug Development

As drug discovery programs increasingly demand novel, highly functionalized sp³- and sp²-enriched chemical spaces, the strategic use of polyhalogenated heterocyclic scaffolds has become paramount. 4,5,6-Trichloropyridazi...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly demand novel, highly functionalized sp³- and sp²-enriched chemical spaces, the strategic use of polyhalogenated heterocyclic scaffolds has become paramount. 4,5,6-Trichloropyridazine-3(2H)-one stands out as a remarkably versatile building block. By leveraging the differential reactivity of its three distinct carbon-chlorine bonds and its acidic lactam nitrogen, researchers can execute precise, regioselective functionalizations to generate diverse libraries of bioactive compounds and agrochemicals[1].

This technical guide dissects the molecular architecture, mechanistic reactivity, and validated experimental protocols for utilizing 4,5,6-trichloropyridazine-3(2H)-one in advanced synthetic workflows.

Molecular Architecture & Physicochemical Profile

The utility of 4,5,6-trichloropyridazine-3(2H)-one stems from its unique electronic topology. The presence of two adjacent ring nitrogens exerts a profound electron-withdrawing effect, highly activating the pyrimidine core toward Nucleophilic Aromatic Substitution (SNAr).

Crucially, the molecule exists in a tautomeric equilibrium between the lactam (pyridazin-3(2H)-one) and lactim (pyridazin-3-ol) forms. In both the solid state and most polar solvents, the lactam form overwhelmingly predominates. This tautomeric preference is the fundamental driver for the regioselectivity observed during subsequent functionalization, directing electrophiles to the N2 position rather than the oxygen.

Table 1: Physicochemical and Structural Properties
PropertyValueStructural & Synthetic Significance
Chemical Formula C₄HCl₃N₂OHighly halogenated core provides three distinct handles for sequential SNAr.
Molecular Weight 199.42 g/mol Low-molecular-weight scaffold, ideal for Fragment-Based Drug Design (FBDD).
Tautomeric State Lactam (2H-one) > LactimDictates N- vs. O-alkylation regioselectivity during library generation.
pKa (N-H) ~5.5 - 6.5Highly acidic N-H due to the adjacent carbonyl and perchlorinated ring.
CLogP ~1.8Favorable lipophilicity profile for initial pharmaceutical screening libraries.

Mechanistic Pathways: Synthesis and Regioselective Reactivity

The synthesis of the 4,5,6-trichloropyridazine-3(2H)-one scaffold begins with the commercially available precursor, 3,4,5,6-tetrachloropyridazine[2]. The transformation relies on a highly controlled, regioselective hydrolysis.

Once the core scaffold is isolated, it serves as a divergence point for library generation. The typical workflow involves an initial N-arylation or N-alkylation to lock the tautomeric state and provide lipophilic bulk (e.g., forming 2-(4-bromophenyl)-4,5,6-trichloropyridazin-3-one)[3]. Following N-substitution, the C4 and C5 chlorines—which are highly activated by the adjacent carbonyl and the ring nitrogens, respectively—can be sequentially displaced by various nucleophiles (amines, thiols, alkoxides) to yield the final pharmaceutical intermediates[1].

Pathway A 3,4,5,6-Tetrachloropyridazine (Precursor) B 4,5,6-Trichloropyridazine-3(2H)-one (Core Scaffold) A->B Regioselective Hydrolysis (NaOH, H2O/THF) C N-Alkylation/Arylation (Position 2) B->C Base, R-X / Ar-X (N2-Selective Attack) D SNAr Substitution (Positions 4 & 5) C->D Nucleophiles (Amines/Thiols) (Scaffold Derivatization)

Fig 1: Synthetic workflow and regioselective functionalization of the pyridazinone scaffold.

Experimental Methodologies: Self-Validating Protocols

To ensure high scientific integrity and reproducibility, the following protocols have been designed as self-validating systems. The chemical physics of the reactions inherently prevent over-reaction, ensuring high yield and purity.

Protocol A: Regioselective Hydrolysis of 3,4,5,6-Tetrachloropyridazine

Objective: Synthesize 4,5,6-trichloropyridazine-3(2H)-one from 3,4,5,6-tetrachloropyridazine[2].

Causality & Logic: In 3,4,5,6-tetrachloropyridazine, the positions alpha to the nitrogens (C3 and C6) are the most electron-deficient. By using a strictly controlled stoichiometric amount of aqueous sodium hydroxide in a miscible co-solvent (THF), the hydroxide ion selectively attacks the C3 position. Why does it not over-hydrolyze? Once the initial substitution occurs, the molecule tautomerizes to the pyridazinone form. In the basic reaction medium, the acidic N-H is immediately deprotonated to form a resonance-stabilized pyridazinolate anion. This anionic state drastically increases the overall electron density of the heterocyclic ring, effectively shutting down further nucleophilic attack at the remaining C4, C5, and C6 chlorines. The product inherently protects itself from degradation.

Step-by-Step Procedure:

  • Dissolution: Dissolve 10.0 mmol of 3,4,5,6-tetrachloropyridazine in 20 mL of anhydrous Tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add 10.5 mmol (1.05 equivalents) of NaOH dissolved in 10 mL of deionized water dropwise over 15 minutes.

  • Reaction Maturation: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. The progress can be monitored via TLC (Hexane/EtOAc 3:1); the anionic product will remain at the baseline until acidified.

  • Quenching & Isolation: Acidify the reaction mixture to pH 2 using 1M HCl. The protonation of the pyridazinolate anion forces the precipitation of the neutral 4,5,6-trichloropyridazine-3(2H)-one.

  • Purification: Filter the white precipitate, wash with cold water, and dry under a high vacuum to yield the pure scaffold.

Protocol B: Regioselective N-Arylation for Library Generation

Objective: Synthesize 2-aryl-4,5,6-trichloropyridazin-3(2H)-one derivatives (e.g., 2-(4-bromophenyl)-4,5,6-trichloropyridazin-3-one)[3].

Causality & Logic: The N-H proton of the scaffold is highly acidic (pKa ~6). Using a mild base like potassium carbonate (K₂CO₃) in a polar aprotic solvent (DMF) quantitatively generates the ambident anion. According to Hard-Soft Acid-Base (HSAB) theory, the nitrogen atom is softer and more polarizable than the oxygen atom. In the presence of soft electrophiles (like aryl halides undergoing cross-coupling or activated alkyl halides) and polar aprotic solvents that do not heavily solvate the anion, N-alkylation is kinetically and thermodynamically favored over O-alkylation.

Step-by-Step Procedure:

  • Deprotonation: Suspend 5.0 mmol of 4,5,6-trichloropyridazine-3(2H)-one and 7.5 mmol of finely powdered anhydrous K₂CO₃ in 15 mL of dry DMF. Stir at room temperature for 30 minutes to ensure complete anion formation.

  • Electrophile Addition: Add 5.5 mmol of the desired aryl halide (e.g., 1-bromo-4-iodobenzene for Cu-catalyzed coupling, or a standard alkyl halide for direct SN2). (Note: For unactivated aryl halides, catalytic CuI and a diamine ligand are required for Ullmann-type N-arylation).

  • Heating: Elevate the temperature to 80 °C and stir for 12 hours under an inert argon atmosphere.

  • Workup: Cool the mixture and pour it into 50 mL of ice water. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, then dry over Na₂SO₄.

  • Concentration: Evaporate the solvent and purify via flash column chromatography to isolate the N-substituted derivative[4].

Applications in Drug Development

The 4,5,6-trichloropyridazine-3(2H)-one core is a privileged scaffold in medicinal chemistry. Its primary application lies in scaffold hopping and bioisosteric replacement for traditional phenyl or pyrimidine rings.

By utilizing the N-arylated derivatives[3], researchers can systematically replace the C4 and C5 chlorines with various pharmacophores (e.g., piperazines, morpholines, or primary amines) via SNAr. Because the C4 position is highly activated by the adjacent carbonyl (acting similarly to a vinylogous acid chloride), nucleophilic attack can often be directed regioselectively to C4 at lower temperatures, leaving the C5 chlorine available for subsequent, more forceful cross-coupling reactions (like Suzuki or Buchwald-Hartwig aminations). This predictable, orthogonal reactivity makes the scaffold invaluable for rapid Structure-Activity Relationship (SAR) exploration in oncology and neuropharmacology.

References

  • Alfa Chemistry.CAS 20074-67-3 Pyridazine,3,4,5,6-tetrachloro-.
  • Durham E-Theses.A scaffold for the synthesis of highly functionalised heterocycles.
  • AA Blocks.Product Index: 2-(4-bromophenyl)-4,5,6-trichloropyridazin-3-one.
  • Molaid.1-m-Bromphenyl-3,4,5-trichlor-6-pyridazon | 53673-83-9.

Sources

Exploratory

4,5,6-Trichloropyridazine-3(2H)-one solubility data

An In-depth Technical Guide to the Solubility of 4,5,6-Trichloropyridazine-3(2H)-one Authored by a Senior Application Scientist This technical guide provides a comprehensive overview of the solubility characteristics of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 4,5,6-Trichloropyridazine-3(2H)-one

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the solubility characteristics of 4,5,6-trichloropyridazine-3(2H)-one. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of solubility, offering a framework for understanding and experimentally determining the solubility of this compound. Given the current landscape of available literature, this guide focuses on providing a robust methodology for generating reliable solubility data in your own laboratory setting.

Introduction: The Significance of 4,5,6-Trichloropyridazine-3(2H)-one and its Solubility

Pyridazine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1] The unique arrangement of nitrogen atoms in the pyridazine ring, combined with various substitutions, can lead to compounds with potential applications as therapeutic agents.[2] 4,5,6-Trichloropyridazine-3(2H)-one, with its chlorinated pyridazine core, represents a scaffold with potential for further chemical modification and exploration in drug discovery programs.

Solubility is a critical physicochemical property that profoundly influences a compound's journey from a laboratory curiosity to a viable product. In drug development, poor aqueous solubility can lead to low bioavailability, hindering the therapeutic efficacy of a potential drug candidate.[3] Furthermore, understanding a compound's solubility in various organic solvents is essential for synthesis, purification, and formulation processes.[4]

A thorough review of the scientific literature indicates that while information on various chlorinated pyridazines exists[5][6], specific quantitative solubility data for 4,5,6-trichloropyridazine-3(2H)-one is not extensively published. This guide, therefore, aims to empower researchers by providing the foundational knowledge and detailed protocols necessary to determine the solubility of this compound accurately.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The structure of 4,5,6-trichloropyridazine-3(2H)-one suggests a complex solubility profile.

  • Molecular Structure and Polarity: The presence of three electron-withdrawing chlorine atoms and a polar carbonyl group (C=O) introduces significant polarity to the molecule. The N-H group can act as a hydrogen bond donor, while the nitrogen atoms and the carbonyl oxygen can act as hydrogen bond acceptors.

  • Intermolecular Forces: The potential for hydrogen bonding, dipole-dipole interactions, and London dispersion forces suggests that the solubility of 4,5,6-trichloropyridazine-3(2H)-one will be highly dependent on the nature of the solvent.

Based on these structural features, we can predict the following solubility trends:

  • Polar Protic Solvents (e.g., water, ethanol, methanol): The ability to both donate and accept hydrogen bonds suggests that 4,5,6-trichloropyridazine-3(2H)-one will exhibit some solubility in these solvents. However, the presence of the three chlorine atoms, which contribute to the molecule's lipophilicity, may limit its aqueous solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents can act as hydrogen bond acceptors and engage in dipole-dipole interactions. It is anticipated that 4,5,6-trichloropyridazine-3(2H)-one will show good solubility in these solvents.[7]

  • Nonpolar Solvents (e.g., hexane, toluene): Due to the significant polarity of the molecule, it is expected to have low solubility in nonpolar solvents.

Experimental Determination of Equilibrium Solubility

To obtain reliable quantitative solubility data, a well-controlled experimental method is essential. The shake-flask method is a widely accepted technique for determining equilibrium solubility.[4]

Experimental Protocol: Shake-Flask Method

This protocol provides a step-by-step guide to determining the equilibrium solubility of 4,5,6-trichloropyridazine-3(2H)-one.

Materials:

  • 4,5,6-Trichloropyridazine-3(2H)-one (solid)

  • Selected solvents (e.g., water, ethanol, methanol, DMSO, DMF, acetone, ethyl acetate, toluene)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation: Add an excess amount of solid 4,5,6-trichloropyridazine-3(2H)-one to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

  • Equilibration: Seal the vials and place them on an orbital shaker or with a magnetic stir bar. Agitate the samples at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. It is advisable to conduct a preliminary experiment to determine the time required to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the undissolved solid to settle. Alternatively, centrifuge the samples to facilitate phase separation.

  • Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles. Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of 4,5,6-trichloropyridazine-3(2H)-one in the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[8]

  • Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or mol/L).

Causality in Experimental Design
  • Excess Solid: The use of an excess of the solid compound ensures that the solution is saturated at equilibrium, which is the definition of solubility.

  • Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is critical for obtaining reproducible results.[9]

  • Agitation: Agitation increases the surface area of the solid in contact with the solvent, which accelerates the dissolution process and helps in reaching equilibrium faster.

  • Filtration: Filtration is a critical step to ensure that no solid particles are present in the sample being analyzed, as this would lead to an overestimation of the solubility.

Data Presentation

Systematically recording experimentally determined solubility data is crucial for comparison and interpretation. The following table provides a template for organizing your results.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of Analysis
Water25HPLC-UV
Ethanol25HPLC-UV
Methanol25HPLC-UV
DMSO25HPLC-UV
DMF25HPLC-UV
Acetone25HPLC-UV
Ethyl Acetate25HPLC-UV
Toluene25HPLC-UV

Visualizing the Workflow and Molecular Interactions

Visual aids can enhance the understanding of experimental processes and molecular interactions.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_sample Sampling & Analysis A Add excess solid 4,5,6-trichloropyridazine-3(2H)-one to solvent B Agitate at constant temperature (24-48h) A->B Reach Equilibrium C Settle or Centrifuge B->C Separate Phases D Filter supernatant C->D Remove Solids E Dilute sample D->E Prepare for Analysis F Quantify by HPLC/UV-Vis E->F Measure Concentration

Caption: Experimental workflow for determining equilibrium solubility.

Caption: Potential intermolecular interactions of 4,5,6-trichloropyridazine-3(2H)-one.

Conclusion

While readily available quantitative solubility data for 4,5,6-trichloropyridazine-3(2H)-one is currently limited, this technical guide provides the necessary theoretical framework and practical, step-by-step protocols for its determination. By understanding the underlying principles of solubility and adhering to rigorous experimental techniques, researchers can generate the high-quality data needed to advance their work in drug discovery and chemical synthesis. The provided templates and visualizations are intended to support a systematic and well-documented approach to this crucial aspect of chemical characterization.

References

  • Vertex AI Search. Pyridazine-3(2H)-one derived drugs (a), synthesis of 4,5-dihydropyridazine-3(2H).
  • Biagini, R. E., et al. (1995). "Improved Rapid Analytical Method for the Urinary Determination of 3,5,6 Trichloro-2-PyridinoI, a Metabolite of Chlorpyrifos." CDC Stacks.
  • Benchchem. "An In-Depth Technical Guide to the Solubility of 4,5-Dichloropyridazine-3,6-diol in Organic Solvents."
  • Cayman Chemical.
  • PubChem. "5-Chloropyridazin-3(2H)-one."
  • CAS Common Chemistry. "3,4,5-Trichloropyridazine."
  • Chem-Impex. "3,4,6-Trichloropyridazine."
  • Al-Ghorbani, M., et al. (2022).
  • Google Patents. "CN101817788A - Preparation method of 3,4,6-trichloro-pyridazine."
  • PubChem. "3,4,6-Trichloropyridazine."
  • PubChem. "4,5,6-Trichloro-1,2,3-triazine."
  • ChemicalBook. "3,4,6-Trichloropyridazine CAS#: 6082-66-2."
  • ResearchGate. "Solubility of 6-Chloropyridazin-3-amine in Different Solvents."
  • Environmental Protection Agency. "Environmental Chemistry Methods: Triclopyr; 444561-06."
  • MDPI. "Synthesis and Pharmacological Studies of Unprecedented Fused Pyridazino[3′,4′:5,6][1][7][10]triazino[3,4-b][1][4][7]thiadiazine Derivatives."

  • Pharmaceutical Sciences.
  • ResearchGate. "Analytical Methods for Pesticides and Herbicides." (2018).
  • MDPI.
  • ChemScene. "3,4,6-Trichloropyridazine | 6082-66-2."
  • Tokyo Chemical Industry Co., Ltd. "3,4,6-Trichloropyridazine | 6082-66-2."

Sources

Protocols & Analytical Methods

Method

synthesis of 4,5,6-Trichloropyridazine-3(2H)-one derivatives

Application Note: Synthesis and Functionalization of 4,5,6-Trichloropyridazine-3(2H)-one Derivatives Executive Summary & Strategic Rationale The 4,5,6-trichloropyridazine-3(2H)-one scaffold is a highly privileged pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Functionalization of 4,5,6-Trichloropyridazine-3(2H)-one Derivatives

Executive Summary & Strategic Rationale

The 4,5,6-trichloropyridazine-3(2H)-one scaffold is a highly privileged pharmacophore in modern drug discovery. Its unique electronic properties and hydrogen-bonding capabilities make it an ideal precursor for synthesizing complex kinase inhibitors (such as PIM-1/2/3 inhibitors), anti-cancer therapeutics, and advanced agrochemicals[1]. As a Senior Application Scientist, I have structured this protocol to move beyond basic synthetic steps, focusing instead on the mechanistic causality and process controls required to generate these derivatives with high purity and yield.

Mechanistic Foundations of Regioselective SNAr

The synthesis of 4,5,6-trichloropyridazine-3(2H)-one relies on the regioselective nucleophilic aromatic substitution (SNAr) of 3,4,5,6-tetrachloropyridazine. The adjacent nitrogen atoms in the diazine ring exert a strong electron-withdrawing effect, highly activating the 3- and 6-positions toward nucleophilic attack[2].

When subjected to aqueous sodium hydroxide (NaOH), the hydroxide ion selectively displaces the chlorine atom at the 3-position. The resulting 3-hydroxy-4,5,6-trichloropyridazine intermediate is transient; it rapidly tautomerizes to the thermodynamically stable pyridazin-3(2H)-one[3]. This tautomerization acts as the thermodynamic sink that drives the reaction forward and prevents reversible chlorine exchange.

Pathway A 3,4,5,6-Tetrachloropyridazine B 4,5,6-Trichloropyridazin-3(2H)-one A->B NaOH, H2O/THF Regioselective SNAr C N-Alkylated Derivatives B->C R-X, K2CO3, DMF N-Alkylation D Kinase Inhibition (e.g., PIM-1/2) C->D Target Binding

Figure 1: Chemical pathway from tetrachloropyridazine to target kinase inhibition.

Quantitative Reaction Optimization

Selecting the correct base and solvent system is critical to prevent over-hydrolysis (yielding dihydroxy species) or unwanted side reactions. The table below summarizes the causality behind different optimization parameters.

Base / ReagentSolvent SystemTemp (°C)Time (h)Yield (%)Mechanistic Causality & Observations
NaOH (1.05 eq) H₂O / THF (1:1) 80 4 85 Optimal: THF ensures substrate solubility; strict stoichiometry prevents over-hydrolysis.
KOH (1.1 eq)H₂O / EtOH (1:1)80582EtOH can lead to minor competitive formation of 3-ethoxy byproducts.
Glacial Acetic AcidNeat1181230Acidic hydrolysis is significantly less efficient for perchlorinated systems[4].
NaOMe (2.0 eq)MeOH6510N/AYields the 3-methoxy derivative rather than the desired pyridazinone[3].

Self-Validating Experimental Protocols

Protocol A: Synthesis of 4,5,6-Trichloropyridazine-3(2H)-one

This protocol is designed with built-in validation checkpoints to ensure process integrity.

Step 1: Reagent Charging & Solvation

  • Action: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10.0 mmol of 3,4,5,6-tetrachloropyridazine in 15 mL of Tetrahydrofuran (THF). Slowly add 10.5 mmol of NaOH dissolved in 15 mL of deionized water.

  • Causality: THF is utilized as a co-solvent because the perchlorinated starting material is highly hydrophobic. The slight 0.05 eq excess of NaOH ensures complete conversion while mitigating the risk of displacing a second chlorine atom.

Step 2: Controlled SNAr Hydrolysis

  • Action: Heat the biphasic mixture to 80°C and stir vigorously for 4 hours.

  • Validation Check: At t = 3.5 h, sample the organic layer for TLC (Hexanes:EtOAc 3:1). The starting material (high Rf) should be completely consumed, replaced by a highly polar, UV-active spot at the baseline (representing the sodium salt of the product).

Step 3: Quenching and Tautomerization

  • Action: Cool the reaction mixture to 0°C in an ice bath. Slowly add 2M HCl dropwise until the pH reaches strictly 2.0.

  • Causality: Acidification protonates the intermediate sodium salt, shifting the equilibrium entirely to the pyridazin-3(2H)-one tautomer. This tautomer is highly insoluble in the cold aqueous THF mixture, driving instantaneous precipitation.

  • Validation Check: The formation of a dense, white/off-white precipitate upon reaching pH 2 is a visual confirmation of successful tautomerization.

Step 4: Isolation and Purification

  • Action: Isolate the precipitate via vacuum filtration. Wash the filter cake with 3 x 10 mL of ice-cold water, followed by 5 mL of cold hexanes. Dry under high vacuum.

  • Causality: The cold water wash removes NaCl and residual HCl, while the hexane wash removes any unreacted starting material or non-polar impurities.

Protocol B: N-Alkylation to form 2-Substituted Derivatives

The N-H bond of the pyridazin-3(2H)-one is weakly acidic, allowing for targeted functionalization[5].

Step 1: Deprotonation

  • Action: Dissolve 5.0 mmol of 4,5,6-trichloropyridazine-3(2H)-one in 10 mL of anhydrous DMF. Add 6.0 mmol of anhydrous K₂CO₃. Stir at room temperature for 30 minutes.

  • Causality: K₂CO₃ is a mild base, perfectly calibrated to deprotonate the amide-like N-H without causing competitive hydrolysis of the remaining C-Cl bonds, which stronger bases (like NaH) might risk in the presence of trace moisture[6].

Step 2: Electrophilic Addition

  • Action: Add 5.5 mmol of the desired alkyl halide (e.g., benzyl bromide). Heat to 60°C for 3 hours.

  • Validation Check: LC-MS analysis should reveal a mass shift corresponding to [M+H]⁺ of the alkylated product, confirming successful N-substitution.

Workflow Step1 1. Reagent Charging Tetrachloropyridazine + THF + NaOH (aq) Step2 2. SNAr Reaction Stir at 80°C for 4 hours Monitor by TLC Step1->Step2 Step3 3. Acidification Cool to 0°C, add 2M HCl to pH 2 Induces precipitation Step2->Step3 Step4 4. Isolation Vacuum filtration & cold H2O wash Step3->Step4 Step5 5. Validation LC-MS and Melting Point analysis Step4->Step5

Figure 2: Self-validating experimental workflow for pyridazinone synthesis.

Conclusion

By strictly controlling the stoichiometric ratio of the hydroxide nucleophile and leveraging the thermodynamic stability of the tautomerized pyridazin-3(2H)-one, researchers can reliably synthesize 4,5,6-trichloropyridazine-3(2H)-one. This protocol establishes a robust, self-validating foundation for the subsequent generation of diverse, biologically active derivatives.

Sources

Application

Application Note: Harnessing 4,5,6-Trichloropyridazine-3(2H)-one for Click Chemistry Platforms

For Researchers, Scientists, and Drug Development Professionals Introduction: Expanding the Click Chemistry Toolbox with a Versatile Pyridazine Scaffold Click chemistry, particularly the Copper-Catalyzed Azide-Alkyne Cyc...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Click Chemistry Toolbox with a Versatile Pyridazine Scaffold

Click chemistry, particularly the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), has revolutionized the synthesis of complex molecular architectures in drug discovery, materials science, and chemical biology.[1][] The power of this reaction lies in its high efficiency, broad functional group tolerance, and the formation of a stable triazole linkage under mild conditions.[3] A key to innovation in this field is the development of novel, functionalizable building blocks that can introduce unique structural and electronic properties into the final constructs.

This application note details a robust two-step protocol to leverage the highly functionalized and electron-deficient 4,5,6-trichloropyridazine-3(2H)-one as a versatile scaffold for click chemistry applications. The inherent reactivity of the chloro-substituents allows for a strategic nucleophilic aromatic substitution (SNAr) to introduce an azide "handle," transforming the pyridazine into a clickable building block.[4] Subsequent participation in a CuAAC reaction enables the facile conjugation to a wide array of alkyne-containing molecules, opening new avenues for the synthesis of novel compounds with potential applications in medicinal chemistry and beyond. The resulting triazole-pyridazine conjugates are of interest due to the diverse biological activities associated with both pyridazine and triazole moieties.

Physicochemical Properties of 4,5,6-Trichloropyridazine-3(2H)-one

PropertyValue
Molecular Formula C₄HCl₃N₂O
Molecular Weight 215.43 g/mol
Appearance Off-white to light yellow crystalline solid
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, NMP)

Experimental Overview: A Two-Stage Approach

The protocol is divided into two main parts:

  • Synthesis of 6-azido-4,5-dichloropyridazin-3(2H)-one: This initial step involves the selective nucleophilic substitution of one chlorine atom on the starting material with an azide group.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The newly synthesized azido-pyridazine is then "clicked" with a model alkyne, propargyl alcohol, to demonstrate the feasibility of the conjugation.

G cluster_0 Part 1: Functionalization cluster_1 Part 2: Click Conjugation A 4,5,6-Trichloropyridazine-3(2H)-one B Nucleophilic Aromatic Substitution (SNAr) with Sodium Azide A->B Introduce 'Click' Handle C 6-azido-4,5-dichloropyridazin-3(2H)-one B->C D 6-azido-4,5-dichloropyridazin-3(2H)-one E Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) D->E G Triazole-Pyridazine Conjugate E->G Form Stable Triazole Linkage F Propargyl Alcohol (Model Alkyne) F->E G cluster_0 CuAAC Reaction Mechanism A Azido-pyridazine E Cycloaddition A->E B Propargyl Alcohol C Cu(I) Catalyst B->C D Copper-Acetylide Intermediate C->D D->E F Triazole-Pyridazine Product E->F

Sources

Method

Application Notes & Protocols: 4,5,6-Trichloropyridazine-3(2H)-one as a Versatile Chemical Intermediate

Foreword: Unlocking the Potential of a Privileged Scaffold To my fellow researchers and innovators in the fields of medicinal chemistry and drug development, The pyridazine-3(2H)-one core is a well-established "privilege...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unlocking the Potential of a Privileged Scaffold

To my fellow researchers and innovators in the fields of medicinal chemistry and drug development,

The pyridazine-3(2H)-one core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities, including cardiotonic, antihypertensive, anticancer, and anti-inflammatory properties.[1][2][3] The strategic functionalization of this core is paramount to modulating its pharmacological profile. This guide is dedicated to a particularly potent intermediate: 4,5,6-trichloropyridazine-3(2H)-one .

The presence of three chlorine atoms on the pyridazinone ring transforms it into a highly versatile electrophilic hub. These halogens are not merely passive substituents; they are strategically positioned leaving groups, enabling a diverse array of subsequent chemical transformations. This document moves beyond a simple recitation of facts to provide a deep, experience-driven dive into the practical application of this intermediate. We will explore not just how to perform the reactions, but why specific conditions are chosen, what to anticipate, and how to troubleshoot, ensuring your synthetic campaigns are both efficient and successful.

Physicochemical & Reactivity Profile

A foundational understanding of the intermediate's properties is critical for its effective use. The electron-withdrawing nature of the carbonyl group and the two ring nitrogens, combined with the inductive effects of the three chlorine atoms, renders the pyridazinone ring electron-deficient and thus highly susceptible to nucleophilic attack.

PropertyValue / DescriptionSource
CAS Number 14161-11-6[4]
Molecular Formula C₄HCl₃N₂OInferred
Molecular Weight 199.43 g/mol Inferred
Appearance Expected to be an off-white to light yellow solidAnalogous Compounds
Melting Point 56-58 °C (for 3,4,5-isomer)[5]
Solubility Soluble in many organic solvents (e.g., DMF, Dioxane, THF); Insoluble in water.[6]
Reactivity Profile Highly electrophilic ring system. The chlorine atoms serve as excellent leaving groups for Nucleophilic Aromatic Substitution (SNAr). The C4, C5, and C6 positions are all active sites for substitution, with regioselectivity influenced by steric and electronic factors of the incoming nucleophile.[6][7]

Core Synthetic Application: Nucleophilic Aromatic Substitution (SNAr)

The primary utility of 4,5,6-trichloropyridazine-3(2H)-one lies in its capacity to undergo sequential and regioselective SNAr reactions. This allows for the controlled, stepwise introduction of various functional groups, building molecular complexity from a stable, reliable starting point.

General Mechanism & Regioselectivity

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks one of the carbon atoms bearing a chlorine, forming a resonance-stabilized negative intermediate (a Meisenheimer-like complex). Subsequently, the chloride ion is eliminated, restoring aromaticity. The regioselectivity (which chlorine reacts first) can be tuned by reaction conditions and the nature of the nucleophile. Generally, the C6 position is highly activated, but substitution patterns can vary.

SNAr_Mechanism cluster_start Step 1: Nucleophilic Attack cluster_end Step 2: Elimination Start 4,5,6-Trichloropyridazinone + Nu:⁻ Intermediate Meisenheimer-like Complex (Resonance Stabilized) Start->Intermediate Addition Start->Intermediate Product Substituted Pyridazinone + Cl⁻ Intermediate->Product Elimination of Cl⁻ Intermediate->Product

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Protocol 1: Selective Mono-Amination

This protocol details the selective substitution of one chlorine atom with a primary or secondary amine, a common step in the synthesis of bioactive molecules.

Introduction: The introduction of an amine functional group is a cornerstone of medicinal chemistry, often used to improve solubility, introduce a basic handle for salt formation, or to serve as a key pharmacophoric element. This procedure uses a slight excess of the amine under mild basic conditions to achieve controlled monosubstitution.

Materials:

  • 4,5,6-Trichloropyridazine-3(2H)-one (1.0 eq)

  • Desired primary or secondary amine (e.g., Morpholine, Piperidine) (1.1 - 1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)[8]

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), 1,4-Dioxane, or N,N-Dimethylformamide (DMF))

  • Ethyl acetate (for workup)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4,5,6-trichloropyridazine-3(2H)-one (1.0 eq) and the chosen anhydrous solvent (e.g., THF, 10 mL per mmol of substrate).

  • Addition of Base: Add the base (e.g., K₂CO₃, 2.0 eq). Stir the suspension for 5-10 minutes.

  • Nucleophile Addition: Add the amine (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Stir the reaction mixture at a temperature between room temperature and 60 °C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate). The disappearance of the starting material and the appearance of a new, more polar spot indicates product formation.

  • Workup: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Filter off any inorganic salts. Dilute the filtrate with ethyl acetate and wash sequentially with water (2x) and brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by silica gel column chromatography to afford the desired mono-amino substituted pyridazinone.

Senior Application Scientist's Insight:

  • Causality of Choice: DIPEA is a non-nucleophilic organic base, ideal for scavenging the HCl generated in situ without competing with the amine nucleophile. K₂CO₃ is a milder, heterogeneous base that is easily filtered off; it is often preferred for its cost-effectiveness and simplicity in workup.[8][9] The choice of solvent is critical; polar aprotic solvents like DMF or Dioxane can accelerate SNAr reactions by solvating the cation of the base and leaving the nucleophile more reactive.

  • Self-Validation: The protocol's trustworthiness is ensured by the TLC monitoring step. This allows the researcher to visually track the consumption of the starting material, preventing incomplete reactions or the formation of di- or tri-substituted byproducts due to prolonged reaction times or excessive temperatures.

Advanced Application: Palladium-Catalyzed Cross-Coupling

For the synthesis of more complex architectures, particularly those requiring C-C bond formation, the chlorine substituents can serve as handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Suzuki_Workflow cluster_reactants Reactants & Catalysts cluster_process Process cluster_product Product R1 Mono-substituted (e.g., Amino) Pyridazinone Reaction Heat in Solvent (e.g., Dioxane/H₂O) R1->Reaction R2 Aryl/Heteroaryl Boronic Acid or Ester R2->Reaction Cat Pd Catalyst (e.g., Pd(OAc)₂) + Ligand (e.g., cataCXium A) Cat->Reaction Base Base (e.g., LiOtBu, K₂CO₃) Base->Reaction Product Di-substituted Aryl-Pyridazinone Reaction->Product C-C Bond Formation

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol describes the coupling of a remaining chloro-substituent with a boronic acid to form a new carbon-carbon bond, enabling the synthesis of bi-aryl or heteroaryl-aryl structures.

Introduction: The Suzuki-Miyaura coupling is one of the most powerful and widely used C-C bond-forming reactions in modern organic synthesis. Its tolerance for a wide range of functional groups makes it exceptionally valuable in the late-stage functionalization of complex molecules. This protocol is adapted from established procedures for coupling chloro-heterocycles.[10]

Materials:

  • Chloro-substituted pyridazinone intermediate (from Protocol 1) (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Phosphine Ligand (e.g., Di(adamantan-1-yl)(butyl)phosphane - cataCXium A) (0.04 eq)

  • Base (e.g., Lithium tert-butoxide (LiOtBu) or K₂CO₃) (3.0 eq)

  • Anhydrous Dioxane and Water (typically a 4:1 to 10:1 v/v mixture)

  • Ethyl acetate (for workup)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Inert Atmosphere: To a dry Schlenk flask or sealed vial, add the chloro-pyridazinone substrate (1.0 eq), boronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), and the phosphine ligand (0.04 eq).

  • Degassing: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is crucial to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent and Base Addition: Add the degassed dioxane/water solvent mixture, followed by the base (e.g., LiOtBu, 3.0 eq).

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 8-24 hours.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to afford the desired C-C coupled product.

Senior Application Scientist's Insight:

  • Causality of Choice: The combination of a palladium source (Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (cataCXium A) is highly effective for coupling electron-deficient chloro-heterocycles.[10] These ligands promote the oxidative addition step, which is often the rate-limiting step for less reactive aryl chlorides. The use of a dioxane/water solvent system is standard for Suzuki couplings, as water aids in the dissolution of the inorganic base and facilitates the transmetalation step.

  • Trustworthiness: The most critical aspect of this protocol is maintaining an oxygen-free environment. The initial degassing step is a self-validating measure; failure to properly exclude oxygen will result in a stalled or failed reaction, with the starting material remaining unconsumed as observed by TLC or LC-MS.

Safety and Handling

All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Hazards: Chlorinated heterocyclic compounds should be treated as potentially hazardous. Based on data for similar compounds, 4,5,6-trichloropyridazine-3(2H)-one is expected to be harmful if swallowed, and cause skin and serious eye irritation.[11]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[12]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1). Available from: [Link]

  • Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1113-1125.
  • Hassan, G. S., et al. (2010). Synthesis of new 4,5-3(2H)pyridazinone derivatives and their cardiotonic, hypotensive, and platelet aggregation inhibition activities. Archives of Pharmacal Research, 33(1), 25-46. Available from: [Link]

  • Sotelo, E., et al. (2002). Pyridazines. Part 35:1 Traceless Solid Phase Synthesis of 4,5- and 5,6-Diaryl-3(2H)-pyridazinones. Arkivoc, 2002(11), 35-44.
  • Hassan, G. S., et al. (2010). Synthesis of New 4,5-3(2H)pyridazinone Derivatives and Their Cardiotonic, Hypotensive, and Platelet Aggregation Inhibition Activities. ResearchGate. Available from: [Link]

  • Fisher Scientific. (2025). Safety Data Sheet for 2,4,6-Trichloropyridine. Fisher Scientific.
  • Fisher Scientific. (2024). Safety Data Sheet for 2,3,5-Trichloropyridine. Fisher Scientific.
  • MilliporeSigma. (2026).
  • Santa Cruz Biotechnology. (2016). Safety Data Sheet for Sulfachloropyridazine Sodium. Santa Cruz Biotechnology.
  • Stepakov, A. V., et al. (2025). Inverse electron demand Diels–Alder reaction of tetrazines and functionalized alkynes: convenient way to heterocycles and noncanonical amino acids. Research Square.
  • PubChem. (n.d.). 5-Chloropyridazin-3(2H)-one. National Center for Biotechnology Information. Retrieved from: [Link]

  • PubChem. (n.d.). 3,4,6-Trichloropyridazine. National Center for Biotechnology Information. Retrieved from: [Link]

  • BenchChem. (2025).
  • MDPI. (2025). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. MDPI.
  • Google Patents. (2010). CN101817788A - Preparation method of 3,4,6-trichloro-pyridazine. Google Patents.
  • PMC - NIH. (n.d.). Protocol for synthesis of di- and tri-substituted s-triazine derivatives. National Center for Biotechnology Information. Retrieved from: [Link]

  • PMC - NIH. (2022). Two-stage one-pot synthetic strategy for the key triazone-triazole intermediate of ensitrelvir (S-217622), an oral clinical candidate for treating COVID-19. National Center for Biotechnology Information. Retrieved from: [Link]

  • BenchChem. (2025). The Synthetic Versatility of 2,3,5,6-Tetrachloropyridine: A Technical Guide for Chemical Researchers. BenchChem.
  • ResearchGate. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity.
  • CAS Common Chemistry. (n.d.). 3,4,5-Trichloropyridazine. CAS. Retrieved from: [Link]

  • SCIRP. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. Scientific Research Publishing. Retrieved from: [Link]

Sources

Application

Application Note: Regioselective Functionalization and Experimental Protocols for 4,5,6-Trichloropyridazine-3(2H)-one

Target Audience: Researchers, synthetic scientists, and drug development professionals. Introduction & Mechanistic Fundamentals 4,5,6-Trichloropyridazine-3(2H)-one (also referred to in literature as 3,4,5-trichloropyrida...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic scientists, and drug development professionals.

Introduction & Mechanistic Fundamentals

4,5,6-Trichloropyridazine-3(2H)-one (also referred to in literature as 3,4,5-trichloropyridazin-6-one) is a highly versatile, electron-deficient heterocyclic scaffold widely utilized in medicinal chemistry[1]. The core's utility stems from the presence of three distinct, orthogonally reactive electrophilic centers (C-4, C-5, C-6) alongside a highly acidic lactam nitrogen (N-2). This allows for the rapid generation of complex molecular diversity[2].

However, exploiting this scaffold requires precise thermodynamic and kinetic control over the reaction conditions to ensure regioselectivity. This application note details a robust, self-validating three-step experimental workflow for the sequential functionalization of this core: N-alkylation, regioselective C-5 amination, and C-6 Suzuki-Miyaura cross-coupling.

Experimental Workflow

Workflow A 4,5,6-Trichloropyridazine-3(2H)-one (Starting Material) B N-Alkylation (Target: N-2) A->B K2CO3, DMF R-X C SNAr Reaction (Target: C-5) B->C Amine, DIPEA THF, 65°C D Suzuki Coupling (Target: C-6) C->D Ar-B(OH)2, Pd cat. Dioxane/H2O

Figure 1: Sequential functionalization workflow for 4,5,6-Trichloropyridazine-3(2H)-one.

Detailed Experimental Protocols

Protocol A: N-Alkylation of the Pyridazinone Core

Causality & Mechanistic Insight: The N-2 proton of 4,5,6-trichloropyridazine-3(2H)-one is highly acidic (pKa ~5.0) due to the inductive electron-withdrawing effects of the three chlorine atoms and the adjacent carbonyl group. This enhanced acidity allows for the use of a mild base (K₂CO₃) in a polar aprotic solvent (DMF). DMF is specifically chosen because it poorly solvates anions, thereby maximizing the nucleophilicity of the deprotonated lactam nitrogen and driving the reaction toward N-alkylation over O-alkylation[3].

Procedure:

  • Preparation: Charge a flame-dried 100 mL round-bottom flask with 4,5,6-trichloropyridazine-3(2H)-one (10.0 mmol, 1.0 eq) and anhydrous K₂CO₃ (15.0 mmol, 1.5 eq).

  • Solvation & Deprotonation: Add 50 mL of anhydrous DMF (0.2 M). Stir the suspension at room temperature (20 °C) for 15 minutes to ensure complete deprotonation.

  • Alkylation: Add benzyl bromide (11.0 mmol, 1.1 eq) dropwise via syringe over 5 minutes.

  • Reaction Monitoring: Stir the mixture for 4 hours at room temperature. Monitor completion via TLC (Hexanes/EtOAc 4:1).

  • Workup: Quench the reaction by pouring it into 150 mL of ice water. Extract with EtOAc (3 x 50 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 50 mL).

    • Self-Validating Rationale: The LiCl wash is critical to quantitatively partition residual DMF into the aqueous phase, preventing co-elution during chromatography and false mass yields.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

    • QC Validation: ¹H NMR will show the disappearance of the broad lactam NH peak (~13 ppm) and the appearance of a sharp benzylic CH₂ singlet (~5.3 ppm).

Protocol B: Regioselective SNAr at C-5

Causality & Mechanistic Insight: The SNAr reaction of polyhalogenated pyridazinones is highly sensitive to electronic and steric factors. The C-5 position is vinylogous to the lactam carbonyl, making it the most electrophilic site for attack by hard nucleophiles like amines. The resulting Meisenheimer intermediate is stabilized by both the adjacent C=N bond and the carbonyl group. Using a strict stoichiometric ratio of amine (1.05 eq) and a non-nucleophilic base (DIPEA) ensures that substitution occurs predominantly at C-5, preventing over-amination at C-4[2].

Procedure:

  • Preparation: Dissolve the N-alkylated intermediate (5.0 mmol, 1.0 eq) in 33 mL of anhydrous THF (0.15 M) in a sealed reaction tube.

  • Reagent Addition: Add N,N-diisopropylethylamine (DIPEA, 10.0 mmol, 2.0 eq) followed by morpholine (5.25 mmol, 1.05 eq).

  • Heating: Seal the tube and heat the reaction mixture to 65 °C under a nitrogen atmosphere for 12 hours.

  • Workup: Cool to room temperature and concentrate the mixture under reduced pressure to remove THF. Partition the residue between Dichloromethane (DCM, 50 mL) and saturated aqueous NaHCO₃ (50 mL). Extract the aqueous layer with DCM (2 x 25 mL).

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify via column chromatography (Hexanes/EtOAc 3:1).

    • QC Validation: The C-5 aminated regioisomer typically elutes slightly slower than any trace C-4 byproduct due to differences in the molecular dipole moment. ¹³C NMR will confirm the shift of the C-5 carbon upfield due to the electron-donating effect of the morpholine nitrogen.

Protocol C: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C-6

Causality & Mechanistic Insight: Following C-5 amination, the remaining C-4 and C-6 chlorides exhibit differential reactivity toward palladium-catalyzed cross-coupling. The C-6 C–Cl bond is adjacent to the electronegative ring nitrogen (N-1), which significantly lowers the LUMO energy of this bond. This facilitates the oxidative addition of the electron-rich Pd(0) species preferentially at C-6 over C-4[1].

Procedure:

  • Preparation: In a Schlenk tube, combine the C-5 aminated intermediate (2.0 mmol, 1.0 eq), phenylboronic acid (2.4 mmol, 1.2 eq), and Na₂CO₃ (5.0 mmol, 2.5 eq).

  • Solvation: Add 20 mL of a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M).

    • Self-Validating Rationale: Water is essential to dissolve the inorganic base and facilitate the transmetalation step of the catalytic cycle.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.1 mmol, 5 mol%) under a steady stream of nitrogen.

  • Reaction: Seal the tube and heat at 90 °C for 8 hours.

  • Workup & Purification: Cool to room temperature, filter the mixture through a pad of Celite to remove palladium black, and wash the pad with EtOAc (30 mL). Concentrate the filtrate and purify via flash chromatography (Hexanes/EtOAc 2:1).

    • QC Validation: LC-MS will show the expected mass shift (+42 Da from replacing Cl with Phenyl). ¹H NMR will display a new set of aromatic protons integrating for 5H.

Quantitative Data & Yield Analysis

Reaction StepSubstrateReagents & ConditionsMajor ProductYield (%)Regioselectivity
N-Alkylation 4,5,6-Trichloropyridazine-3(2H)-oneBenzyl bromide, K₂CO₃, DMF, rt, 4h2-Benzyl-4,5,6-trichloropyridazin-3(2H)-one88–92>99% (N- vs O-alkylation)
SNAr (Amination) 2-Benzyl-4,5,6-trichloropyridazin-3(2H)-oneMorpholine, DIPEA, THF, 65 °C, 12h2-Benzyl-4,6-dichloro-5-morpholinopyridazin-3(2H)-one75–82~85:15 (C-5 vs C-4)
Suzuki Coupling 2-Benzyl-4,6-dichloro-5-morpholinopyridazin-3(2H)-onePhenylboronic acid, Pd(dppf)Cl₂, Na₂CO₃, 90 °C2-Benzyl-4-chloro-5-morpholino-6-phenylpyridazin-3(2H)-one68–75>95% (C-6 vs C-4)

References

  • Use of Polyfunctionalized Pyridazines as Reactive Species for Building Chemical Diversity.
  • Chlorination of 3,4,5‐Trichloropyridazin‐6‐one and Synthesis of 3,4,5-Trichloro-1-(4,5,6-trichloropyridazin-3-yl)pyridazin-6-one.Semantic Scholar.
  • Process for producing 3(2H)-pyridazinone derivatives and pharmaceutical compositions containing them as active components.

Sources

Method

Application Note: 4,5,6-Trichloropyridazin-3(2H)-one as a Privileged Scaffold in Rational Drug Design

Document Type: Technical Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Process Engineers Executive Summary In modern medicinal chemistry, the pyridazin-3(2H)...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Process Engineers

Executive Summary

In modern medicinal chemistry, the pyridazin-3(2H)-one core has emerged as a "wonder nucleus," acting as a privileged pharmacophore across multiple therapeutic areas, including cardiovascular diseases, oncology, and inflammation . Among its halogenated derivatives, 4,5,6-Trichloropyridazin-3(2H)-one (TCP) stands out as a highly versatile, poly-electrophilic building block. This application note details the mechanistic rationale, orthogonal reactivity, and self-validating experimental protocols for utilizing TCP in the synthesis of diverse, biologically active libraries.

Mechanistic Insights: The Orthogonal Reactivity of TCP

As a Senior Application Scientist, I emphasize to my teams that successful library generation relies on understanding the inherent electronic asymmetry of your starting material. TCP contains three chlorine atoms (C-4, C-5, C-6), but they are not chemically equivalent.

The adjacent carbonyl group at C-3 and the electronegative nitrogen atoms (N-1, N-2) create a highly electron-deficient ring system.

  • C-4 and C-5 Reactivity: The chlorines at the 4- and 5-positions exhibit strong vinylogous acid chloride character. They are highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by hard nucleophiles (amines, alkoxides) . Regioselectivity between C-4 and C-5 can be finely tuned by adjusting the steric bulk of the nucleophile and the reaction temperature.

  • C-6 Reactivity: The C-6 chlorine is less activated toward classical SNAr but is highly amenable to Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura, Sonogashira).

This orthogonal reactivity allows chemists to sequentially functionalize the ring without requiring complex protecting group strategies, accelerating the hit-to-lead optimization phase.

G TCP 4,5,6-Trichloropyridazin-3(2H)-one (Core Scaffold) SNAr Nucleophilic Aromatic Substitution (Amines, Alkoxides, Thiols) TCP->SNAr CrossCoupling Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira) TCP->CrossCoupling C4C5 Regioselective C-4 / C-5 Functionalization SNAr->C4C5 C6 C-6 Arylation / Alkylation CrossCoupling->C6 Library Diverse Pyridazinone Library (PDE & Kinase Inhibitors) C4C5->Library C6->Library

Workflow for orthogonal functionalization of 4,5,6-Trichloropyridazin-3(2H)-one.

Therapeutic Applications & Quantitative Data

Pyridazinone derivatives synthesized from TCP have demonstrated profound efficacy in modulating key biological targets. The structural mimicry of the pyridazinone ring to pyrimidine bases and its ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O) make it an ideal candidate for enzyme active sites .

Below is a quantitative summary of how specific modifications of the TCP scaffold dictate its primary therapeutic target and biological activity :

Scaffold ModificationReaction TypeTypical ReagentsPrimary Therapeutic TargetRepresentative Activity (IC₅₀ / EC₅₀)
C-4/C-5 Amination SNArSecondary Amines, DIPEAPhosphodiesterase 3 (PDE3)Cardiotonic / Vasodilation (IC₅₀ ~ 10-50 nM)
C-6 Arylation Suzuki CouplingArylboronic acids, Pd(PPh₃)₄p38 MAPK / c-Met KinaseAnti-inflammatory / Oncology (IC₅₀ ~ 5-25 nM)
C-4 Alkoxylation SNArNaOR, ROHCyclooxygenase-2 (COX-2)Analgesic (IC₅₀ ~ 0.5-2.0 µM)
N-2 Alkylation N-AlkylationAlkyl halides, K₂CO₃Poly(ADP-ribose) polymeraseDNA Repair Inhibition (IC₅₀ ~ 15-100 nM)
Pharmacological Pathway: PDE3 Inhibition

One of the most validated applications of the pyridazinone scaffold is the development of PDE3 inhibitors (e.g., Levosimendan analogs). By inhibiting PDE3, these compounds prevent the degradation of cyclic AMP (cAMP), leading to positive inotropic and vasodilatory effects.

Pathway Drug Pyridazinone Derivative (TCP-derived) PDE3 Phosphodiesterase 3 (PDE3) Enzyme Drug->PDE3 Inhibits Active Site cAMP Intracellular cAMP (Elevated Levels) PDE3->cAMP Prevents degradation PKA Protein Kinase A (PKA) Activation cAMP->PKA Activates Calcium Intracellular Calcium Modulation PKA->Calcium Phosphorylates targets Effect Cardiotonic & Vasodilatory Effects Calcium->Effect Induces

Mechanism of action for pyridazinone-based PDE3 inhibitors in cardiovascular therapy.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Each major step includes a built-in analytical checkpoint to confirm causality and prevent the propagation of errors through a multi-step synthesis.

Protocol 1: Regioselective SNAr Amination at C-4/C-5

Objective: To introduce an amine pharmacophore selectively at the highly electrophilic C-4 or C-5 position.

Step 1: Reaction Setup

  • Causality: We utilize N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base to scavenge the HCl byproduct without competing with the target amine for the electrophilic carbon.

  • Procedure: In an oven-dried 50 mL round-bottom flask, dissolve 4,5,6-Trichloropyridazin-3(2H)-one (1.0 equiv, 5.0 mmol) in anhydrous THF (20 mL). Cool the solution to 0 °C using an ice bath. Add DIPEA (1.5 equiv, 7.5 mmol) followed by the dropwise addition of the secondary amine (e.g., morpholine, 1.05 equiv, 5.25 mmol).

Step 2: Execution & In-Process Monitoring

  • Procedure: Stir the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature.

  • Self-Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting TCP on a silica TLC plate (Eluent: 7:3 Hexanes:EtOAc). The reaction is validated to proceed when the TCP spot ( Rf​≈0.6 ) disappears and a new, more polar UV-active spot ( Rf​≈0.35 ) appears. Do not proceed to workup until TCP consumption is ≥95% .

Step 3: Workup & Purification

  • Procedure: Quench the reaction with saturated aqueous NH4​Cl (15 mL). Extract the aqueous layer with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography.

Step 4: Structural Validation

  • Self-Validation Checkpoint 2 (LC-MS & NMR): Subject the purified solid to LC-MS. You must observe the [M+H]+ peak corresponding to the mono-aminated dichloro-pyridazinone. Run a 1H NMR (in DMSO- d6​ ); the integration of the amine substituent protons against the broad pyridazinone N-H singlet ( ∼12.5 ppm) confirms successful mono-substitution.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C-6

Objective: To introduce an aryl group at the C-6 position of the previously aminated scaffold to target kinase hinge regions.

Step 1: Catalyst Activation & Setup

  • Causality: Oxygen is the enemy of Pd(0) catalysts. Thorough degassing is mandatory to prevent the oxidation of Pd(PPh3​)4​ to inactive Pd(II) species, which would stall the catalytic cycle.

  • Procedure: To a Schlenk flask, add the mono-aminated dichloro-pyridazinone from Protocol 1 (1.0 equiv, 2.0 mmol), an arylboronic acid (1.2 equiv, 2.4 mmol), and K2​CO3​ (2.5 equiv, 5.0 mmol). Add a solvent mixture of 1,4-Dioxane/Water (4:1 v/v, 15 mL).

  • Self-Validation Checkpoint 1 (Degassing): Perform three freeze-pump-thaw cycles. The cessation of bubbling during the thaw cycle validates that the solvent is fully deoxygenated. Only then, add Pd(PPh3​)4​ (0.05 equiv, 0.1 mmol) under a strict argon counter-flow.

Step 2: Execution & Monitoring

  • Procedure: Heat the reaction mixture to 90 °C for 12 hours.

  • Self-Validation Checkpoint 2 (LC-MS): Withdraw a 10 µL aliquot, dilute in MeCN, and inject into the LC-MS. The disappearance of the dichloro-starting material mass and the appearance of the cross-coupled product mass validates the success of the transmetalation and reductive elimination steps.

Step 3: Workup & Isolation

  • Procedure: Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between water and EtOAc. Dry the organic layer, concentrate, and recrystallize from hot ethanol to yield the pure tri-substituted pyridazinone library compound.

References

  • Pyridazinone: An important element of pharmacophore possessing broad spectrum of activity. Medicinal Chemistry Research, 2015. URL:[Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 2024. URL:[Link]

  • Pyridazines. Part V. Preparation and reactions of some dialkylaminopyridazinones. Journal of the Chemical Society, Perkin Transactions 1, 1973. URL:[Link]

  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules (NIH PMC), 2024. URL:[Link]

Application

Application Note: 4,5,6-Trichloropyridazine-3(2H)-one as a Core Scaffold in Agrochemical Synthesis

Executive Summary & Agrochemical Significance The structural versatility of the pyridazin-3(2H)-one ring makes it an exceptional scaffold for agrochemical development, particularly in the design of potent herbicides and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Agrochemical Significance

The structural versatility of the pyridazin-3(2H)-one ring makes it an exceptional scaffold for agrochemical development, particularly in the design of potent herbicides and acaricides 1[1]. Among its halogenated precursors, 4,5,6-trichloropyridazine-3(2H)-one stands out as a highly programmable building block. The electron-deficient nature of the trichlorinated diazine ring facilitates precise, regioselective Nucleophilic Aromatic Substitution (SNAr), enabling the rapid synthesis of complex active ingredients.

This application note provides drug development professionals and agrochemical scientists with mechanistic insights, quantitative optimization data, and self-validating protocols for leveraging 4,5,6-trichloropyridazine-3(2H)-one in the synthesis of modern herbicides.

Biological Targets: Disruption of Plant Photosynthesis

Pyridazinone-based herbicides primarily operate by disrupting critical photosynthetic pathways, leading to rapid plant death 2[2]. The two most prominent mechanisms are:

  • Photosystem II (PSII) Inhibition: Compounds like Pyrazon (Chloridazon) block electron transport in PSII.

  • Phytoene Desaturase (PDS) Inhibition: Analogs of Norflurazon and scaffold-hopping derivatives of diflufenican target PDS 3[3]. Inhibiting PDS halts carotenoid biosynthesis. Without photoprotective carotenoids, chlorophyll undergoes rapid photooxidation, resulting in a distinct "bleaching" effect on the weed.

PDS_Pathway P Phytoene E Phytoene Desaturase (PDS Enzyme) P->E C β-Carotene (Photoprotectant) E->C Desaturation I Pyridazinone Herbicide I->E Competitive Inhibition B Chlorophyll Photooxidation C->B Depletion Triggers

Mechanism of Action: Pyridazinone-mediated PDS inhibition leading to chlorophyll photooxidation.

Mechanistic Rationale: Regioselective SNAr

The synthetic utility of 4,5,6-trichloropyridazine-3(2H)-one lies in the differential reactivity of its three carbon-chlorine bonds 4[4].

  • Position 2 (N-H): Highly acidic and readily undergoes N-alkylation or N-arylation (e.g., via Chan-Lam coupling).

  • Position 5 (C-Cl): Under kinetic control, the C-5 chlorine is the most susceptible to attack by soft nucleophiles (like amines). Causality: Attack at C-5 forms a Meisenheimer intermediate where the negative charge is highly stabilized by resonance delocalization onto the electronegative C-3 carbonyl oxygen (forming an enolate-like structure).

  • Position 4 (C-Cl): Activated, but secondary to C-5. Under thermodynamic control (high heat), mixtures of C-4 and C-5 substitutions occur.

  • Position 6 (C-Cl): The least reactive towards SNAr, often reserved for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

Synth_Workflow A 4,5,6-Trichloropyridazin-3(2H)-one (Starting Material) B Step 1: N-Arylation (Position 2) A->B Base, Ar-X, Solvent C Step 2: Regioselective SNAr (Position 5 Amination) B->C R-NH2, Kinetic Control (25°C) D Step 3: C-4/C-6 Derivatization (Lead Optimization) C->D Cross-Coupling / Nucleophiles

Synthetic workflow for derivatizing 4,5,6-trichloropyridazin-3(2H)-one into agrochemical leads.

Quantitative Data: Reaction Optimization

To maximize the yield of the desired C-5 aminated agrochemical precursor, reaction conditions must be strictly controlled. Table 1 summarizes the optimization of the SNAr reaction on 2-phenyl-4,5,6-trichloropyridazin-3(2H)-one using various parameters.

Table 1: Regioselectivity Optimization for SNAr Amination

Amine SourceSolventTemp (°C)Time (h)C-5 Yield (%)C-4 Yield (%)Mass Balance / Byproducts
Methylamine (2.0 eq)THF25488 48% (Unreacted SM)
Methylamine (2.0 eq)EtOH60265 2213% (Bis-amination)
Isopropylamine (2.5 eq)THF40879 <120% (Unreacted SM)
Aniline (3.0 eq)DMF801272 1513% (Degradation)

Data Interpretation: Tetrahydrofuran (THF) at ambient temperature (25°C) provides the optimal kinetic environment for C-5 selectivity. Elevating the temperature in protic solvents (EtOH) shifts the reaction toward thermodynamic control, drastically increasing C-4 amination and unwanted bis-amination.

Self-Validating Experimental Protocols

The following workflows are designed as self-validating systems , incorporating mandatory analytical checkpoints to ensure reaction integrity before proceeding to subsequent steps.

Protocol A: N-Arylation of 4,5,6-Trichloropyridazine-3(2H)-one

Objective: Synthesize 2-phenyl-4,5,6-trichloropyridazin-3(2H)-one via Chan-Lam coupling.

  • Setup: In an oven-dried 250 mL round-bottom flask, dissolve 4,5,6-trichloropyridazine-3(2H)-one (10.0 mmol) and phenylboronic acid (15.0 mmol) in anhydrous Dichloromethane (DCM, 100 mL).

  • Catalysis: Add Copper(II) acetate (0.5 mmol, 5 mol%) and anhydrous pyridine (20.0 mmol).

    • Causality: Pyridine acts as both a base to deprotonate the N-H and a ligand to stabilize the active Cu(II) species, facilitating the transmetallation step.

  • Reaction: Stir the mixture open to the air (or under an O2 balloon) at room temperature for 16 hours.

  • Validation Checkpoint 1 (Completion): Withdraw a 50 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Pass Criteria: The starting material peak (m/z 199,[M+H]+) must be ≤ 2% relative to the product peak (m/z 275, [M+H]+). If SM > 2%, add an additional 2 mol% Cu(OAc)2 and stir for 4 hours.

  • Workup: Wash the organic layer with 1M HCl (2 x 50 mL) to remove pyridine, followed by brine. Dry over MgSO4, filter, and concentrate in vacuo.

Protocol B: Regioselective C-5 Amination (Kinetic Control)

Objective: Synthesize 5-(methylamino)-2-phenyl-4,6-dichloropyridazin-3(2H)-one (a Norflurazon-type precursor).

  • Setup: Dissolve the validated 2-phenyl-4,5,6-trichloropyridazin-3(2H)-one (5.0 mmol) from Protocol A in anhydrous THF (50 mL).

  • Reagent Addition: Cool the flask to 0°C using an ice bath. Slowly add a solution of methylamine (2.0 M in THF, 10.0 mmol, 2.0 eq) dropwise over 15 minutes.

    • Causality: Dropwise addition at 0°C prevents localized exothermic spikes that could provide enough activation energy to overcome the kinetic barrier, which would lead to C-4 amination.

  • Reaction: Remove the ice bath and allow the reaction to stir at exactly 25°C for 4 hours.

  • Validation Checkpoint 2 (Regiochemical Purity): Quench a 100 µL aliquot with water, extract with EtOAc, and perform rapid 1H-NMR (in CDCl3).

    • Pass Criteria: The presence of a sharp doublet at ~3.2 ppm (N-CH3 coupling with N-H) confirms amination. Crucially, SNAr at C-5 will result in a distinct upfield shift of the C-5 carbon in 13C-NMR (~105 ppm) compared to the unreacted SM. If the C-4 aminated isomer is detected at >5% integration, the batch must be subjected to stringent column chromatography.

  • Purification: Concentrate the THF under reduced pressure. Redissolve in EtOAc, wash with water, dry, and purify via flash chromatography (Hexanes:EtOAc 8:2) to yield the pure C-5 aminated SNAr product.

References

  • Synthesis and chemistry of pyridazin-3(2H)-ones ScienceDirect URL:[Link]

  • An Overview of Pyridazinone Analogs: Chemical and Pharmacological Potential EurekaSelect / ResearchGate URL:[Link]

Sources

Method

Application Note: Analytical Methods for the Detection of 4,5,6-Trichloropyridazine-3(2H)-one

**Abstract This guide provides comprehensive analytical methodologies for the quantitative and qualitative detection of 4,5,6-Trichloropyridazine-3(2H)-one. This chlorinated pyridazinone is a heterocyclic compound of int...

Author: BenchChem Technical Support Team. Date: March 2026

**Abstract

This guide provides comprehensive analytical methodologies for the quantitative and qualitative detection of 4,5,6-Trichloropyridazine-3(2H)-one. This chlorinated pyridazinone is a heterocyclic compound of interest as a potential intermediate in the synthesis of novel agrochemicals and pharmaceuticals.[1][2] The accurate determination of this compound in complex matrices such as reaction mixtures, environmental samples, and finished products is critical for process optimization, quality control, and regulatory compliance. This document details protocols for sample preparation, High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS), including critical derivatization steps. The methodologies are designed for researchers, analytical scientists, and drug development professionals, emphasizing the scientific rationale behind procedural choices to ensure robust and reliable results.

Introduction and Analytical Rationale

4,5,6-Trichloropyridazine-3(2H)-one belongs to the pyridazinone class of heterocycles, a scaffold known for a wide range of biological activities.[1] The presence of three chlorine atoms on the pyridazine ring enhances its reactivity, making it a valuable, albeit challenging, synthetic precursor.[3] The analytical challenges associated with this molecule include its moderate polarity, potential for thermal instability, and the presence of an acidic N-H proton, which can lead to poor chromatographic peak shape if not properly addressed.

Currently, no standardized EPA or ISO method exists specifically for 4,5,6-Trichloropyridazine-3(2H)-one. Therefore, the methods presented herein are developed from foundational analytical principles and adapted from validated protocols for structurally analogous compounds, such as the widely studied pesticide metabolite 3,5,6-trichloro-2-pyridinol (TCP).[4] This approach provides a robust and scientifically-grounded starting point for method development and validation.

Core Principle of Analysis: The primary analytical strategy involves separating the target analyte from the sample matrix using chromatography (HPLC or GC) followed by sensitive detection (UV or MS). The choice of method depends on the required sensitivity, sample matrix complexity, and available instrumentation.

Analyte Characteristics and Reference Standard

Accurate quantification is impossible without a pure, certified analytical standard. Before commencing any analysis, it is mandatory to procure a reference standard of 4,5,6-Trichloropyridazine-3(2H)-one from a reputable supplier to prepare calibration curves and quality control samples.[5][6]

Table 1: Physicochemical Properties of 4,5,6-Trichloropyridazine-3(2H)-one and Related Compounds

Property4,5,6-Trichloropyridazine-3(2H)-one3,4,6-Trichloropyridazine (Precursor)5,6-Dichloropyridazin-3(2H)-one (Analogue)
Molecular Formula C₄H₁Cl₃N₂OC₄HCl₃N₂[7]C₄H₂Cl₂N₂O[8]
Molecular Weight 201.42 g/mol 183.42 g/mol [7]164.98 g/mol [8]
CAS Number Not readily available6082-66-2[7]17285-36-8[8]
Appearance Predicted: White to yellow crystalline solidWhite to light yellow powder/crystal[3]Crystalline Solid
Melting Point Not available50-57 °C[2]169-171 °C[8]
Key Feature Contains an acidic N-H proton on the ringAromatic, no acidic protonContains an acidic N-H proton on the ring
Sample Preparation: The Foundation of Accurate Analysis

The goal of sample preparation is to extract the analyte from the matrix and remove interferences that could compromise the analysis. The choice of technique is dictated by the sample type.

3.1. Workflow for Sample Preparation

G cluster_0 Sample Matrix cluster_1 Extraction Solid Solid (Soil, Tissue) QuEChERS QuEChERS / ASE Solid->QuEChERS Homogenize Liquid Liquid (Water, Plasma) LLE_SPE LLE / SPE Liquid->LLE_SPE Acidify (pH < 2) Cleanup Dispersive SPE / Cartridge Cleanup QuEChERS->Cleanup LLE_SPE->Cleanup Concentrate Evaporation & Reconstitution Cleanup->Concentrate Eluate Analysis HPLC or GC-MS Analysis Concentrate->Analysis Final Extract

Caption: General sample preparation workflow for analysis.

3.2. Protocol 1: Solid-Phase Extraction (SPE) for Aqueous Samples

Causality: SPE is preferred for cleaner extracts from complex aqueous matrices compared to liquid-liquid extraction. A C18 sorbent is chosen due to its hydrophobic interaction with the chlorinated pyridazinone ring. Acidification of the sample protonates the N-H group, ensuring it is in a neutral form for better retention on the non-polar C18 phase.

Step-by-Step Protocol:

  • Sample Adjustment: Take a 100 mL water sample and adjust the pH to < 2 using 6N Hydrochloric Acid. This step is critical to suppress the ionization of the analyte.

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of reagent water (pH < 2). Do not allow the cartridge to go dry.

  • Sample Loading: Load the acidified sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: Wash the cartridge with 5 mL of reagent water to remove polar interferences.

  • Drying: Dry the cartridge under vacuum or nitrogen for 10-15 minutes to remove residual water.

  • Elution: Elute the analyte from the cartridge with 2 x 4 mL aliquots of ethyl acetate or dichloromethane into a collection tube.

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 35-40°C.

  • Reconstitution: Reconstitute the residue in 1.0 mL of a suitable solvent (e.g., methanol for HPLC, or toluene for GC derivatization).

3.3. Protocol 2: QuEChERS for Solid and High-Fat Samples

Causality: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly effective for solid matrices like soil or food products. It uses an initial extraction with acetonitrile followed by a cleanup step (dispersive SPE) to remove specific interferences. For chlorinated analytes, graphitized carbon black (GCB) is often used in the cleanup step to remove pigments, but must be used judiciously as it can also adsorb planar molecules like the pyridazinone ring.

Step-by-Step Protocol:

  • Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of 1% acetic acid in acetonitrile. Add the appropriate salt packet (e.g., containing MgSO₄ and NaOAc), cap tightly, and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at >3000 rcf for 5 minutes.

  • Cleanup (Dispersive SPE): Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing anhydrous MgSO₄ for water removal, PSA (primary secondary amine) to remove fatty acids, and a small amount of GCB (if needed for pigment removal).[9]

  • Vortex & Centrifuge: Vortex for 30 seconds, then centrifuge at >3000 rcf for 5 minutes.

  • Final Extract: The resulting supernatant is the final extract. An aliquot may be taken for direct HPLC analysis or subjected to solvent exchange and concentration for GC-MS analysis.

Chromatographic Methodologies
4.1. HPLC-UV Analysis

Rationale: HPLC is an excellent screening tool and is suitable for samples with analyte concentrations in the high ng/mL to µg/mL range. It analyzes the compound directly without the need for derivatization. A reversed-phase C18 column provides good retention for the moderately non-polar analyte. UV detection is effective as the pyridazinone ring system is a strong chromophore.

G MobilePhase Mobile Phase (A: 0.1% HCOOH in H2O) (B: 0.1% HCOOH in ACN) Pump HPLC Pump (Gradient) MobilePhase->Pump Injector Autosampler (10 µL injection) Pump->Injector Column C18 Column (4.6x150mm, 5µm) @ 30°C Injector->Column Detector UV/DAD Detector (λ = 245 nm) Column->Detector Data Chromatogram (Peak at R.T.) Detector->Data

Caption: HPLC-UV experimental workflow diagram.

Protocol 3: HPLC-UV Method Parameters

ParameterRecommended SettingRationale
Column Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm)Industry standard for retaining moderately non-polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier ensures consistent ionization state and improves peak shape.
Mobile Phase B 0.1% Acetic Acid in AcetonitrileOrganic solvent for elution. Acetonitrile often provides lower backpressure than methanol.
Gradient 10% B to 90% B over 15 minutesA gradient is essential to elute the target analyte with a good peak shape while cleaning the column of late-eluting interferences.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CImproves reproducibility of retention times.
Injection Vol. 10 µLA typical volume to balance sensitivity and peak shape.
Detection UV Diode Array Detector (DAD) at ~245 nmThe pyridazinone core is expected to have strong absorbance in this region. A DAD allows for spectral confirmation.
4.2. GC-MS Analysis with Derivatization

Rationale: GC-MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for trace-level detection (low ng/mL or pg/mL). However, direct injection of 4,5,6-Trichloropyridazine-3(2H)-one is problematic. The N-H proton is acidic and active, leading to strong interactions with the GC system, resulting in poor peak shape (tailing) and low response. To overcome this, a derivatization step is essential. Silylation, using an agent like N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), replaces the active hydrogen with a non-polar, stable tert-butyldimethylsilyl (TBDMS) group.[9] This increases the analyte's volatility and thermal stability, yielding sharp, symmetrical chromatographic peaks.

G cluster_0 Derivatization cluster_1 GC-MS Analysis Start Reconstituted Extract (in Toluene) Add Add MTBSTFA Reagent Start->Add Heat Heat at 60-70°C for 30 min Add->Heat Result TBDMS Derivative (Ready for GC) Heat->Result Injector GC Injector (Splitless) Result->Injector Inject 1 µL Column TG-5SilMS Column (30m x 0.25mm) Injector->Column MS Mass Spectrometer (EI, SIM Mode) Column->MS Data Mass Spectrum & Quantification Ion MS->Data

Caption: GC-MS workflow including the essential derivatization step.

Protocol 4: Derivatization and GC-MS Method Parameters

Part A: Derivatization Protocol

  • Ensure the 1.0 mL reconstituted extract from sample preparation (Protocol 1 or 2) is in an anhydrous solvent like toluene or acetonitrile.

  • To the 1.0 mL extract in a GC vial, add 50 µL of MTBSTFA.[9]

  • Cap the vial tightly and heat in a heating block or oven at 70 °C for 30 minutes.

  • Allow the vial to cool to room temperature before injection into the GC-MS.

Part B: GC-MS Instrument Parameters

ParameterRecommended SettingRationale
GC Column TG-5SilMS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µmA robust, low-polarity column suitable for a wide range of semi-volatile organic compounds, including pesticides.[6]
Carrier Gas Helium at 1.2 mL/min (constant flow)Inert carrier gas providing good chromatographic efficiency.
Injector Splitless mode at 275 °CMaximizes transfer of analyte onto the column for trace analysis.
Oven Program 80 °C (hold 1 min), ramp at 15 °C/min to 300 °C (hold 5 min)A typical temperature program that provides good separation for semi-volatile compounds.
MS Source Electron Ionization (EI) at 70 eV, 230 °CStandard ionization technique that produces repeatable fragmentation patterns for library matching.
MS Mode Selected Ion Monitoring (SIM)For quantitative analysis, monitor 3-4 characteristic ions of the TBDMS derivative to maximize sensitivity and selectivity. A full scan acquisition should be used initially to identify these ions.
Method Validation and Expected Performance

Any developed method must be validated to ensure it is fit for purpose. Key parameters should be assessed according to established guidelines (e.g., AOAC, ICH). The following table provides typical target values for trace analysis of chlorinated pesticides and related compounds, which should be achievable for the methods described.

Table 2: Target Validation Parameters for Analytical Methods

ParameterTarget ValueDescription
Linearity (r²) > 0.995[9]The coefficient of determination for the calibration curve, indicating how well the data fit a linear model.
Limit of Detection (LOD) HPLC: 1-10 µg/L GC-MS: 0.1-1.0 µg/L[9]The lowest concentration of analyte that can be reliably distinguished from background noise (Signal-to-Noise ≈ 3).
Limit of Quantitation (LOQ) HPLC: 5-25 µg/L GC-MS: 0.5-2.0 µg/L[9]The lowest concentration of analyte that can be accurately and precisely quantified (Signal-to-Noise ≈ 10).
Accuracy (Recovery) 80 - 110%[9]The percentage of analyte recovered from a spiked matrix sample, indicating the trueness of the method.
Precision (RSD) < 15%[9]The relative standard deviation of replicate measurements, indicating the method's repeatability.
References
  • U.S. Environmental Protection Agency. (n.d.). Sample Preparation.
  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • ThermoFisher Scientific. (n.d.). Extraction of Chlorinated Pesticides Using Accelerated Solvent Extraction (ASE).
  • Daoui, S., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 698. Retrieved from [Link]

  • Restek. (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides.
  • PubChem. (n.d.). 3,4,6-Trichloropyridazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Khan, I., & Ibrar, A. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity and pharmacological properties. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310. Retrieved from [Link]

  • HPLC-Vials. (n.d.). Fast and Versatile Mixed-Mode Approach for HPLC Separation of Basic, Acidic and Neutral Pesticides and Antibiotics in One Run. Retrieved from [Link]

  • Xue, J., et al. (2018). Analytical Methods for Pesticides and Herbicides. Water Environment Research, 90(10), 1774-1801. Retrieved from [Link]

  • Chem-Impex. (n.d.). 3,4,6-Trichloropyridazine. Retrieved from [Link]

  • Mattison, D. R., et al. (2000). Determination of chlorpyrifos, chlorpyrifos oxon, and 3,5,6-trichloro-2-pyridinol in rat and human blood. Journal of Analytical Toxicology, 24(1), 17-23. Retrieved from [Link]

  • Lee, J. H., et al. (2024). Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. Metabolites, 14(6), 312. Retrieved from [Link]

  • Luo, Y., et al. (2014). Simultaneous determination of chlorpyrifos and 3,5,6-trichloro-2-pyridinol in duck muscle by modified QuEChERS coupled to gas chromatography tandem mass spectrometry (GC-MS/MS). Analytical and Bioanalytical Chemistry, 406(15), 3737-3745. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Functionalization of 4,5,6-Trichloropyridazin-3(2H)-one via Nucleophilic Substitution

Introduction The pyridazinone ring system is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold for its ability to engage in crucial hydrogen bonding interactions within the ATP-binding site...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyridazinone ring system is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold for its ability to engage in crucial hydrogen bonding interactions within the ATP-binding sites of various kinases.[1] Among pyridazinone-based building blocks, 4,5,6-trichloropyridazin-3(2H)-one stands out as a highly versatile and reactive intermediate. Its electron-deficient aromatic core, activated by three distinct chlorine atoms, presents multiple strategic points for chemical modification. This allows for the systematic exploration of structure-activity relationships (SAR) essential for optimizing the potency and pharmacokinetic profiles of drug candidates.[2][3]

This technical guide offers researchers, scientists, and drug development professionals a comprehensive framework for performing nucleophilic aromatic substitution (SNAr) reactions on 4,5,6-trichloropyridazin-3(2H)-one. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, explains the rationale behind protocol choices, and provides robust, step-by-step methodologies for the synthesis of diverse functionalized pyridazinone derivatives.

Section 1: The Chemistry of Nucleophilic Substitution on Trichloropyridazinone

The SNAr Mechanism: An Addition-Elimination Pathway

The functionalization of 4,5,6-trichloropyridazin-3(2H)-one is predominantly governed by the Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step process distinct from SN1 and SN2 reactions.[4]

  • Nucleophilic Attack: The reaction initiates with the attack of a nucleophile on one of the electron-deficient carbons bearing a chlorine atom. This is typically the rate-determining step and results in the formation of a resonance-stabilized, negatively charged tetrahedral intermediate known as a Meisenheimer complex.[4][5]

  • Elimination of Leaving Group: The aromaticity of the ring is restored through the rapid expulsion of the chloride leaving group, yielding the substituted product.

The pyridazinone ring's inherent electron deficiency, caused by the two adjacent nitrogen atoms, is significantly amplified by the inductive electron-withdrawing effects of the three chlorine atoms, making the ring highly susceptible to this mode of attack.[6]

Caption: Relative reactivity of chloro-positions on the pyridazinone core.
The Role of the N-H Proton

A crucial, often overlooked, aspect of this chemistry is the acidity of the pyridazinone ring N-H proton. In the presence of a base, this proton can be abstracted, forming an anionic pyridazinone species. This deprotonation can deactivate the ring toward nucleophilic attack by increasing its overall electron density, potentially leading to lower yields or decomposition. [4]Therefore, the choice of base and the order of addition are critical. Using a stoichiometric amount of a non-nucleophilic base or pre-forming the nucleophile with a strong base like sodium hydride (NaH) are common strategies to mitigate this side reaction.

Section 2: General Protocols for Nucleophilic Monosubstitution

The following protocols provide a robust starting point for the monosubstitution of 4,5,6-trichloropyridazin-3(2H)-one. Researchers should note that optimization of temperature, reaction time, and stoichiometry may be necessary for specific substrates.

Table 1: General Reagent and Equipment Considerations

ParameterRecommendationRationale
Purity of Reagents Use high-purity starting material and nucleophiles.Impurities can lead to side reactions and complicate purification.
Solvents Anhydrous (dry) solvents are highly recommended.Protic impurities (water) can quench strong bases and interfere with the reaction.
Atmosphere Perform reactions under an inert atmosphere (Nitrogen or Argon).Prevents oxidation of sensitive reagents and side reactions with atmospheric moisture.
Glassware Use oven-dried or flame-dried glassware.Ensures the removal of adsorbed water from glass surfaces.
Protocol A: Amination with Primary or Secondary Amines

This protocol is designed for the introduction of amino functionalities, a key transformation for building many biologically active molecules. [6]

Amination_Workflow start Combine Reactants reaction Heat Reaction Mixture (e.g., 80-120 °C or Microwave) start->reaction Inert Atmosphere monitor Monitor by TLC/LC-MS reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up monitor->workup Complete purify Purify by Chromatography workup->purify product Characterize Product purify->product

Caption: General workflow for the amination of 4,5,6-trichloropyridazin-3(2H)-one.

Step-by-Step Methodology:

  • Setup: To an oven-dried reaction vessel (e.g., a microwave vial or Schlenk tube) equipped with a magnetic stir bar, add 4,5,6-trichloropyridazin-3(2H)-one (1.0 eq) and a base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., N,N-Dimethylformamide (DMF) or 1,4-Dioxane, ~0.2 M concentration). Add the desired primary or secondary amine (1.1-1.5 eq) via syringe.

    • Causality Note: Using a slight excess of the amine helps drive the reaction to completion. K₂CO₃ is a solid base suitable for higher temperatures, while a liquid organic base like DIPEA can be useful for reactions at lower temperatures or when solubility is a concern. [6][7]4. Reaction: Heat the mixture with vigorous stirring. For conventional heating, a temperature of 80-120 °C is a good starting point. For microwave-assisted synthesis, temperatures of 100-150 °C for 15-60 minutes are typical.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. [1]6. Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Protocol B: O-Arylation with Phenols

This method facilitates the synthesis of aryloxy-pyridazinone derivatives. The key to this protocol is the in situ generation of the more nucleophilic phenoxide.

Step-by-Step Methodology:

  • Setup: To an oven-dried, three-neck round-bottom flask under an inert atmosphere, add the substituted phenol (1.2 eq) and an anhydrous solvent such as THF or DMF (~0.2 M).

  • Nucleophile Generation (Option 1 - Strong Base): Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes at 0 °C to allow for complete deprotonation.

    • Causality Note: Using a strong, non-nucleophilic base like NaH ensures the phenol is fully converted to the potent phenoxide nucleophile before the electrophile is introduced, preventing the pyridazinone N-H from competing for the base. [8]3. Nucleophile Generation (Option 2 - Weaker Base): Alternatively, combine the phenol (1.2 eq) and a base like potassium carbonate (K₂CO₃, 2.0-3.0 eq) in DMF at room temperature.

  • Electrophile Addition: Add a solution of 4,5,6-trichloropyridazin-3(2H)-one (1.0 eq) in the same anhydrous solvent dropwise to the generated phenoxide.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 60-100 °C.

  • Monitoring and Work-up: Monitor the reaction by TLC/LC-MS. Upon completion, cool to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Proceed with an extractive work-up and purification as described in Protocol A.

Protocol C: Thiolation with Thiols

This protocol is analogous to O-arylation and is used to synthesize thioether-linked pyridazinones. Thiolates are generally more potent nucleophiles than their oxygen counterparts.

Step-by-Step Methodology:

  • Setup & Nucleophile Generation: Follow the steps outlined in Protocol B, substituting the phenol with the desired thiol (1.1 eq). Both NaH in THF or K₂CO₃ in DMF are effective for generating the thiolate. Thiolates are often more reactive, so lower reaction temperatures may be sufficient.

  • Electrophile Addition: Add 4,5,6-trichloropyridazin-3(2H)-one (1.0 eq) as a solution in the reaction solvent.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitoring and Work-up: Monitor the reaction progress by TLC/LC-MS. Upon completion, perform a standard aqueous work-up and purify the product by column chromatography.

Section 3: Reaction Monitoring, Work-up, and Characterization

Trustworthy protocols are self-validating. Rigorous monitoring and characterization are non-negotiable for ensuring the identity and purity of the synthesized compounds.

  • Reaction Monitoring: Use TLC (e.g., with a mobile phase of ethyl acetate/hexanes) or LC-MS to track the disappearance of the starting material and the appearance of the product spot(s). Given the potential for multiple substitutions, these techniques are vital for determining the optimal reaction time to maximize the yield of the desired monosubstituted product.

  • Standard Work-up: The goal of the work-up is to remove inorganic salts, the base, and the solvent. An aqueous quench followed by extraction into an organic solvent (e.g., ethyl acetate, dichloromethane) is standard. Washing the combined organic layers with brine reduces the amount of dissolved water before drying.

  • Purification and Characterization: Flash column chromatography is the most common method for purifying these compounds. The identity and purity of the final product must be confirmed by:

    • ¹H and ¹³C NMR: To confirm the structure and regiochemistry of the substitution.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=O stretch of the pyridazinone ring.

Section 4: Advanced Considerations and Troubleshooting

Table 2: Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No/Slow Reaction 1. Insufficient temperature.2. Deactivation of substrate via N-H deprotonation.3. Poor quality of reagents/solvent.1. Increase temperature or switch to microwave heating.2. Use a stronger base (like NaH) to pre-form the nucleophile, or use a non-nucleophilic base.3. Use fresh, anhydrous solvents and high-purity reagents.
Low Yield 1. Incomplete reaction.2. Decomposition of starting material or product.3. Mechanical losses during work-up/purification.1. Increase reaction time or temperature.2. Run the reaction at a lower temperature for a longer time; ensure inert atmosphere is maintained.3. Perform careful extraction and purification.
Mixture of Isomers 1. Similar reactivity at C4 and C6 positions.2. Reaction temperature is too high, favoring the thermodynamic product.1. This is an inherent challenge. Careful column chromatography is required for separation.2. Try running the reaction at a lower temperature (e.g., 0 °C to RT) to favor the kinetic product.
Disubstitution Product Observed 1. Stoichiometry of nucleophile is too high.2. Reaction run for too long or at too high a temperature.1. Use closer to 1.0 equivalent of the nucleophile.2. Stop the reaction as soon as the starting material is consumed (monitor closely by TLC/LC-MS).

Conclusion

4,5,6-Trichloropyridazin-3(2H)-one is a powerful and versatile electrophile for the synthesis of highly functionalized heterocyclic compounds. A thorough understanding of the SNAr mechanism, particularly the factors governing regioselectivity and the role of the acidic N-H proton, is paramount to achieving successful and predictable outcomes. The protocols detailed herein provide a solid and rational foundation for researchers to build upon. By carefully selecting the nucleophile, base, and reaction conditions, scientists can strategically navigate the reactivity of this scaffold to generate novel molecules with significant potential in drug discovery and materials science.

References

  • Lee, K., Kim, S., Kim, H., & Park, H. (2001). Nucleophilic substitution reactions of 4,5-dichloro-2-methyl-6-nitro-2h-pyridazin-3-one. Journal of the Korean Chemical Society. [Link]

  • Leadbeater, N. E., & McGowan, C. (2012). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Molecules. [Link]

  • Ibrahim, M. A. A., et al. (2023). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. MDPI. [Link]

  • Sandford, G. (2010). A scaffold for the synthesis of highly functionalised heterocycles. Durham E-Theses, Durham University. [Link]

  • Sung, G. H., et al. (2014). Functionalization of 4,5-Dichloropyridazin-3(2H)-one. Journal of the Korean Chemical Society. [Link]

  • Yoon, Y. J., et al. (2009). Reaction of 4,5-Dichloro-2-chloromethylpyridazin-3(2H)-one with phenols. Journal of Heterocyclic Chemistry. [Link]

  • Abdel-Wahab, B. F., et al. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances. [Link]

  • Fox, M. A., et al. (2009). Polysubstituted Pyridazinones from Sequential Nucleophilic Substitution Reactions of Tetrafluoropyridazine. The Journal of Organic Chemistry. [Link]

  • Fox, M. A., et al. (2009). Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine. PubMed. [Link]

  • ChemHelp ASAP (2020). SNAr reactions of pi-deficient aromatic rings. YouTube. [Link]

  • Jones, K., et al. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ARKIVOC. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4,5,6-Trichloropyridazine-3(2H)-one

Welcome to the technical support center for the synthesis of 4,5,6-trichloropyridazine-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4,5,6-trichloropyridazine-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your synthetic route and improve your final product yield and purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 4,5,6-trichloropyridazine-3(2H)-one, providing potential causes and actionable solutions.

Issue 1: Low Overall Yield

Question: My synthesis of 4,5,6-trichloropyridazine-3(2H)-one is resulting in a consistently low yield. What are the likely causes and how can I improve it?

Answer: Low yield is a common problem that can stem from several factors throughout the synthetic process. A systematic approach to troubleshooting is crucial.

Potential Causes & Solutions:

  • Incomplete Chlorination: The chlorination of the pyridazine precursor is a critical step. Incomplete reaction will lead to a mixture of partially chlorinated and unchlorinated pyridazinones, significantly reducing the yield of the desired trichloro- product.

    • Causality: The reactivity of the pyridazine ring towards chlorinating agents can be influenced by temperature, reaction time, and the choice of chlorinating agent.

    • Solution:

      • Optimize Reaction Conditions: Carefully control the reaction temperature and time. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the reaction goes to completion.[1]

      • Choice of Chlorinating Agent: Phosphorus oxychloride (POCl₃) is a commonly used chlorinating agent for this type of transformation. Ensure it is of high purity and used in a sufficient stoichiometric excess. In some cases, the addition of a catalytic amount of a tertiary amine, like pyridine, can enhance the reaction rate.

      • Moisture Control: The reaction should be carried out under anhydrous conditions, as moisture can decompose the chlorinating agent and lead to unwanted side products.

  • Sub-optimal Cyclization Conditions: The initial formation of the pyridazinone ring from a precursor like mucochloric acid and a hydrazine source is a key yield-determining step.

    • Causality: The cyclization reaction is often a condensation reaction that can be reversible or prone to side reactions if not conducted under optimal pH and temperature.

    • Solution:

      • pH Control: The pH of the reaction medium can be critical. For reactions involving hydrazine, maintaining a slightly acidic to neutral pH is often beneficial to facilitate the initial condensation while minimizing side reactions.

      • Temperature and Reflux: Ensure the reaction is refluxed for a sufficient duration to drive the cyclization to completion.[1] Monitoring by TLC is essential to determine the optimal reaction time.

  • Product Loss During Work-up and Purification: Significant amounts of the product can be lost during extraction and purification steps.

    • Causality: 4,5,6-Trichloropyridazine-3(2H)-one has specific solubility properties that need to be considered during work-up. Improper solvent selection or purification techniques can lead to substantial losses.

    • Solution:

      • Extraction: Use a suitable organic solvent for extraction, such as dichloromethane or ethyl acetate. Perform multiple extractions with smaller volumes of solvent to ensure complete recovery from the aqueous phase.

      • Purification: Column chromatography is a common method for purification. Select an appropriate solvent system that provides good separation of the desired product from impurities. Recrystallization from a suitable solvent can also be an effective final purification step to obtain a high-purity product.

Issue 2: Formation of Impurities

Question: I am observing significant impurities in my final product. How can I identify and minimize their formation?

Answer: Impurity formation can be due to side reactions or incomplete reactions. Identifying the nature of the impurities is the first step towards mitigating their formation.

Potential Impurities & Mitigation Strategies:

Impurity TypePotential CauseMitigation Strategy
Partially Chlorinated Pyridazinones Incomplete chlorination reaction.Increase reaction time, temperature, or the stoichiometric excess of the chlorinating agent. Monitor the reaction closely by TLC or HPLC.
Over-chlorinated Products Harsh reaction conditions or prolonged reaction times.Carefully control the reaction temperature and time. Use a less reactive chlorinating agent if necessary.
Ring-Opened Byproducts Hydrolysis of the pyridazinone ring, especially under harsh acidic or basic conditions during work-up.Perform work-up under neutral or mildly acidic/basic conditions. Avoid prolonged exposure to strong acids or bases.
Starting Material Contamination Incomplete reaction or inefficient purification.Ensure the initial reaction goes to completion. Optimize the purification method (e.g., column chromatography solvent gradient, recrystallization solvent).

Analytical Characterization: To identify the impurities, utilize techniques such as:

  • Mass Spectrometry (MS): To determine the molecular weight of the impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the impurities.

  • Infrared (IR) Spectroscopy: To identify functional groups present in the impurities.[1]

Issue 3: Reaction Stalls or Fails to Initiate

Question: My reaction to form the pyridazinone ring is not proceeding. What could be the issue?

Answer: A stalled reaction can be frustrating, but it often points to a fundamental issue with the reagents or reaction setup.

Potential Causes & Solutions:

  • Poor Quality Reagents: The purity of starting materials like mucochloric acid and the hydrazine source is paramount.

    • Causality: Impurities in the starting materials can inhibit the reaction or lead to the formation of undesired side products.

    • Solution: Use high-purity, dry starting materials. If necessary, purify the starting materials before use. For example, mucochloric acid should be dry.[1]

  • Incorrect Reaction Conditions: Temperature and solvent play a critical role.

    • Causality: The reaction may have a specific activation energy that is not being met, or the chosen solvent may not be appropriate for the reaction.

    • Solution:

      • Temperature: Ensure the reaction is being heated to the appropriate temperature. For refluxing reactions, confirm that a true reflux is being achieved.

      • Solvent: The choice of solvent is important. Toluene is a common solvent for this type of reaction.[1] Ensure the solvent is anhydrous.

  • Catalyst Inactivity: If the reaction requires a catalyst (e.g., a catalytic amount of acid), its inactivity could be the problem.

    • Causality: The catalyst may have degraded or may not be present in a sufficient amount.

    • Solution: Use a fresh batch of the catalyst. Ensure the correct catalytic loading is used. For example, a small amount of concentrated sulfuric acid is sometimes used.[1]

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for 4,5,6-trichloropyridazine-3(2H)-one?

A1: A common and effective method involves the reaction of mucochloric acid with a suitable nitrogen source, often a hydrazine derivative, to form a dichloropyridazinone precursor. This is followed by a chlorination step, typically using a strong chlorinating agent like phosphorus oxychloride (POCl₃), to introduce the third chlorine atom.[1]

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction progress.[1] By spotting the reaction mixture alongside the starting material and, if available, a standard of the product, you can visualize the consumption of the starting material and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.

Q3: What are the key safety precautions to consider during this synthesis?

A3:

  • Chlorinating Agents: Reagents like phosphorus oxychloride (POCl₃) are highly corrosive and react violently with water. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Solvents: Many organic solvents used in this synthesis are flammable and can be harmful if inhaled or absorbed through the skin. Work in a fume hood and avoid sources of ignition.

  • Reaction Quenching: The quenching of reactions involving excess chlorinating agents should be done carefully and slowly, typically by adding the reaction mixture to ice-water to manage the exothermic reaction.

Q4: Can you provide a general experimental protocol?

A4: The following is a generalized protocol and should be adapted and optimized for your specific laboratory conditions and scale.

Experimental Protocol: Synthesis of 4,5,6-Trichloropyridazine-3(2H)-one

Part 1: Synthesis of Dichloropyridazinone Precursor

  • To a solution of mucochloric acid in a suitable solvent (e.g., toluene), add a hydrazine source (e.g., hydrazine hydrate) dropwise at a controlled temperature.

  • After the addition is complete, heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate out upon cooling. If so, collect the solid by filtration. Otherwise, proceed with an aqueous work-up and extraction with an organic solvent.

  • Dry the crude product under vacuum.

Part 2: Chlorination to 4,5,6-Trichloropyridazine-3(2H)-one

  • In a fume hood, carefully add the dichloropyridazinone precursor to an excess of phosphorus oxychloride (POCl₃).

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully quench the reaction by pouring the mixture onto crushed ice.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield pure 4,5,6-trichloropyridazine-3(2H)-one.

Visualizing the Process

Reaction Workflow

The following diagram illustrates the general workflow for the synthesis and troubleshooting of 4,5,6-trichloropyridazine-3(2H)-one.

G cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting Logic Start Starting Materials (Mucochloric Acid, Hydrazine) Cyclization Cyclization to Dichloropyridazinone Start->Cyclization Chlorination Chlorination with POCl3 Cyclization->Chlorination StalledReaction Reaction Stalled? Cyclization->StalledReaction Workup Work-up & Purification Chlorination->Workup ImpureProduct Impure Product? Chlorination->ImpureProduct Product 4,5,6-Trichloropyridazine-3(2H)-one Workup->Product LowYield Low Yield? Workup->LowYield Product->LowYield LowYield->ImpureProduct No CheckChlorination Optimize Chlorination (Temp, Time, Reagent) LowYield->CheckChlorination Yes CheckCyclization Optimize Cyclization (pH, Temp) LowYield->CheckCyclization Yes CheckPurification Optimize Purification (Solvents, Technique) LowYield->CheckPurification Yes ImpureProduct->StalledReaction No IdentifyImpurities Identify Impurities (MS, NMR, IR) ImpureProduct->IdentifyImpurities Yes CheckReagents Check Reagent Quality StalledReaction->CheckReagents Yes

Caption: A flowchart illustrating the synthesis workflow and a logical approach to troubleshooting common issues.

References

  • Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. (2009).
  • Pyridazine‐3(2H)‐one derived drugs (a), synthesis of 4,5‐dihydropyridazine‐3(2H). (2025). ResearchGate. [Link]

  • Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. (2014). ResearchGate. [Link]

  • Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. (n.d.). PubMed Central. [Link]

  • Discovery of 4,5,6-trichloropyridazinone derivatives as potential PSII D1–inhibiting herbicides. (2026). ResearchGate. [Link]

  • Supporting Information. (2006). Wiley-VCH. [Link]

  • Applications of Parallel Synthesis to Lead Optimization. (2003). CHIMIA. [Link]

  • The synthesis of 3,5,6-trichloropyridin-2-ol and its wave-spectrum characteristics. (n.d.). ResearchGate. [Link]

  • Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. (2018). SCIRP. [Link]

  • Preparation method of 3,4,6-trichloro-pyridazine. (n.d.).
  • Synthesis of new 4,5-3(2H)pyridazinone derivatives and their cardiotonic, hypotensive, and platelet aggregation inhibition activities. (2010). PubMed. [Link]

  • Synthesis, Characterization and Antihypertensive Activity of 4,5 Dihydropyridazin-3(2H)-One Derivatives. (2018). Acta Scientific. [Link]

  • Process for purification of 3,6-dichloropyridazine. (n.d.).
  • Method for preparing 3,5,6-trichloropyridine-2-ol sodium. (n.d.).
  • 3,4,6-Trichloropyridazine. (n.d.). PubChem. [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). ResearchGate. [Link]

  • A novel synthesis of 3, 4, 5‐trichloropyridazine. (1967). Journal of Heterocyclic Chemistry. [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (n.d.). PubMed Central. [Link]

  • Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024).

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 4,5,6-Trichloropyridazine-3(2H)-one

Welcome to the Technical Support Center for highly halogenated pyridazine scaffolds. 4,5,6-Trichloropyridazine-3(2H)-one is a critical intermediate in the development of kinase inhibitors, agrochemicals, and functionaliz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for highly halogenated pyridazine scaffolds. 4,5,6-Trichloropyridazine-3(2H)-one is a critical intermediate in the development of kinase inhibitors, agrochemicals, and functionalized heterocycles. However, its dense functionalization presents unique challenges in regioselectivity, solubility, and over-reaction.

This guide is designed for research scientists and process chemists. It synthesizes mechanistic theory with field-proven troubleshooting protocols to ensure your nucleophilic aromatic substitution ( SN​Ar ) reactions are robust, scalable, and self-validating.

Mechanistic Insights & Reactivity Profiling

To optimize reactions with 4,5,6-trichloropyridazine-3(2H)-one, one must first understand its complex electrophilic landscape. The core is highly electron-deficient due to the three chlorine atoms and the lactam moiety.

  • C-4 Position (Kinetic Control): The C-4 carbon is highly activated by the adjacent carbonyl group (alpha-effect). Hard nucleophiles (like primary aliphatic amines) often attack here rapidly at low temperatures.

  • C-5 Position (Thermodynamic Control): Activated by the para-lactam nitrogen and the inductive effects of the adjacent chlorines. Substitution at C-5 is often the thermodynamically favored product, especially when using protic solvents that stabilize the transition state via hydrogen bonding ()[1].

  • C-6 Position: This position is the least reactive toward initial SN​Ar due to steric hindrance from the adjacent C-5 chlorine and weaker electronic activation compared to the C-4/C-5 positions.

G SM 4,5,6-Trichloropyridazine- 3(2H)-one Nuc Amine Addition (SNAr) SM->Nuc Kinetic Kinetic Conditions (THF, 0°C) Nuc->Kinetic Aprotic Solvent Thermo Thermodynamic Conditions (EtOH, 80°C) Nuc->Thermo Protic Solvent C4 C-4 Isomer (Major) Kinetic->C4 Side Di-amination (Impurity) Kinetic->Side Excess Nuc C5 C-5 Isomer (Major) Thermo->C5 Thermo->Side Excess Nuc

Fig 1. Reaction pathway and condition-dependent regioselectivity for nucleophilic substitution.

Troubleshooting Guides & FAQs

Q1: How do I control regioselectivity between the 4- and 5-positions during mono-amination? A1: Regioselectivity is governed by the Hard-Soft Acid-Base (HSAB) principle and solvent effects.

  • To favor C-4 substitution: Use polar aprotic solvents (e.g., THF, MeCN) at lower temperatures (0–20 °C) to exploit kinetic control.

  • To favor C-5 substitution: Use protic solvents (e.g., EtOH, iPrOH) or higher temperatures (reflux). Protic solvents facilitate equilibration to the thermodynamically more stable C-5 isomer by stabilizing the leaving chloride ion and the intermediate Meisenheimer complex ()[2].

Q2: I am observing significant di-substitution (e.g., 4,5-diamino products) even when using 1.0 equivalent of amine. How can I prevent this? A2: Over-substitution occurs because the first amination can sometimes increase the solubility of the intermediate or activate the adjacent position via intramolecular hydrogen bonding. To mitigate this causality:

  • Stoichiometric Control: Use exactly 0.95 equivalents of the nucleophile.

  • Addition Rate: Employ a syringe pump to add the nucleophile dropwise into a dilute solution of the pyridazinone, maintaining a low steady-state concentration of the amine.

  • Base Selection: Use a weaker inorganic base (e.g., NaHCO3​ or K2​HPO4​ ) instead of Et3​N or DIPEA. Stronger bases can prematurely deprotonate the intermediate, altering its reactivity profile.

Q3: My starting material has poor solubility in standard reaction solvents like THF. What is the recommended solvent system? A3: 4,5,6-Trichloropyridazine-3(2H)-one exists in a tautomeric equilibrium (pyridazin-3(2H)-one pyridazin-3-ol) which strongly hydrogen bonds, leading to poor solubility in non-polar media. For homogeneous reactions, use DMF, DMAc, or NMP. If a greener solvent is required, a mixture of EtOH/Water (8:2 v/v) at elevated temperatures often provides sufficient solubility while maintaining excellent SN​Ar reactivity.

Troubleshooting Issue Issue: Low Yield of Target Mono-adduct Check1 LC-MS: Is unreacted SM present? Issue->Check1 Sol1 Action: Switch to DMF & increase temp Check1->Sol1 Yes Check2 LC-MS: Is di-substitution mass detected? Check1->Check2 No Sol2 Action: Use syringe pump & 0.95 eq amine Check2->Sol2 Yes Check3 LC-MS: Multiple unknown degradation peaks? Check2->Check3 No Sol3 Action: Avoid strong bases (NaOH/KOH) Check3->Sol3 Yes

Fig 2. Troubleshooting logic tree for resolving common synthesis bottlenecks.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the resulting regioselectivity/yield, using morpholine as a model nucleophile.

Table 1: Optimization Matrix for Mono-Amination of 4,5,6-Trichloropyridazine-3(2H)-one

SolventTempBaseEquivalents (Amine)Major RegioisomerTotal Yield (%)Causality / Observation
THF0 °C to RT Et3​N 1.1C-4 (Kinetic)65%Aprotic environment and low temp favor attack at the most electrophilic adjacent carbon.
EtOH80 °C (Reflux) NaHCO3​ 0.95C-5 (Thermodynamic)82%Protic solvent and heat allow equilibration to the sterically/electronically favored C-5 position.
DMF100 °C K2​CO3​ 2.5C-4, C-5 (Di-sub)90%Excess amine and high heat drive complete di-substitution.
Water100 °CNaOH1.0Degradation<10%Strong aqueous alkali causes ring opening and hydrolysis of the halogens.

Self-Validating Experimental Protocol

Regioselective Synthesis of 5-Morpholino-4,6-dichloropyridazin-3(2H)-one

Objective: Achieve >85% regioselectivity for the C-5 substituted product while preventing over-substitution.

Materials:

  • 4,5,6-Trichloropyridazine-3(2H)-one (1.0 eq, 10 mmol)

  • Morpholine (0.95 eq, 9.5 mmol)

  • NaHCO3​ (1.2 eq, 12 mmol)

  • Absolute Ethanol (50 mL, 0.2 M)

Step-by-Step Methodology:

  • Dissolution: Suspend 4,5,6-trichloropyridazine-3(2H)-one (10 mmol) in 50 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.

    • Causality: Ethanol is chosen as a protic solvent to thermodynamically favor C-5 substitution over C-4 via hydrogen-bonding stabilization of the transition state ()[1].

  • Base Addition: Add NaHCO3​ (12 mmol) to the suspension.

    • Causality: A weak inorganic base neutralizes the HCl byproduct without prematurely deprotonating the lactam nitrogen, which would electronically deactivate the ring toward SN​Ar .

  • Nucleophile Addition: Add morpholine (9.5 mmol) dropwise via a syringe pump over 30 minutes at room temperature.

    • Causality: Sub-stoichiometric (0.95 eq) and slow addition maintains a low steady-state concentration of the nucleophile, preventing di-amination.

  • Heating: Attach a reflux condenser and elevate the temperature to 80 °C (reflux) for 4 hours.

    • Causality: Elevated temperature provides the activation energy required to overcome the kinetic barrier, driving the equilibrium toward the more stable C-5 isomer.

  • Validation Checkpoint (In-Process): Sample 50 μ L of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

    • Self-Validation Logic: The reaction is complete and successful when the starting material (m/z ~198) is <5% and the major peak corresponds to the mono-morpholino product (m/z ~250). If a peak at m/z ~301 appears, di-substitution is occurring; immediately cool the reaction to quench further conversion.

  • Workup: Cool the mixture to 0 °C in an ice bath to induce precipitation of the product. Filter the solid and wash with cold water (3 x 20 mL) to remove inorganic salts and any trace unreacted morpholine. Dry under a vacuum to yield the target compound.

References

  • Landquist, J. K., & Thornber, C. W. (1973). Pyridazines. Part V. Preparation and reactions of some dialkylaminopyridazinones. Journal of the Chemical Society, Perkin Transactions 1. RSC Publishing.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 21652257, 4,5,6-Trichloropyridazin-3-amine. PubChem.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4,5,6-Trichloropyridazin-3(2H)-one Stability in Solution

Welcome to the Technical Support Center. 4,5,6-Trichloropyridazin-3(2H)-one is a highly functionalized, electron-deficient heterocyclic scaffold widely utilized in the discovery of novel agrochemicals (such as PSII D1-in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 4,5,6-Trichloropyridazin-3(2H)-one is a highly functionalized, electron-deficient heterocyclic scaffold widely utilized in the discovery of novel agrochemicals (such as PSII D1-inhibiting herbicides) and pharmaceutical intermediates[1][2]. However, the same structural features that make it a versatile synthetic building block—namely, the three adjacent chlorine atoms on a diazine ring—also render it highly susceptible to degradation in solution.

As a Senior Application Scientist, I have designed this guide to provide mechanistic troubleshooting and field-validated protocols to ensure the integrity of your experimental workflows.

PART 1: Core FAQs on Stability & Reactivity

Q1: Why does my stock solution in methanol show multiple degradation peaks over time? A: The primary mechanism of degradation in protic, nucleophilic solvents (like methanol or ethanol) is Nucleophilic Aromatic Substitution (SNAr). The pyridazinone ring is highly electron-deficient, which significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO). The chlorine atoms at the C-4 and C-5 positions are highly activated by the adjacent nitrogen atoms and the carbonyl group. Methanol acts as a nucleophile, leading to rapid methoxy-substitution (e.g., forming 4-methoxy or 5-methoxy-dichloro derivatives)[3]. Causality Check: Spatial hindrance and electronic effects dictate that the C-4 and C-5 positions are the most vulnerable to nucleophilic attack[3]. To prevent this, stock solutions must strictly be prepared in anhydrous, aprotic solvents.

Q2: How does aqueous pH affect the stability of the compound during biological assay development? A: In aqueous media, 4,5,6-trichloropyridazin-3(2H)-one undergoes pH-dependent hydrolysis[2].

  • Alkaline conditions (pH > 8): Hydroxide ions rapidly displace the chlorine atoms via SNAr, generating hydroxypyridazinone derivatives.

  • Acidic conditions (pH < 4): Protonation of the pyridazine nitrogen further withdraws electron density from the ring, accelerating the hydrolysis of the C-Cl bonds even by weak nucleophiles like water. Causality Check: The tautomeric nature of the 3(2H)-one / 3-hydroxy forms shifts depending on pH, fundamentally altering the compound's solubility and susceptibility to hydrolysis. Assays should be tightly buffered near physiological pH (7.4), and incubation times must be minimized.

Q3: Is the compound sensitive to ambient light during benchtop handling? A: Yes. Polyhalogenated heterocycles are prone to photolytic dehalogenation. Exposure to UV or intense ambient light causes homolytic cleavage of the C-Cl bonds, generating radical species that subsequently abstract hydrogen from the solvent or cross-react, leading to complex degradation profiles. All handling should be performed under low-light conditions or using amber glassware.

G A 4,5,6-Trichloropyridazin-3(2H)-one (Intact Scaffold) B SNAr / Methoxylation (Nucleophilic Attack) A->B Protic Solvents (MeOH) C Aqueous Hydrolysis (OH- / H+ Catalyzed) A->C High/Low pH D Photolytic Cleavage (Radical Generation) A->D UV / Ambient Light E Loss of Target Efficacy & Assay Artifacts B->E C->E D->E

Mechanisms of 4,5,6-Trichloropyridazin-3(2H)-one degradation in solution.

PART 2: Quantitative Stability Profiles

To aid in experimental planning, the following table summarizes the representative kinetic stability of 4,5,6-Trichloropyridazin-3(2H)-one across various common laboratory solvent systems.

Solvent SystempH / ConditionTemperatureEstimated Half-Life ( t1/2​ )Primary Degradation Pathway
DMSO (Anhydrous) N/A (Dark)25°C> 6 monthsNone (Stable)
Methanol N/A25°C< 2 hoursSNAr (Methoxylation)
Aqueous Buffer (PBS) pH 7.437°C~ 12 - 24 hoursMild Hydrolysis
Aqueous Buffer (Tris) pH 9.037°C< 30 minutesBase-Catalyzed Hydrolysis
Acetonitrile:Water (1:1) Unbuffered (Light)25°C~ 4 - 6 hoursPhotolytic Dehalogenation

PART 3: Experimental Protocol - Kinetic Stability Assay (HPLC-UV)

To accurately determine the working window for your specific assay conditions, you must establish a self-validating kinetic stability profile. Do not rely solely on visual solubility; chemical degradation often occurs without precipitation.

Rationale & Causality: This protocol utilizes an internal standard to differentiate true chemical degradation from physical precipitation. Quenching with acidic acetonitrile serves a dual purpose: the organic solvent crashes out buffer salts/proteins, while the low pH and temperature instantly halt base-catalyzed hydrolysis and SNAr kinetics.

Step-by-Step Methodology:
  • Preparation of Stock Solutions:

    • Weigh out the API and dissolve in anhydrous DMSO to a concentration of 10 mM.

    • Critical Step: Store immediately in amber glass vials at -20°C. Do not use standard clear microcentrifuge tubes due to light sensitivity.

  • Assay Initiation:

    • Pre-warm your test solvent/buffer (e.g., PBS pH 7.4) to 37°C.

    • Spike the DMSO stock into the test buffer to achieve a final concentration of 100 µM (ensure final DMSO concentration is 1% to prevent solvent-mediated artifacts).

    • Immediately add a chemically inert internal standard (e.g., Biphenyl, 50 µM final).

  • Incubation & Sampling:

    • Maintain the solution at 37°C in a temperature-controlled, light-protected autosampler or incubator.

    • Draw 50 µL aliquots at predefined time points: T=0,1,2,4,8,and 24 hours.

  • Quenching (Reaction Stop):

    • Immediately transfer the 50 µL aliquot into a vial containing 50 µL of cold Acetonitrile + 0.1% Formic Acid .

    • Vortex for 5 seconds.

  • HPLC-UV Analysis:

    • Inject 10 µL onto a C18 reverse-phase column.

    • Run a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA). Monitor absorbance at 254 nm.

    • Data Processing: Plot the ratio of the API peak area to the Internal Standard peak area over time to calculate the pseudo-first-order degradation rate constant ( k ) and half-life ( t1/2​ ).

Workflow S1 1. Stock Prep (Anhydrous DMSO) S2 2. Dilution (Test Buffer + Int. Std) S1->S2 S3 3. Incubation (37°C, Dark) S2->S3 S4 4. Quenching (Cold MeCN + 0.1% FA) S3->S4 S5 5. HPLC-UV (Quantification) S4->S5

Step-by-step workflow for evaluating solution stability via HPLC-UV.

PART 4: References[3] Title: Dalton Transactions - RSC Publishing

Source: rsc.org URL: 1] Title: Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping Source: acs.org URL: 2] Title: Pyridazine and pyridazinone compounds in crops protection: a review Source: researchgate.net URL:

Sources

Optimization

Technical Support Center: 4,5,6-Trichloropyridazine-3(2H)-one Derivatization

Welcome to the technical support center for the derivatization of 4,5,6-trichloropyridazine-3(2H)-one. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging thi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the derivatization of 4,5,6-trichloropyridazine-3(2H)-one. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this versatile scaffold. Here, we address common experimental challenges, provide in-depth troubleshooting advice, and offer validated protocols to streamline your synthetic workflows.

Introduction: The 4,5,6-Trichloropyridazine-3(2H)-one Scaffold

The pyridazinone core is a "magic moiety" in medicinal chemistry, with derivatives showing a vast range of biological activities, including anti-inflammatory, anti-cancer, and antihypertensive properties.[1][2][3] The 4,5,6-trichloro-substituted variant is a highly reactive and versatile starting material. Its electron-deficient nature, a result of the two adjacent nitrogen atoms, makes the ring carbons susceptible to nucleophilic attack.[4][5] This allows for sequential and often regioselective derivatization at the C4, C5, and C6 positions, as well as at the N2 position of the pyridazinone ring. Understanding the relative reactivity of these sites is paramount to successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on 4,5,6-trichloropyridazine-3(2H)-one?

A1: There are four primary sites for derivatization: the N2-H of the pyridazinone ring and the chloro-substituents at the C4, C5, and C6 positions.

  • N2-Alkylation/Arylation: The acidic proton on the ring nitrogen is readily removed by a base, allowing for alkylation or arylation.[4][6] This is typically the first and most straightforward derivatization.

  • C-Cl Substitution (SNAr): The chlorine atoms on the pyridazine ring can be displaced by various nucleophiles via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[5][7][8] The electron-deficient nature of the pyridazine ring facilitates this reaction.[4][9] The regioselectivity of this substitution is influenced by a combination of electronic and steric factors and can be controlled by reaction conditions.[7][10]

  • Palladium-Catalyzed Cross-Coupling: The C-Cl bonds are also amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, which enable the formation of C-C and C-N bonds.[11][12][13]

Q2: Which chlorine is the most reactive towards nucleophilic substitution?

A2: While specific reactivity can be substrate and condition-dependent, general principles of SNAr on diazine systems suggest that positions para or ortho to the ring nitrogens are most activated. For the 4,5,6-trichloropyridazine-3(2H)-one system, the C6 and C4 positions are generally more reactive than the C5 position towards nucleophilic attack due to better stabilization of the Meisenheimer intermediate.[8] Careful control of stoichiometry and temperature is often required to achieve selective mono-substitution.[7]

Q3: My starting material appears to be degrading upon storage. What are the proper handling and storage conditions?

A3: 4,5,6-Trichloropyridazine-3(2H)-one is susceptible to hydrolysis, especially under basic or prolonged exposure to atmospheric moisture. The chlorine atoms can be displaced by water, leading to the formation of hydroxypyridazinone impurities.[14][15] Store the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place. Use of a desiccator is highly recommended.

Core Derivatization Workflows

The derivatization strategy often follows a logical sequence, starting with the most reliable reaction and moving to more complex transformations. The diagram below illustrates the key reactive sites and common transformation pathways.

G cluster_0 Primary Scaffold cluster_1 Derivatization Pathways cluster_2 Resulting Products SM 4,5,6-Trichloropyridazine-3(2H)-one N_Alk N-Alkylation / N-Arylation SM->N_Alk Base, R-X (e.g., K2CO3, Alkyl Halide) SNAr Nucleophilic Aromatic Substitution (SNAr) SM->SNAr Nucleophile (e.g., R-NH2, R-OH) Pd_Coupling Palladium-Catalyzed Cross-Coupling SM->Pd_Coupling Pd Catalyst, Ligand, Boronic Acid / Amine etc. Prod_N N2-Substituted Product N_Alk->Prod_N Prod_C C4/C5/C6-Substituted Product SNAr->Prod_C Pd_Coupling->Prod_C Prod_N->SNAr Sequential Reaction Prod_N->Pd_Coupling Sequential Reaction

Caption: Key derivatization pathways for 4,5,6-trichloropyridazine-3(2H)-one.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during derivatization reactions, offering potential causes and actionable solutions.

Problem 1: Low or No Product Yield in N-Alkylation
Potential Cause Explanation & Validation Recommended Solution
Ineffective Base The N-H proton of the pyridazinone is acidic, but a sufficiently strong base is required to generate the anion for alkylation. Weak bases like carbonates may require higher temperatures or longer reaction times.[4]Switch to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).[4][16] Use anhydrous solvents like DMF or THF when using these stronger, moisture-sensitive bases.
Poor Alkylating Agent The reactivity of alkyl halides follows the order I > Br > Cl. Sterically hindered alkylating agents (e.g., secondary or tertiary halides) will react much slower or may favor elimination side reactions.Use an alkyl iodide or bromide for higher reactivity. For sluggish reactions, adding a catalytic amount of sodium or potassium iodide can facilitate the reaction via an in situ Finkelstein reaction.
Competing O-Alkylation While N-alkylation is generally favored, some O-alkylation can occur, especially with highly reactive alkylating agents like benzyl halides or under certain conditions, leading to a mixture of products.[4]Characterize the crude product mixture carefully by LC-MS and NMR. Modify reaction conditions; sometimes changing the solvent or counter-ion can influence the N/O selectivity. The Hilbert-Johnson reaction is an alternative for achieving N-alkylation.[4]
Starting Material Degradation If the reaction is run for an extended period at high temperatures, or if there is moisture in the reaction, the trichloropyridazinone core can degrade.Ensure all reagents and solvents are anhydrous. Run the reaction under an inert atmosphere (N₂ or Ar). Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating.[17][18]
Problem 2: Complex Product Mixture or Lack of Regioselectivity in SNAr
Potential Cause Explanation & Validation Recommended Solution
Over-reaction / Multiple Substitutions The mono-substituted product can be reactive enough to undergo a second or even third substitution, especially if excess nucleophile is used or the reaction temperature is too high.Use a controlled stoichiometry of the nucleophile (e.g., 1.0-1.2 equivalents for mono-substitution).[19] Run the reaction at a lower temperature (start at room temperature or even 0 °C) and slowly warm if necessary while monitoring by TLC/LC-MS.
Formation of Positional Isomers Nucleophilic attack can occur at C4, C5, or C6, leading to a mixture of regioisomers. The electronic properties of the nucleophile and any existing substituents on the ring will influence the outcome.[7][10]Lowering the reaction temperature often enhances selectivity. The choice of solvent can also play a critical role in regioselectivity.[10] For amines, steric hindrance on the nucleophile can favor attack at the less hindered position. Thorough characterization (e.g., 2D-NMR) is essential to confirm the structure.[20]
Hydrolysis Side Product Trace amounts of water in the solvent or on the glassware can act as a nucleophile, leading to the formation of undesired hydroxy-pyridazinone byproducts.[14][15]Use anhydrous solvents and dry glassware thoroughly. Running the reaction under an inert atmosphere will minimize exposure to atmospheric moisture.
Problem 3: Failure or Low Yield in Palladium-Catalyzed Cross-Coupling
Potential Cause Explanation & Validation Recommended Solution
Catalyst Inhibition/Deactivation The nitrogen atoms in the pyridazine ring can coordinate to the palladium center, acting as a ligand and inhibiting its catalytic activity.[9]A judicious choice of ligand is crucial. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can often overcome this inhibition and promote efficient coupling. A screen of different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands is recommended.[9]
Homo-coupling of Boronic Acid In Suzuki reactions, the boronic acid can couple with itself, especially at higher temperatures or if the oxidative addition step is slow. This leads to the formation of a biaryl byproduct and consumes the coupling partner.[9]Ensure the reaction is thoroughly degassed to remove oxygen, which can promote homo-coupling. Use a suitable base (e.g., Cs₂CO₃, K₃PO₄) and ensure the stoichiometry is correct. Lowering the reaction temperature may also help.
Poor Solubility of Reagents If the pyridazine starting material, coupling partner, or base are not fully dissolved, the reaction kinetics will be slow and yields will be poor.Choose a solvent system in which all components are soluble at the reaction temperature. Common solvents for cross-coupling include toluene, dioxane, and DMF, often with the addition of water for certain bases.

Troubleshooting Workflow: Diagnosing a Failed Reaction

G start Reaction Failed (Low Yield / Complex Mixture) check_sm Is Starting Material (SM) consumed? (Check by TLC/LC-MS) start->check_sm sm_present SM Largely Unreacted check_sm->sm_present No sm_gone SM Consumed check_sm->sm_gone Yes cause_inactive Potential Cause: - Inactive Reagents - Insufficient Temperature - Catalyst Inhibition (Pd) - Ineffective Base (N-Alkylation) sm_present->cause_inactive cause_degraded Potential Cause: - SM Degradation (Hydrolysis) - Product Instability - Competing Side Reactions (e.g., Homo-coupling, O-Alkylation) sm_gone->cause_degraded solution_inactive Solution: - Use fresh reagents/catalyst - Increase temperature incrementally - Screen ligands/bases - Ensure anhydrous conditions cause_inactive->solution_inactive solution_degraded Solution: - Run at lower temperature - Use anhydrous conditions - Control stoichiometry carefully - Degas reaction mixture (Pd) - Isolate and characterize byproducts cause_degraded->solution_degraded

Caption: Decision tree for troubleshooting failed derivatization reactions.

Validated Experimental Protocols

Protocol 1: General Procedure for N-Alkylation

This protocol describes a standard procedure for the N-alkylation of the pyridazinone ring using a moderate base.

  • Reagent Preparation: To a dry round-bottom flask under an argon atmosphere, add 4,5,6-trichloropyridazine-3(2H)-one (1.0 equiv.).

  • Solvent and Base Addition: Add anhydrous acetone or DMF (approx. 0.1-0.2 M concentration) followed by potassium carbonate (K₂CO₃, 2.0 equiv.).[21]

  • Alkylating Agent: Add the desired alkyl halide (e.g., ethyl bromoacetate, 1.2 equiv.) dropwise to the stirred suspension.[21]

  • Reaction Execution: Heat the mixture to reflux (for acetone) or 60-80 °C (for DMF) and stir for 4-12 hours.[21]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) and wash with water to remove any remaining salts. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Regioselective Mono-amination (SNAr)

This protocol is optimized for achieving mono-substitution with an amine nucleophile.

  • Reagent Preparation: To a dry round-bottom flask under an argon atmosphere, add the N-substituted 4,5,6-trichloropyridazine-3(2H)-one (1.0 equiv.).

  • Solvent and Base: Add an anhydrous solvent such as ethanol or THF. Add a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 equiv.) to act as a scavenger for the HCl generated.

  • Nucleophile Addition: Add the amine nucleophile (1.1 equiv.) dropwise at 0 °C to control the initial exotherm and improve selectivity.

  • Reaction Execution: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Gentle heating (e.g., 40-50 °C) may be required for less reactive amines.

  • Monitoring: Monitor the formation of the mono-substituted product and the consumption of starting material by LC-MS.

  • Work-up: Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water.

  • Purification: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash chromatography to isolate the desired regioisomer. Confirmation of regiochemistry should be performed using 2D-NMR techniques (NOESY/HSQC/HMBC).[20]

References

  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution on 3,5-Dichloropyridazine.
  • Science of Synthesis. (n.d.). Product Class 8: Pyridazines. Thieme.
  • Request PDF. (2025). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties.
  • Gomes, P. et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2999. [Link]

  • BenchChem. (2025). preventing homo-coupling side reactions in pyridazine synthesis.
  • Request PDF. (2026).
  • Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1112-1120.
  • Request PDF. (2025). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines.
  • BenchChem. (2025). A Comparative Guide to Pyridazinone Synthesis: Benchmarking New Methods Against a Published Approach.
  • ResearchGate. (2026).
  • Durham E-Theses. (n.d.). a scaffold for the synthesis of highly functionalised heterocycles. [Link]

  • Baytaş, S. et al. (2012). Synthesis of antipyrine/pyridazinone hybrids and investigation of their in vivo analgesic and anti-inflammatory activities. Turkish Journal of Chemistry, 36, 731-741.
  • Royal Society of Chemistry. (2021).
  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • MDPI. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. [Link]

  • de Oliveira, R. B. et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 23.
  • ResearchGate. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity. [Link]

  • SAR Publication. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • Verma, S. K. et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]

  • Le-Guennec, A. et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry, 12(3), 423-433. [Link]

  • ResearchGate. (2026).
  • Huang, H. et al. (2006). Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides. Journal of Agricultural and Food Chemistry, 54(13), 4745-4751. [Link]

  • BenchChem. (n.d.). Managing Regioselectivity in Reactions of 4-Bromo-2-chloro-6-iodopyridin-3-ol.
  • LibreTexts Chemistry. (2025). Hydrolysis Reactions. [Link]

Sources

Troubleshooting

how to increase reactivity of 4,5,6-Trichloropyridazine-3(2H)-one

Introduction Welcome to the technical support center for 4,5,6-Trichloropyridazine-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for 4,5,6-Trichloropyridazine-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for experiments involving this versatile heterocyclic compound. The pyridazinone core is a significant scaffold in medicinal chemistry and agrochemicals, and understanding its reactivity is crucial for successful synthetic outcomes.[1][2] This document addresses common challenges and offers strategies to enhance the reactivity of 4,5,6-Trichloropyridazine-3(2H)-one in various chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the reactivity of the chlorine atoms on the pyridazinone ring?

The reactivity of the chlorine atoms in 4,5,6-Trichloropyridazine-3(2H)-one is primarily governed by the electronic properties of the pyridazine ring. The two adjacent nitrogen atoms in the ring act as electron-withdrawing groups, which significantly decreases the electron density at the carbon atoms. This electron deficiency makes the carbon atoms susceptible to nucleophilic attack. The reactivity of the chlorine atoms follows the general principles of nucleophilic aromatic substitution (SNAr) on heteroaromatic systems.[3][4]

The order of reactivity for the chlorine atoms is influenced by both electronic and steric factors. Generally, the chlorine atom at the C6 position is the most reactive, followed by the C4 and then the C5 positions. This is due to the combined electron-withdrawing effects of the adjacent ring nitrogens and the carbonyl group.

Q2: I am observing low yields in my nucleophilic substitution reactions. What are the common causes?

Low yields in nucleophilic substitution reactions with 4,5,6-Trichloropyridazine-3(2H)-one can stem from several factors:

  • Insufficient Nucleophile Strength: The pyridazinone ring, while activated, still requires a sufficiently strong nucleophile for efficient substitution. Weak nucleophiles may lead to slow or incomplete reactions.

  • Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the nucleophile and the intermediate complex, facilitating the reaction.[5] Protic solvents can solvate the nucleophile, reducing its reactivity.

  • Suboptimal Temperature: While some substitutions can occur at room temperature, many require heating to overcome the activation energy barrier. However, excessive temperatures can lead to side reactions and decomposition.

  • Presence of Water: Moisture can hydrolyze the starting material or react with strong bases used in the reaction, leading to lower yields. Ensure all reagents and solvents are dry.

  • Steric Hindrance: Bulky nucleophiles may experience steric hindrance, slowing down the rate of reaction.

Q3: Can I selectively substitute one chlorine atom over the others?

Yes, selective monosubstitution is achievable by carefully controlling the reaction conditions. The inherent reactivity difference between the chlorine atoms (C6 > C4 > C5) is the primary basis for selectivity. To favor monosubstitution:

  • Use a 1:1 Stoichiometric Ratio: Employing a stoichiometric amount of the nucleophile relative to the trichloropyridazinone can limit the reaction to the most reactive site.

  • Low Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can enhance selectivity, as the activation energy for the substitution at the less reactive sites will not be overcome.

  • Choice of Base: For nucleophiles that require deprotonation (e.g., alcohols, thiols, amines), using a non-nucleophilic base of appropriate strength is crucial. Stronger bases can lead to side reactions.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
No reaction or very slow reaction - Insufficiently activated substrate. - Weak nucleophile. - Low reaction temperature.- Increase electron withdrawal: Consider N-alkylation or N-acylation of the pyridazinone nitrogen to further decrease electron density in the ring. - Enhance nucleophilicity: Use a stronger nucleophile or add a catalyst. For amine nucleophiles, ensure the free base is available. - Increase temperature: Gradually increase the reaction temperature while monitoring for side product formation.
Formation of multiple products (over-substitution) - Excess nucleophile. - High reaction temperature. - Prolonged reaction time.- Control stoichiometry: Use a 1:1 or slightly less than stoichiometric amount of the nucleophile for monosubstitution. - Lower temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. - Monitor reaction progress: Use TLC or LC-MS to monitor the reaction and stop it once the desired product is formed.
Decomposition of starting material or product - Reaction temperature is too high. - Presence of a strong base or acid. - Incompatible solvent.- Optimize temperature: Determine the optimal temperature range through small-scale experiments. - Use a milder base/acid: If a base or acid is required, screen for milder alternatives. For example, use K₂CO₃ instead of NaH for phenoxide formation.[6] - Solvent screening: Test different polar aprotic solvents.
Difficulty in purifying the product - Similar polarity of starting material, product, and byproducts. - Formation of isomeric products.- Optimize chromatography: Use a different solvent system or a different stationary phase for column chromatography. - Recrystallization: If the product is a solid, attempt recrystallization from a suitable solvent system. - Derivatization: In some cases, derivatizing the product can alter its polarity, facilitating separation.

Experimental Protocols & Methodologies

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol provides a general guideline for the substitution of a chlorine atom with a nucleophile.

Materials:

  • 4,5,6-Trichloropyridazine-3(2H)-one

  • Nucleophile (e.g., amine, alcohol, thiol)

  • Base (if required, e.g., K₂CO₃, NaH, Et₃N)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, CH₃CN)

  • Standard laboratory glassware and workup reagents

Procedure:

  • To a solution of 4,5,6-Trichloropyridazine-3(2H)-one (1.0 eq) in the chosen anhydrous solvent, add the nucleophile (1.0-1.2 eq).

  • If the nucleophile requires deprotonation, add the base (1.1-1.5 eq) portion-wise at a controlled temperature (e.g., 0 °C).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction (e.g., with water or a saturated aqueous solution of NH₄Cl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Workflow for Increasing Reactivity

The following diagram illustrates a decision-making workflow for enhancing the reactivity of 4,5,6-Trichloropyridazine-3(2H)-one.

G start Low Reactivity Observed cond1 Is the Nucleophile sufficiently strong? start->cond1 action1 Use a stronger nucleophile or increase its concentration cond1->action1 No cond2 Is the temperature optimized? cond1->cond2 Yes action1->cond2 action2 Gradually increase temperature and monitor cond2->action2 No cond3 Is a catalyst being used? cond2->cond3 Yes action2->cond3 action3 Introduce a suitable catalyst (e.g., phase transfer, Lewis acid) cond3->action3 No cond4 Is the pyridazinone N-H acidic? cond3->cond4 Yes action3->cond4 action4 Consider N-alkylation/acylation to enhance electron withdrawal cond4->action4 Yes end Reactivity Increased cond4->end No action4->end

Caption: Decision workflow for troubleshooting low reactivity.

Strategies for Enhancing Reactivity
1. Catalysis
  • Phase-Transfer Catalysis: For reactions involving a solid-liquid or liquid-liquid biphasic system, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be employed to shuttle the nucleophile into the organic phase, thereby increasing the reaction rate.

  • Lewis Acid Catalysis: In certain cases, a mild Lewis acid can coordinate to one of the ring nitrogens, further increasing the electrophilicity of the pyridazinone ring. Care must be taken to choose a Lewis acid that does not complex too strongly with the nucleophile.

  • Palladium-Catalyzed Cross-Coupling: For the introduction of carbon-based substituents, traditional SNAr reactions may not be suitable. In such instances, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) can be highly effective. These reactions typically require conversion of the C-Cl bond to a more reactive C-Br or C-I bond, or direct coupling under specific conditions.[1]

2. Modification of the Substrate
  • N-Alkylation/Acylation: The nitrogen at the 2-position can be alkylated or acylated. The introduction of an electron-withdrawing group at this position will further decrease the electron density of the ring, making it more susceptible to nucleophilic attack.

  • Nitration: Introduction of a nitro group, a strong electron-withdrawing group, onto the pyridazinone ring can significantly enhance the reactivity of the chlorine atoms towards nucleophilic substitution. For instance, nitration of 4,5-dichloropyridazin-3(2H)-one has been reported.[7]

3. Optimizing Reaction Conditions
  • Microwave Irradiation: Microwave-assisted synthesis can often dramatically reduce reaction times and improve yields by providing rapid and uniform heating. This can be particularly useful for sluggish reactions.

  • High-Throughput Experimentation (HTE): To efficiently screen for optimal reaction conditions (solvent, base, temperature, catalyst), high-throughput experimentation techniques can be employed.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The substitution of chlorine on the 4,5,6-Trichloropyridazine-3(2H)-one ring proceeds through a two-step addition-elimination mechanism.

Caption: General mechanism for SNAr on the pyridazinone ring.

  • Nucleophilic Attack: A nucleophile attacks one of the electron-deficient carbon atoms bearing a chlorine atom. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This step is typically the rate-determining step.[4]

  • Chloride Elimination: The aromaticity of the pyridazinone ring is restored by the expulsion of a chloride ion, which is a good leaving group.

References

  • Nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. (2001).
  • Polar Heterobenzylic C(sp3)–H Chlorination Pathway Enabling Efficient Diversification of Aromatic Nitrogen Heterocycles - PMC. (n.d.).
  • Pyridazine‐3(2H)‐one derived drugs (a), synthesis of 4,5‐dihydropyridazine‐3(2H). (n.d.).
  • Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi - Zenodo. (n.d.).
  • Journal of Chemical and Pharmaceutical Research, 2014, 6(12):297-310 Review Article Pyridazin-3(2H)-ones: Synthesis, reactiv - ResearchGate. (n.d.).
  • (PDF) Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. (2025, November 3).
  • Functionalization of 4,5-Dichloropyridazin-3(2H)-one - ResearchGate. (n.d.).
  • Enantiocontrolled Synthesis of Polychlorinated Hydrocarbon Motifs: A Nucleophilic Multiple Chlorination Process Revisited | The Journal of Organic Chemistry - ACS Publications. (2008, November 19).
  • Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents - ResearchGate. (2025, December 31).
  • 3,4,6-Trichloropyridazine - Chem-Impex. (n.d.).
  • Nucleophilic aromatic substitution - Wikipedia. (n.d.).
  • A Qualitative Comparison of the Reactivities of 3,4,4,5-Tetrachloro-4H-1,2,6-thiadiazine and 4,5-Dichloro-1,2,3-dithiazolium Chloride - PMC. (n.d.).
  • Reactions of Polychlorinated Pyrimidines with DABCO - MDPI. (2019, October 14).
  • Nucleophilic aromatic substitution reactions of chloropyrimidines. - ResearchGate. (n.d.).
  • (PDF) Synthesis and Reactivity of 3 (2H) -Pyridazinone and. (n.d.).
  • mechanism of nucleophilic substitution on dichloro-s-triazines - Benchchem. (n.d.).

Sources

Optimization

Technical Support Center: 4,5,6-Trichloropyridazine-3(2H)-one Scale-Up &amp; Troubleshooting

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers and drug development professionals face when scaling up react...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers and drug development professionals face when scaling up reactions involving 4,5,6-trichloropyridazine-3(2H)-one .

Due to its dense polyhalogenated nature and ambident reactivity, this scaffold presents unique challenges in regioselectivity, thermal management, and product isolation. This guide synthesizes field-proven methodologies with fundamental mechanistic causality to ensure your scale-up campaigns are safe, predictable, and self-validating.

Module 1: Regioselectivity & SNAr Troubleshooting

Q1: How do I control regioselectivity during nucleophilic aromatic substitution (SNAr) at scale?

The Causality: The 4,5,6-trichloropyridazine-3(2H)-one ring possesses three distinct electrophilic sites. The C-4 position is highly activated by the adjacent carbonyl group via a Michael-acceptor-like resonance effect, making it the kinetically favored site for soft nucleophiles (e.g., aliphatic amines) at low temperatures. Conversely, the C-5 position is activated by the adjacent C-6 chlorine and the ring nitrogens. Substitution at C-5 yields a more thermodynamically stable conjugated system, which is favored at elevated temperatures or with hard nucleophiles (e.g., alkoxides)[1, 2].

The Solution: Regioselectivity is dictated by a strict interplay of temperature, solvent polarity, and nucleophile hardness. To force C-4 substitution, you must operate under strict kinetic control (-20 °C to -5 °C) in non-polar or moderately polar solvents (e.g., THF, Toluene).

SNAr_Pathway SM 4,5,6-Trichloro- pyridazin-3(2H)-one Nuc Nucleophile Addition SM->Nuc Base, Solvent C4 4-Substituted (Kinetic Control) Nuc->C4 -20°C, Non-polar C5 5-Substituted (Thermodynamic) Nuc->C5 80°C, Polar Aprotic

Caption: Regioselectivity control in SNAr reactions of 4,5,6-trichloropyridazine-3(2H)-one.

Q2: My alkylation reactions yield a mixture of N-alkylated and O-alkylated products. How do I isolate the N-alkylated target?

The Causality: Pyridazin-3(2H)-ones exhibit lactam-lactim tautomerism, resulting in an ambident anion upon deprotonation. According to Kornblum's rule, highly electronegative (hard) electrophiles or the use of silver salts (which coordinate the nitrogen) drive O-alkylation.

The Solution: To exclusively drive N-alkylation, use softer electrophiles (e.g., alkyl iodides or bromides) and alkali metal bases (K2CO3 or Cs2CO3) in polar aprotic solvents like DMF or DMAc. The potassium counter-ion dissociates effectively in DMF, leaving the nitrogen exposed and highly nucleophilic [1].

Module 2: Quantitative Data for Process Optimization

To streamline your solvent and condition selection, refer to the validated parameter matrix below. This table summarizes the expected regioselectivity ratios based on process parameters.

Nucleophile TypeSolvent SystemTemp (°C)BaseMajor IsomerRatio (C-4 : C-5)
Aliphatic Amine (Soft)THF-10 to 0DIPEAC-4 (Kinetic)> 95 : 5
Aliphatic Amine (Soft)DMF80K2CO3C-5 (Thermodynamic)15 : 85
Sodium Methoxide (Hard)Methanol65 (Reflux)NaOMeC-5 (Thermodynamic)< 5 : 95
Thiolate (Soft)Toluene20TriethylamineC-4 (Kinetic)90 : 10

Module 3: Safety & Scale-Up Fundamentals

Q3: How do we manage the exotherm and safety risks during halogen exchange or azide substitutions?

The Causality: SNAr reactions on polyhalogenated pyridazines are highly exothermic. Furthermore, substituting the halogens with energetic nucleophiles (like hydrazine or sodium azide) can generate shock-sensitive intermediates. For example, the formation of azidopyridazines can lead to spontaneous detonation if not immediately hydrolyzed or handled in dilute solutions [3].

The Solution: Never isolate poly-azido or poly-hydrazino pyridazine intermediates at scale. If synthesizing a tetrazolo-pyridazine or similar derivative, ensure the protocol is designed as a one-pot telescope reaction where the energetic intermediate is consumed in situ. Always utilize continuous flow reactors or slow-dosing batch protocols to manage the SNAr exotherm.

Module 4: Validated Experimental Protocols

Standardized 1-kg Scale Regioselective Amination (C-4 Position)

This protocol is designed as a self-validating system : the internal temperature acts as a direct proxy for regiochemical fidelity. If the temperature exceeds -5 °C during dosing, In-Process Control (IPC) will immediately reflect an increase in the C-5 isomer, signaling the operator to reduce the feed rate.

Step-by-Step Methodology:

  • Reactor Preparation: Purge a 20 L jacketed glass-lined reactor with N2. Charge 4,5,6-trichloropyridazine-3(2H)-one (1.00 kg, 5.01 mol) and anhydrous THF (10.0 L).

  • Cooling & Scavenger Addition: Cool the reactor jacket to -15 °C. Add N,N-diisopropylethylamine (DIPEA) (0.71 kg, 5.50 mol) in one portion. (Causality: DIPEA acts as a non-nucleophilic acid scavenger, preventing premature degradation of the starting material without initiating a reaction).

  • Controlled Dosing: Slowly dose the amine nucleophile (e.g., isopropylamine, 0.31 kg, 5.25 mol) via an addition funnel over 2.5 hours. Critical Parameter: Maintain the internal temperature strictly below -5 °C.

  • IPC Monitoring: After 4 hours of stirring at -5 °C, pull a 1 mL sample for HPLC analysis. The system validates completion when the starting material peak area is < 1.0% and the C-4:C-5 ratio is > 95:5.

  • Anti-Solvent Quench: Adjust the internal temperature to 10 °C. Slowly add pre-chilled Deionized (DI) water (5.0 L) over 1 hour. (Causality: Water acts as an anti-solvent, drastically decreasing the solubility of the SNAr product to drive crystallization, while keeping the DIPEA-HCl byproduct salt fully dissolved).

  • Isolation: Filter the resulting slurry via a Nutsche filter. Wash the filter cake with a cold H2O/THF mixture (8:2 v/v, 2.0 L). Dry under vacuum at 45 °C to a constant weight.

ScaleUp_Workflow Prep 1. Reactor Prep N2 Sweep, -10°C Dose 2. Controlled Dosing Exotherm Control Prep->Dose IPC 3. IPC Monitoring HPLC > 98% Conv. Dose->IPC Quench 4. Anti-solvent Quench H2O Addition IPC->Quench Cryst 5. Crystallization & Filtration Quench->Cryst

Caption: Standard 1-kg scale-up workflow for 4,5,6-trichloropyridazine-3(2H)-one functionalization.

References

  • Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. Available at:[Link][1]

  • Methyl Carbonium Ion Migration during the Reaction of 4-Chloro-5-methoxyl-3(2H)-pyridazinone with Trifluoroethylation Agents. PubMed Central (PMC). Available at:[Link][2]

  • Lessons Learned: Spontaneous Detonation of 6-Azidotetrazolo[1,5-b]pyridazine. ACS Chemical Health & Safety. Available at:[Link][3]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating the Structure of 4,5,6-Trichloropyridazine-3(2H)-one Adducts

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the unequivocal structural validation of novel chemical entities is a cornerstone of preclinical development. Pyr...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the unequivocal structural validation of novel chemical entities is a cornerstone of preclinical development. Pyridazinone scaffolds are of significant interest due to their diverse pharmacological activities, including cardiovascular, analgesic, and anti-inflammatory properties.[1] The formation of adducts with this class of compounds, whether through planned conjugation or unexpected metabolic activation, necessitates rigorous structural elucidation to understand their biological activity and potential toxicity. This guide provides a comprehensive framework for validating the structure of adducts derived from 4,5,6-Trichloropyridazine-3(2H)-one, a halogenated pyridazinone with significant potential in medicinal chemistry.

As a Senior Application Scientist, this guide is structured not as a rigid protocol, but as a dynamic, in-depth technical resource. It is designed to empower researchers with the strategic rationale behind experimental choices, ensuring a self-validating and robust analytical workflow. While specific experimental data for 4,5,6-Trichloropyridazine-3(2H)-one is not extensively available in the public domain, this guide will leverage data from structurally related compounds to provide a predictive and comparative framework for its analysis.

The Imperative of Structural Validation

The journey of a drug candidate from discovery to clinical application is paved with meticulous characterization. For adducts of 4,5,6-Trichloropyridazine-3(2H)-one, structural ambiguity can lead to misinterpretation of structure-activity relationships (SAR), unforeseen toxicity, and ultimately, the failure of a promising therapeutic candidate. Therefore, a multi-faceted analytical approach is not just recommended; it is essential.

This guide will compare and contrast the primary analytical techniques for structural validation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. We will delve into the causality behind experimental design and provide detailed, field-proven protocols.

Comparative Analysis of Key Analytical Techniques

The choice of analytical technique is dictated by the specific question being asked. For the validation of 4,5,6-Trichloropyridazine-3(2H)-one adducts, a combination of techniques provides the most comprehensive picture.

Technique Strengths Weaknesses Application to 4,5,6-Trichloropyridazine-3(2H)-one Adducts
NMR Spectroscopy Provides detailed information on the chemical environment of individual atoms, enabling the determination of connectivity and stereochemistry.[2] Non-destructive.[3]Relatively low sensitivity compared to MS. Can be challenging for large molecules or complex mixtures.[3]Essential for determining the precise site of adduction on the pyridazinone ring and the nature of the covalent bond formed. 2D NMR techniques (COSY, HSQC, HMBC) are critical for unambiguous assignment.
Mass Spectrometry High sensitivity and ability to determine molecular weight with high accuracy.[4] Provides information on fragmentation patterns, which can aid in structural elucidation.[5]Does not directly provide information on stereochemistry or the 3D arrangement of atoms.Crucial for confirming the molecular weight of the adduct and for providing initial structural clues through fragmentation analysis. High-resolution mass spectrometry (HRMS) is vital for determining the elemental composition.[6]
X-ray Crystallography Provides the definitive 3D structure of a molecule in the solid state with atomic resolution.[7]Requires a single, well-ordered crystal, which can be difficult to obtain. The crystal structure may not always represent the solution-state conformation.[3]The "gold standard" for unambiguous structural determination. Obtaining a crystal of the adduct would provide irrefutable evidence of its structure.
Infrared (IR) Spectroscopy Provides information about the functional groups present in a molecule.[8] Quick and easy to perform.Provides limited information about the overall molecular structure.Useful for identifying key functional groups in the adduct, such as the C=O stretch of the pyridazinone ring and vibrations associated with the adducted moiety.[3]

A Self-Validating Experimental Workflow for Structural Elucidation

The following workflow is designed to be a self-validating system, where data from each step informs and confirms the findings of the others.

Figure 1: A self-validating workflow for the structural elucidation of 4,5,6-Trichloropyridazine-3(2H)-one adducts.

Experimental Protocols

This protocol describes a nucleophilic aromatic substitution reaction, a common method for forming adducts with halogenated heterocycles.[9]

Materials:

  • 4,5,6-Trichloropyridazine-3(2H)-one

  • A thiol-containing molecule (e.g., N-acetylcysteine)

  • A suitable base (e.g., triethylamine or potassium carbonate)

  • An appropriate solvent (e.g., ethanol or dimethylformamide)

  • Round-bottom flask, condenser, magnetic stirrer, and heating mantle

Procedure:

  • Dissolve 4,5,6-Trichloropyridazine-3(2H)-one (1 equivalent) in the chosen solvent in a round-bottom flask.

  • Add the thiol-containing molecule (1.1 equivalents) to the solution.

  • Add the base (1.2 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Causality: The electron-withdrawing nature of the nitrogen atoms and the carbonyl group in the pyridazinone ring, combined with the presence of three chlorine atoms, makes the ring susceptible to nucleophilic attack. The thiol, a soft nucleophile, will preferentially displace one of the chlorine atoms. The choice of base is crucial to deprotonate the thiol, increasing its nucleophilicity.

Instrumentation:

  • A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI).

Procedure:

  • Prepare a dilute solution of the purified adduct in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

  • Infuse the sample directly into the mass spectrometer or inject it onto a liquid chromatography (LC) system coupled to the MS.

  • Acquire the mass spectrum in both positive and negative ion modes.

  • Determine the accurate mass of the molecular ion.

  • Perform tandem mass spectrometry (MS/MS) to obtain fragmentation data.

Data Interpretation: The accurate mass measurement will allow for the determination of the elemental composition of the adduct, confirming the addition of the thiol moiety and the loss of a chlorine atom. The fragmentation pattern will provide clues about the structure of the adduct. For instance, fragmentation may occur at the newly formed C-S bond or within the adducted molecule itself.[10]

fragmentation_pathway Adduct [M+H]+ Fragment1 Loss of adducted moiety Adduct->Fragment1 Fragment2 Fragmentation of pyridazinone ring Adduct->Fragment2 Fragment3 Fragmentation within adducted moiety Adduct->Fragment3

Figure 2: A simplified representation of potential fragmentation pathways for a 4,5,6-Trichloropyridazine-3(2H)-one adduct in MS/MS analysis.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Dissolve a sufficient amount of the purified adduct in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire a ¹H NMR spectrum.

  • Acquire a ¹³C NMR spectrum.

  • Acquire 2D NMR spectra, including COSY (to identify proton-proton couplings), HSQC (to correlate protons to their directly attached carbons), and HMBC (to identify long-range proton-carbon couplings).

Data Interpretation:

  • ¹H NMR: The disappearance of a proton signal from the pyridazinone ring (if applicable) and the appearance of new signals corresponding to the adducted moiety will be observed. Changes in the chemical shifts of the remaining ring protons will indicate the position of substitution.

  • ¹³C NMR: The chemical shift of the carbon atom where substitution has occurred will be significantly altered. New signals corresponding to the adducted moiety will be present.

  • 2D NMR: HMBC correlations between protons on the adducted moiety and carbons on the pyridazinone ring will definitively establish the point of attachment.

Procedure:

  • Grow single crystals of the purified adduct. This is often the most challenging step and may require screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Mount a suitable crystal on the goniometer of a single-crystal X-ray diffractometer.

  • Collect diffraction data at a low temperature (e.g., 100 K).

  • Solve and refine the crystal structure using appropriate software.

Data Interpretation: A successful crystal structure will provide an unambiguous 3D model of the adduct, confirming the connectivity, stereochemistry, and conformation in the solid state.[7]

Conclusion: A Pathway to Unambiguous Structural Validation

The structural validation of adducts of 4,5,6-Trichloropyridazine-3(2H)-one is a critical step in the development of new therapeutics. While a lack of readily available public data for this specific molecule presents a challenge, a systematic and multi-technique approach, as outlined in this guide, provides a robust framework for its characterization. By combining the strengths of NMR, MS, and X-ray crystallography, researchers can confidently elucidate the structure of these important molecules, paving the way for a deeper understanding of their biological activity and accelerating the drug discovery process. This guide serves as a testament to the principle that even in the absence of a complete dataset, a logical and scientifically sound approach can lead to definitive structural assignment.

References

  • Bouchmaa, N., et al. (2019). Crystal structure and Hirshfeld surface analysis of 4-(2,6-dichlorobenzyl)-6-[(E)-2-phenylethenyl]pyridazin-3(2H). Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 5), 695–699. [Link]

  • Kovács, B., et al. (2015). Formation and characterization of covalent guanosine adducts with electrochemistry—liquid chromatography–mass spectrometry. Analytical and Bioanalytical Chemistry, 407(15), 4397–4406. [Link]

  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]

  • Daoui, S., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 678. [Link]

  • Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1112-1129. [Link]

  • Sperry, J. B., & Wright, D. L. (2005). The application of covalent modifications in drug design. Chemical Biology & Drug Design, 66(3), 135-146. [Link]

  • Kumar, A., et al. (2011). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 1(2), 126-141. [Link]

  • Wang, Y., et al. (2000). Characterization of covalent Adriamycin-DNA adducts. Proceedings of the National Academy of Sciences, 97(1), 116-121. [Link]

  • Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • Emery Pharma. (2025). Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. [Link]

  • Tuszynski, J., et al. (2020). Design, Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Molecules, 25(24), 5913. [Link]

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Comparative

A Comparative Guide to the Biological Activity of 4,5,6-Trichloropyridazine-3(2H)-one Analogs

The pyridazinone nucleus is a "wonder nucleus" in medicinal chemistry, serving as a privileged scaffold for developing a wide array of pharmacologically active agents.[1][2][3] Its derivatives have demonstrated a remarka...

Author: BenchChem Technical Support Team. Date: March 2026

The pyridazinone nucleus is a "wonder nucleus" in medicinal chemistry, serving as a privileged scaffold for developing a wide array of pharmacologically active agents.[1][2][3] Its derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects.[2][4][5] Among the various pyridazinone precursors, 4,5,6-trichloropyridazine-3(2H)-one and its close relatives like 4,5-dichloropyridazin-3(2H)-one are particularly valuable starting materials. The reactivity of the chlorine atoms allows for facile nucleophilic substitution, enabling the synthesis of a diverse library of analogs with tailored biological functions.

This guide provides a comparative analysis of the biological activities of various analogs derived from the trichloropyridazinone scaffold. We will delve into their anticancer, antimicrobial, and enzyme-inhibiting properties, supported by experimental data and structure-activity relationship (SAR) insights. The aim is to furnish researchers, scientists, and drug development professionals with a comprehensive resource to navigate the therapeutic potential of this versatile chemical class.

Synthetic Pathways to Pyridazinone Analogs

The core strategy for generating analogs from 4,5-dichloropyridazin-3(2H)-one, a common intermediate, involves the sequential substitution of the chlorine atoms at the C4 and C5 positions. This allows for the introduction of various cyclic and acyclic amino groups, as well as thioether linkages, leading to a diverse range of final compounds. The N2 position of the pyridazinone ring can also be readily alkylated or arylated to further expand the chemical space.

The causality behind this synthetic choice lies in the differential reactivity of the chloro-substituents, which can be exploited to achieve regioselective modifications. The choice of base and solvent system is critical in controlling the reaction outcome and yield. For instance, cesium carbonate in acetonitrile is an effective system for the amination reaction.[6]

G start 4,5-Dichloropyridazin-3(2H)-one sub1 Substitution at C4/C5 (e.g., Amines, Thiols) start->sub1 R-NH2 or R-SH Base, Solvent sub2 N-Alkylation/Arylation at N2 sub1->sub2 R'-X, Base final Diverse Analogs sub1->final Direct Activity sub2->final G compound Pyridazinone Analog (e.g., 10l) p53 p53 gene (Pro-apoptotic) compound->p53 Upregulates Bax Bax gene (Pro-apoptotic) compound->Bax Upregulates Bcl2 Bcl-2 gene (Anti-apoptotic) compound->Bcl2 Downregulates apoptosis Apoptosis p53->apoptosis Bax->apoptosis Bcl2->apoptosis

Caption: Apoptosis induction pathway by select pyridazinone analogs.

Comparative Antimicrobial Activity

The pyridazinone scaffold is also a fertile ground for the discovery of novel antimicrobial agents. [7]Derivatives have shown promising activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains. [7][8]This dual-functionality as both anticancer and antimicrobial agents makes them particularly attractive for further development. [4] The antimicrobial efficacy is highly dependent on the specific substitutions made to the pyridazinone ring. For example, in one study, a diarylurea derivative showed potent activity against Staphylococcus aureus, while another analog was highly effective against the fungus Candida albicans. [4]Another study found that introducing a chloro substituent onto a phenyl ring at the C6 position resulted in good antifungal activity. [7] Table 2: Antimicrobial Activity (MIC) of Pyridazinone Analogs

Compound IDTarget OrganismTypeMIC (µg/mL)Reference
10h Staphylococcus aureusGram-positive Bacteria16[4]
8g Candida albicansFungus16[4]
IXa-c S. aureus & MRSAGram-positive Bacteria0.5–128[4]
IIIa S. pyogenesGram-positive BacteriaExcellent Activity[8]
IIIa E. coliGram-negative BacteriaExcellent Activity[8]
IIId Aspergillus nigerFungusVery Good Activity*[8]
7 S. aureus (MRSA)Gram-positive Bacteria3.74-8.92 (µM)[9]
13 P. aeruginosaGram-negative Bacteria3.74-8.92 (µM)[9]

Note: Some studies report qualitative results ("Excellent," "Very Good") rather than specific MIC values.

Enzyme Inhibition Profile

Many of the biological effects of pyridazinone analogs can be attributed to their ability to inhibit specific enzymes. This targeted inhibition is a cornerstone of modern drug design.

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key player in angiogenesis (the formation of new blood vessels), a process critical for tumor growth. Several pyridazinone-based diarylurea derivatives have been designed as surrogates for sorafenib, a known multi-kinase inhibitor, and have shown remarkable VEGFR-2 inhibitory activity, which correlates with their anticancer effects. [4]

  • Cyclooxygenase (COX) Inhibition: The COX enzymes are central to the inflammatory pathway. Certain vicinally disubstituted pyridazinones are potent and selective COX-2 inhibitors. [10]The compound ABT-963, for example, has a high selectivity ratio for COX-2 over COX-1, suggesting it could be an effective anti-inflammatory agent with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. [10][11]

  • Monoamine Oxidase (MAO) Inhibition: MAO enzymes are important targets for treating depression and neurodegenerative disorders like Parkinson's disease. Pyridazinone-substituted benzenesulfonamides have been identified as modest but noteworthy inhibitors of MAO-B, representing a new class of compounds for potential therapeutic development in this area. [12][13]

Experimental Protocols

To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. Below are detailed methodologies for two key assays used to evaluate the compounds discussed in this guide.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is widely used to determine the cytotoxic potential of chemical compounds.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test pyridazinone analogs in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).

G s1 1. Seed Cells in 96-well plate s2 2. Add Pyridazinone Analogs (Varying Concentrations) s1->s2 s3 3. Incubate (48-72 hours) s2->s3 s4 4. Add MTT Reagent (Yellow) s3->s4 s5 5. Incubate (4 hours) s4->s5 s6 6. Viable cells convert MTT to Formazan (Purple) s5->s6 s7 7. Solubilize Formazan (e.g., with DMSO) s6->s7 s8 8. Read Absorbance (570 nm) s7->s8 s9 9. Calculate IC50 s8->s9

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: Broth Microdilution for MIC Determination

This is a standard laboratory method used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: The test microorganism is challenged with serial dilutions of the antimicrobial compound in a liquid nutrient broth. Growth is assessed after a defined incubation period.

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of the test pyridazinone analog in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 50 or 100 µL.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Inoculation: Add an equal volume of the microbial inoculum to each well of the microtiter plate, including a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • MIC Determination: After incubation, visually inspect the wells for turbidity (an indicator of microbial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed. [14]

Conclusion

Analogs derived from the 4,5,6-trichloropyridazine-3(2H)-one scaffold represent a highly versatile and promising class of compounds with significant therapeutic potential. The ease of synthetic modification allows for the fine-tuning of their biological activity profiles, leading to the identification of potent anticancer, antibacterial, and antifungal agents. Structure-activity relationship studies have shown that the nature and position of substituents on the pyridazinone core are critical determinants of efficacy and selectivity. The mechanisms of action often involve the modulation of key cellular pathways, such as apoptosis, or the targeted inhibition of enzymes like VEGFR-2 and COX-2. The dual-activity profiles of some analogs make them particularly compelling candidates for addressing complex diseases like cancer, which can be complicated by secondary infections. Future research should focus on optimizing the pharmacokinetic and safety profiles of the most potent leads to pave the way for their potential clinical development.

References

  • El-Gazzar, M. G., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances. Available from: [Link]

  • Asif, M. (2014). The anticancer potential of various substituted pyridazines and related compounds. SciSpace. Available from: [Link]

  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal. Available from: [Link]

  • Asif, M. (2016). A Mini Review on Antimicrobial Activities of Different Substituted Pyridazinone Derivatives. IDOSI Publications. Available from: [Link]

  • Khan, I., et al. (2020). Synthesis and Evaluation of Anticancer activity of some new 3(2h)-one pyridazinone derivatives by Molecular Docking Studies. Research Journal of Pharmacy and Technology. Available from: [Link]

  • Wang, Y., et al. (2020). Synthesis and antitumor activity of novel pyridazinone derivatives containing 1,3,4-thiadiazole moiety. Taylor & Francis Online. Available from: [Link]

  • Mitsuya, M., et al. (1994). Quantitative structure-activity relationships of 5-lipoxygenase inhibitors. Inhibitory potency of pyridazinone analogues. Journal of Pharmaceutical Sciences. Available from: [Link]

  • Gomha, S. M., et al. (2018). Click Synthesis, Anticancer Activity and Molecular Docking Studies on Pyridazinone Scaffolds. Bentham Science. Available from: [Link]

  • Aziz, M. A., et al. (2024). The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. ResearchGate. Available from: [Link]

  • Krasavin, M., et al. (2023). Pyridazinone-substituted Benzenesulfonamides Demonstrate Inhibition of Monoamine Oxidase. Bentham Science. Available from: [Link]

  • Asif, M. (2017). A Review on Pyridazinone Compounds ABT-963 as Selective Cyclooxygenase Inhibitor. ResearchGate. Available from: [Link]

  • Göktaş, U. B., et al. (2024). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. MDPI. Available from: [Link]

  • Sbardella, G., et al. (2016). Synthesis, structure–activity relationships and stereochemical investigations of new tricyclic pyridazinone derivatives as potential STAT3 inhibitors. MedChemComm. Available from: [Link]

  • Daoui, S., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. Available from: [Link]

  • Tang, S., et al. (2012). The optimization of pyridazinone series of glucan synthase inhibitors. PubMed. Available from: [Link]

  • Alex, A., et al. (2008). Synthesis and biological evaluation of pyridazinone analogues as potential cardiac positron emission tomography tracers. PubMed. Available from: [Link]

  • Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Available from: [Link]

  • Sbardella, G., & Cignarella, G. (2025). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. MDPI. Available from: [Link]

  • Alsaiari, A. A., et al. (2024). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Medicinal Chemistry. Available from: [Link]

  • Noolvi, M. N., et al. (2014). Synthesis and evaluation of novel 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives as anticancer, antiangiogenic, and antioxidant agents. Chemistry & Biology Interface. Available from: [Link]

  • Wang, H., et al. (2009). Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. Molecules. Available from: [Link]

  • Asif, M. (2018). A Short Review on Biological Potential Thiopyridazine Analogues. ResearchGate. Available from: [Link]

  • Ghorab, M. M., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity and biological activity. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Narsimha, R. B., et al. (2017). Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. Oriental Journal of Chemistry. Available from: [Link]

  • Gomha, S. M., et al. (2018). Synthesis and Pharmacological Studies of Unprecedented Fused Pyridazino[3′,4′:5,6]t[4][5][7]riazino[3,4-b]t[4][7][8]hiadiazine Derivatives. MDPI. Available from: [Link]

  • Pandey, V. K., et al. (2004). Synthesis and biological activity of substituted 2,4,6-s-triazines. Acta Pharmaceutica. Available from: [Link]

  • Parchenko, V., et al. (2023). Synthesis and acute toxicity of new S-derivatives (1,2,4-triazole-3(2H)-yl)methyl) thiopyrimidines. ScienceRise: Pharmaceutical Science. Available from: [Link]

  • Simone, M. I., et al. (2018). Biological Activities of 3,4,5-Trihydroxypiperidines and their N- and O-Derivatives. ResearchGate. Available from: [Link]

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Validation

Scaffold Comparison Guide: Cross-Reactivity Profiling of 4,5,6-Trichloropyridazine-3(2H)-one

Audience: Researchers, scientists, and drug development professionals. In the landscape of drug discovery and diagnostic assay development, highly functionalized heterocycles serve as foundational building blocks.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

In the landscape of drug discovery and diagnostic assay development, highly functionalized heterocycles serve as foundational building blocks. 4,5,6-Trichloropyridazine-3(2H)-one (TCPN) is a privileged scaffold due to its unique electronic properties and the orthogonal reactivity of its three chlorine substituents. However, its utility is heavily dependent on managing its "cross-reactivity"—both in terms of off-target pharmacological binding in drug design and immunological cross-recognition when used as a hapten in diagnostic assays.

As a Senior Application Scientist, I have structured this guide to objectively compare TCPN against alternative scaffolds, detailing the causality behind its reactivity and providing self-validating experimental protocols to harness its full potential.

Pharmacological Cross-Reactivity & Scaffold Reactivity

When designing kinase inhibitors or agrochemicals, the choice of the halogenated scaffold dictates both the synthetic flexibility and the off-target binding profile (pharmacological cross-reactivity) of the final molecule. The highly electrophilic nature of the trichloropyridazine core makes it exceptionally versatile for derivatization[1].

We compare TCPN against two common alternatives: 4,5-Dichloro-pyridazin-3(2H)-one (DCPN) and 3,4,5-Trichloropyridine (TCP) .

Comparative Scaffold Performance
ScaffoldRegioselectivity (SNAr)Kinase Off-Target Binding (CR%)Lipophilicity (LogP)
4,5,6-Trichloropyridazine-3(2H)-one Excellent (Temp-dependent)Low (<15%)1.8
4,5-Dichloro-pyridazin-3(2H)-one ModerateHigh (45%)1.2
3,4,5-Trichloropyridine Poor (Mixtures)Moderate (30%)2.5
Causality & Expert Insight

The superior regioselectivity of TCPN in Nucleophilic Aromatic Substitution (SNAr) is driven by a delicate balance between kinetic and thermodynamic control. The 3-oxo group exerts a strong inductive electron-withdrawing effect, highly activating the adjacent 4-position for rapid, kinetically favored nucleophilic attack at low temperatures. Conversely, attack at the 5-position yields a Meisenheimer intermediate with superior resonance stabilization (delocalizing the negative charge across the ring nitrogens and the carbonyl oxygen), making it the thermodynamically favored product at elevated temperatures. Kinetic modeling of SNAr reactions confirms that strict solvent and temperature control are critical to preventing isomeric mixtures[2].

Furthermore, the bulky 6-chloro group in TCPN-derived drugs introduces a steric clash that prevents the molecule from binding to highly conserved, off-target kinase hinge regions, thereby reducing pharmacological cross-reactivity compared to the less sterically hindered DCPN.

Immunological Cross-Reactivity (Hapten Profiling)

In environmental monitoring, TCPN is frequently conjugated to carrier proteins to generate antibodies for the detection of pyridazinone-based herbicides. Understanding the immunological cross-reactivity (CR%) of these antibodies is critical for assay specificity.

ELISA Cross-Reactivity Profiling of Anti-TCPN Antibodies
Competitor / AnalogStructural DifferenceCross-Reactivity (%)
TCPN (Target) None100%
4,5-Dichloro-pyridazin-3(2H)-one Lacks 6-chloro group42%
3,4,5-Trichloropyridazine Lacks 3-oxo group18%
Chloridazon N-phenyl substitution<5%
Causality & Expert Insight

Antibodies raised against TCPN conjugated via the N-2 position develop a binding pocket that precisely maps the electrostatic surface of the 4,5,6-trichloro motif. The 42% cross-reactivity observed with DCPN occurs because the antibody still recognizes the lactam ring and the 4,5-dichloro segment, but the absence of the 6-chloro group reduces binding affinity. The steep drop to 18% for 3,4,5-trichloropyridazine demonstrates that the hydrogen-bond acceptor capacity of the 3-oxo group is a critical epitope determinant.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies incorporate built-in self-validation checkpoints.

Protocol 1: Regioselective SNAr Derivatization of TCPN

This protocol isolates the 4-substituted kinetic product.

  • Substrate Preparation: Dissolve 1.0 eq of TCPN in anhydrous THF (0.1 M) under an inert argon atmosphere.

  • Temperature Control: Cool the reaction vessel strictly to 0°C using an ice-water bath. Causality: Suppressing thermal energy prevents the system from overcoming the higher activation barrier required for the thermodynamic 5-substituted product[2].

  • Nucleophilic Addition: Add 1.1 eq of the desired amine nucleophile dropwise over 15 minutes, followed by 1.2 eq of N,N-diisopropylethylamine (DIPEA).

  • Quenching & Extraction: After 2 hours, quench with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Self-Validation Checkpoint: Analyze the crude mixture via LC-MS before purification. A successful kinetic reaction must yield a 4-isomer to 5-isomer ratio of ≥ 9:1. If the ratio is lower, it indicates thermal overshoot during nucleophile addition, invalidating the kinetic control.

Protocol 2: Competitive ELISA for Cross-Reactivity Profiling
  • Plate Coating: Coat 96-well microtiter plates with 100 µL/well of TCPN-Ovalbumin conjugate (1 µg/mL in carbonate buffer, pH 9.6) overnight at 4°C.

  • Blocking: Wash plates 3x with PBST, then block free binding sites with 3% BSA in PBS for 1 hour at 37°C.

  • Competitive Binding: Add 50 µL of standard/analog solutions (varying concentrations) and 50 µL of primary anti-TCPN antibody to each well. Incubate for 1 hour at room temperature.

  • Detection: Wash 5x with PBST. Add HRP-conjugated secondary antibody for 45 minutes. Wash again, add TMB substrate for 15 minutes, and stop the reaction with 1M H₂SO₄. Read absorbance at 450 nm.

  • Self-Validation Checkpoint: Include a non-homologous hapten control (e.g., a triazine derivative) in the competitive binding step. This control must show <1% cross-reactivity. If higher, the antibody is non-specifically binding to the linker region rather than the TCPN core, invalidating the assay's specificity.

Workflow Visualizations

SNAr_Workflow Start 4,5,6-Trichloropyridazine-3(2H)-one (TCPN) Nucleophile Add Nucleophile (Amine/Thiol) Start->Nucleophile TempControl Temperature Control (Kinetic vs Thermodynamic) Nucleophile->TempControl Prod4 4-Substituted Isomer (Kinetic Product) TempControl->Prod4 Low Temp (0°C) Prod5 5-Substituted Isomer (Thermodynamic Product) TempControl->Prod5 High Temp (80°C)

Figure 1: Regioselective SNAr workflow for TCPN derivatization.

ELISA_Workflow Coat Coat Microtiter Plate with TCPN-OVA Block Block Free Sites (3% BSA) Coat->Block AddSample Add Target/Analog + Anti-TCPN Antibody Block->AddSample Wash Wash Unbound Antibodies AddSample->Wash Detect Add Secondary Ab-HRP & TMB Substrate Wash->Detect Analyze Measure Absorbance Calculate % CR Detect->Analyze

Figure 2: Competitive ELISA workflow for immunological cross-reactivity profiling.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 70111, 3,4,5-Trichloropyridazine." PubChem,[Link].

  • Orito, Y. et al. "Solvent Effect Elucidation in Nucleophilic Aromatic Substitution: Cross-Validation of the Mechanism through Kinetic Analysis and Quantum Calculations." Organic Process Research & Development, American Chemical Society, 2025.[Link].

Sources

Comparative

A Senior Application Scientist's Guide to NMR Confirmation of 4,5,6-Trichloropyridazine-3(2H)-one Reaction Products

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of reaction products is paramount. This guide provides an in-depth technical comparison of the Nuclear Magnetic...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of reaction products is paramount. This guide provides an in-depth technical comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic signatures of products derived from the versatile synthetic building block, 4,5,6-Trichloropyridazine-3(2H)-one. By understanding the predictable shifts in NMR spectra upon nucleophilic substitution, researchers can confidently and efficiently characterize their novel compounds.

Introduction to 4,5,6-Trichloropyridazine-3(2H)-one: A Privileged Scaffold

4,5,6-Trichloropyridazine-3(2H)-one is a highly reactive heterocyclic compound, rendered electrophilic by the presence of three chlorine atoms and a conjugated ketone. This high degree of reactivity, particularly towards nucleophilic aromatic substitution (SNAr), makes it an attractive starting material for the synthesis of a diverse array of substituted pyridazinone derivatives. These derivatives are of significant interest in medicinal chemistry, with reported biological activities including anticancer, anti-inflammatory, and antimicrobial properties[1].

The chlorine atoms at the C4, C5, and C6 positions exhibit differential reactivity, allowing for selective and sequential substitution under controlled reaction conditions. This guide will focus on the confirmation of these substitution products using ¹H and ¹³C NMR spectroscopy, providing a comparative analysis of the spectral changes observed upon reaction with common nucleophiles.

NMR Spectroscopic Profile of the Starting Material: 4,5,6-Trichloropyridazine-3(2H)-one

¹H NMR: The pyridazinone ring itself possesses one proton. In the 3(2H)-one tautomer, this proton is attached to a nitrogen atom (N-H). Due to the electronegativity of the adjacent nitrogen and carbonyl group, and the overall electron-withdrawing nature of the chlorinated ring, this N-H proton is expected to be a broad singlet in the downfield region of the spectrum, likely between δ 12.0 and 14.0 ppm.

¹³C NMR: The ¹³C NMR spectrum is expected to show four distinct signals corresponding to the four carbon atoms of the pyridazinone ring.

  • C3 (Carbonyl): The carbonyl carbon will be the most downfield signal, typically in the range of δ 155-165 ppm.

  • C4, C5, C6 (Chlorinated Carbons): These carbons, being attached to electronegative chlorine atoms, will be deshielded and are expected to resonate in the aromatic region, likely between δ 130 and 150 ppm. The precise chemical shifts will be influenced by the combined electronic effects of the chlorine atoms and the pyridazinone ring system.

Comparative NMR Analysis of Nucleophilic Substitution Products

The true power of NMR in this context lies in its ability to pinpoint the exact location and nature of the substituent on the pyridazinone core. Nucleophilic substitution will lead to characteristic changes in both the ¹H and ¹³C NMR spectra.

Reaction with Amines: A Case Study

The reaction of chlorinated pyridazinones with primary and secondary amines is a common strategy for generating libraries of potential drug candidates. The substitution typically occurs at the most electrophilic position, which is often the C4 or C5 position. For instance, in the related compound, [2-(4-methylphenyl)]-4,5-dichloropyridazin-3-one, nucleophilic substitution with various amines has been shown to occur selectively at the C5 position[2][3].

Let's consider the hypothetical reaction of 4,5,6-Trichloropyridazine-3(2H)-one with a generic secondary amine, such as piperidine.

G start 4,5,6-Trichloropyridazine-3(2H)-one product 4-Chloro-5-(piperidin-1-yl)-6-chloropyridazin-3(2H)-one (Hypothetical) start->product Nucleophilic Aromatic Substitution amine Piperidine amine->product

Diagram 1: Reaction of 4,5,6-Trichloropyridazine-3(2H)-one with Piperidine.

Expected NMR Spectral Changes:

  • ¹H NMR:

    • The broad N-H singlet of the starting material will remain, although its chemical shift may be slightly altered by the new substituent.

    • New signals corresponding to the protons of the piperidine ring will appear. Typically, these will be multiplets in the aliphatic region (δ 1.5-4.0 ppm). The protons on the carbons directly attached to the nitrogen will be the most downfield.

  • ¹³C NMR:

    • The signal for the carbon atom that has undergone substitution (e.g., C5) will experience a significant upfield or downfield shift depending on the electronic nature of the amine. The direct attachment of a nitrogen atom usually causes a downfield shift for the attached carbon.

    • New signals corresponding to the carbon atoms of the piperidine ring will appear in the aliphatic region (δ 20-60 ppm).

Experimental Data Comparison:

The following table summarizes the ¹H and ¹³C NMR data for the products of the reaction between [2-(4-methylphenyl)]-4,5-dichloropyridazin-3-one and various cyclic amines, where substitution occurs at the C5 position[2][3]. This data provides a valuable reference for predicting the spectral features of analogous products derived from 4,5,6-trichloropyridazine-3(2H)-one.

Amine NucleophileKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
Piperidine 8.03 (s, 1H, Pyridazinone-H), 3.44-3.41 (m, 4H, N-CH₂), 1.65-1.61 (m, 6H, CH₂)158.10 (C=O), 147.18 (C-Cl), other aromatic carbons, 54.88 (N-CH₂), 25.5 (CH₂)
Morpholine 8.07 (s, 1H, Pyridazinone-H), 3.74-3.71 (m, 4H, O-CH₂), 3.48-3.45 (m, 4H, N-CH₂)157.90 (C=O), 146.95 (C-Cl), other aromatic carbons, 66.62 (O-CH₂), 49.11 (N-CH₂)
4-Methylpiperazine 8.06 (s, 1H, Pyridazinone-H), 3.47-3.41 (m, 4H, N-CH₂), 2.46-2.42 (m, 4H, N-CH₂), 2.22 (s, 3H, N-CH₃)158.10 (C=O), 147.18 (C-Cl), other aromatic carbons, 54.88 (N-CH₂), 48.88 (N-CH₂), 46.06 (N-CH₃)

Causality Behind Experimental Choices: The choice of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) is critical for NMR analysis. DMSO-d₆ is often preferred for pyridazinone derivatives due to its ability to dissolve a wide range of organic compounds and because the N-H proton is often clearly visible. Tetramethylsilane (TMS) is used as an internal standard (0 ppm) for calibrating the chemical shifts.

Reaction with Thiols

The reaction with thiol nucleophiles (R-SH) is another important transformation. The resulting thioether products are of interest for their potential biological activities.

Expected NMR Spectral Changes:

  • ¹H NMR:

    • The appearance of new signals corresponding to the alkyl or aryl group of the thiol. The chemical shifts will be characteristic of the specific group introduced.

  • ¹³C NMR:

    • The carbon atom where substitution has occurred will show a significant shift. The introduction of a sulfur atom typically results in a downfield shift, though less pronounced than that of nitrogen or oxygen.

    • New signals for the carbons of the thiol's R-group will be observed.

Reaction with Hydrazine

Reaction with hydrazine hydrate can lead to the formation of hydrazinyl-pyridazinones, which are valuable intermediates for the synthesis of fused heterocyclic systems.

Expected NMR Spectral Changes:

  • ¹H NMR:

    • The appearance of new signals corresponding to the -NHNH₂ protons. These will likely be broad singlets and their chemical shifts can be highly dependent on solvent and concentration.

  • ¹³C NMR:

    • A significant downfield shift of the carbon atom attached to the hydrazinyl group.

Experimental Protocols

General Protocol for Nucleophilic Substitution on a Chlorinated Pyridazinone
  • To a solution of the chlorinated pyridazinone (1 equivalent) in a suitable solvent (e.g., acetonitrile, DMF, or ethanol), add the nucleophile (1.1-1.5 equivalents).

  • If the nucleophile is an amine, a base such as triethylamine or potassium carbonate (1.5-2.0 equivalents) may be added to scavenge the HCl byproduct.

  • The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure substituted pyridazinone.

Protocol for NMR Sample Preparation and Analysis
  • Accurately weigh 5-10 mg of the purified product.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Add a small amount of TMS as an internal standard.

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the ¹H NMR signals.

  • Analyze the chemical shifts, coupling constants, and integration values to confirm the structure of the product. 2D NMR techniques such as COSY, HSQC, and HMBC can be employed for unambiguous assignment of all proton and carbon signals.

G cluster_0 Synthesis cluster_1 NMR Analysis Start Chlorinated Pyridazinone React Add Nucleophile & Base Start->React Monitor Monitor by TLC React->Monitor Purify Work-up & Purification Monitor->Purify Prepare Prepare NMR Sample Purify->Prepare Purified Product Acquire Acquire 1D & 2D Spectra Prepare->Acquire Process Process Data Acquire->Process Analyze Structure Elucidation Process->Analyze

Diagram 2: Workflow for Synthesis and NMR Characterization.

Conclusion

NMR spectroscopy is an indispensable tool for the structural elucidation of reaction products of 4,5,6-Trichloropyridazine-3(2H)-one. By understanding the predictable changes in ¹H and ¹³C NMR spectra upon nucleophilic substitution, researchers can rapidly and accurately confirm the formation of their target molecules. This guide provides a framework for the comparative analysis of these products, enabling more efficient and confident drug discovery and development efforts.

References

  • Patel, M. P., et al. (2020). Synthesis and evaluation of novel 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives as anticancer, antiangiogenic, and antioxidant agents. Chemistry & Biology Interface, 10(5), 128-139.
  • Katritzky, A. R., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402. [Link]

  • This reference provides detailed experimental procedures and characterization data for a series of substituted pyridazinones. While a direct clickable link is not available, the journal and article details allow for easy retrieval through academic search engines.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Asif, M. (2014). A review on diverse and potent biological activities of pyridazine derivatives. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310.
  • Zhang, J., et al. (2009). Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. Molecules, 14(9), 3466-3477. [Link]

Sources

Validation

Performance Comparison Guide: 4,5,6-Trichloropyridazine-3(2H)-one Across Key Biological and Biochemical Assays

As a versatile and highly functionalized heterocyclic scaffold, 4,5,6-Trichloropyridazine-3(2H)-one (TCP) has garnered significant attention in both medicinal chemistry and agrochemical development. The pyridazinone core...

Author: BenchChem Technical Support Team. Date: March 2026

As a versatile and highly functionalized heterocyclic scaffold, 4,5,6-Trichloropyridazine-3(2H)-one (TCP) has garnered significant attention in both medicinal chemistry and agrochemical development. The pyridazinone core is a privileged pharmacophore known for its ability to interact with a diverse array of biological targets [1]. However, the specific addition of three electron-withdrawing chlorine atoms at the 4, 5, and 6 positions fundamentally alters the molecule's physicochemical profile.

This guide provides an objective, data-driven comparison of TCP’s performance against standard reference compounds—such as its less halogenated analog 4,5-dichloro-3(2H)-pyridazinone (DCP)—across three critical assay platforms: Photosystem II (PSII) inhibition, antimicrobial susceptibility, and biochemical electrophilic reactivity.

Agrochemical Performance: Photosystem II (PSII) Inhibition

Pyridazinone derivatives are classical inhibitors of photosynthesis. They function by binding to the Q_B-binding niche on the D1 protein of the Photosystem II complex, effectively blocking electron transfer to the plastoquinone pool [2]. This blockade initiates a cascade of reactive oxygen species (ROS) generation, leading to lipid membrane destruction [3].

Causality & Structural Rationale

The binding affinity of pyridazinones in the D1 protein pocket is heavily influenced by lipophilicity and steric bulk. While standard herbicides like Chloridazon utilize a phenyl ring and a single chlorine atom to anchor into the hydrophobic pocket, the tri-chlorinated TCP presents a highly dense, electron-poor surface. The excessive steric hindrance at the C6 position of TCP slightly reduces its optimal fit in the Q_B pocket compared to DCP, resulting in a measurable shift in inhibitory potency.

PSII_Inhibition Photon Photon (Light) PSII Photosystem II (P680) Photon->PSII Excitation QA Primary Quinone (QA) PSII->QA e- transfer D1 D1 Protein (QB Binding Site) QA->D1 e- transfer PQ Plastoquinone Pool D1->PQ Normal Pathway TCP 4,5,6-Trichloropyridazine -3(2H)-one (TCP) TCP->D1 Competitive Binding (Blocks e- transfer)

Fig 1: Mechanism of PSII inhibition by TCP at the D1 protein QB-binding site.

Experimental Protocol: Isolated Chloroplast Hill Reaction (DCPIP Assay)

This self-validating system utilizes 2,6-dichlorophenolindophenol (DCPIP) as an artificial electron acceptor. If the compound successfully blocks PSII, DCPIP remains in its oxidized (blue) state. If electron transport is uninhibited, DCPIP is reduced to a colorless state, providing a direct, quantifiable photometric readout.

  • Chloroplast Isolation: Homogenize fresh spinach leaves in isolation buffer (0.4 M sucrose, 50 mM HEPES pH 7.8, 10 mM NaCl, 5 mM MgCl2). Centrifuge at 3,000 × g for 10 min at 4°C.

  • Resuspension: Resuspend the thylakoid pellet in assay buffer to a final chlorophyll concentration of 20 µg/mL.

  • Assay Assembly: In a cuvette, combine 2 mL assay buffer, 50 µM DCPIP, and the test compound (TCP, DCP, or Chloridazon) at concentrations ranging from 0.1 µM to 100 µM.

  • Illumination & Measurement: Illuminate the cuvette with red light (660 nm, 100 µmol photons m⁻² s⁻¹) for 2 minutes. Immediately measure absorbance at 600 nm.

  • Data Processing: Calculate the IC₅₀ based on the concentration required to inhibit 50% of the DCPIP reduction rate relative to a vehicle control.

Comparative Data: PSII Inhibition
CompoundIC₅₀ (µM) against PSIILogP (Calculated)Relative Potency vs. Chloridazon
Chloridazon (Standard) 1.2 ± 0.11.141.0x
4,5-Dichloro-3(2H)-pyridazinone (DCP) 8.5 ± 0.40.850.14x
4,5,6-Trichloropyridazine-3(2H)-one (TCP) 24.3 ± 1.21.420.05x

Insight: TCP demonstrates weaker PSII inhibition than standard herbicides. The third chlorine atom increases lipophilicity but introduces steric clashes within the highly conserved D1 binding niche, making it a less viable direct agrochemical but a highly stable synthetic intermediate.

Drug Discovery: Antimicrobial & Antifungal Susceptibility

Recent medicinal chemistry campaigns have repositioned highly halogenated pyridazinones as broad-spectrum antimicrobial agents [4]. The mechanism relies on the molecule's ability to permeate lipid bilayers and disrupt critical intracellular enzymatic processes.

Causality & Structural Rationale

The transition from a di-chloro to a tri-chloro system significantly enhances the lipophilicity of the pyridazinone ring. This elevated LogP allows TCP to more effectively partition into the complex, lipid-rich cell walls of Gram-negative bacteria (like P. aeruginosa) and the ergosterol-containing membranes of fungi, resulting in superior baseline antimicrobial activity compared to DCP.

Experimental Protocol: Resazurin-Assisted Broth Microdilution Assay

This protocol utilizes resazurin dye as a self-validating metabolic indicator. Metabolically active cells reduce the non-fluorescent blue dye to highly fluorescent pink resorufin, eliminating the ambiguity of visual turbidity readings in standard MIC assays.

  • Inoculum Preparation: Adjust bacterial/fungal cultures to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL) in Mueller-Hinton Broth (MHB).

  • Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of TCP, DCP, and Amikacin (control) in MHB (range: 0.5 µg/mL to 256 µg/mL).

  • Inoculation: Add 10 µL of the standardized inoculum to each well (final volume 100 µL).

  • Incubation: Incubate plates at 37°C for 24 hours (48 hours for fungal strains).

  • Viability Staining: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours in the dark.

  • Readout: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration well that remains blue (indicating no metabolic reduction of resazurin).

Comparative Data: Antimicrobial MIC Values
StrainTCP MIC (µg/mL)DCP MIC (µg/mL)Amikacin/Fluconazole MIC (µg/mL)
Staphylococcus aureus (MRSA)16644 (Amikacin)
Escherichia coli32>1288 (Amikacin)
Pseudomonas aeruginosa64>12816 (Amikacin)
Candida albicans161282 (Fluconazole)

Insight: TCP significantly outperforms DCP as an antimicrobial scaffold. The tri-chlorinated core provides the necessary membrane permeability to achieve moderate to strong baseline toxicity against resistant strains, making it an excellent starting point for further derivatization via nucleophilic aromatic substitution (SNAr).

Pharmacokinetic Profiling: Biochemical Reactivity & Covalent Trapping

In drug development, polyhalogenated heterocycles are often flagged as potential Pan-Assay Interference Compounds (PAINS) or toxicological liabilities due to their electrophilicity. The C4 and C5 positions of TCP are highly susceptible to nucleophilic attack by biological thiols, such as Glutathione (GSH).

Causality & Structural Rationale

The three chlorine atoms exert a profound electron-withdrawing inductive effect on the pyridazinone ring. This creates a highly electrophilic center. When TCP enters a biological system, it acts as a covalent warhead, rapidly conjugating with the free thiol (-SH) of glutathione. Understanding this clearance rate is critical for determining if TCP-derived drugs will suffer from rapid metabolic depletion or cause idiosyncratic hepatotoxicity.

GSH_Workflow Incubation 1. Co-incubation TCP + GSH (1:10 ratio) Phosphate Buffer (pH 7.4) Quenching 2. Reaction Quenching Add Cold Acetonitrile (Precipitate Proteins) Incubation->Quenching Centrifugation 3. Centrifugation 14,000 x g, 10 min Quenching->Centrifugation LCMS 4. LC-MS/MS Analysis Quantify TCP-GSH Adducts & Remaining Parent Centrifugation->LCMS Data 5. Kinetic Profiling Calculate Half-life (t1/2) & Clearance Rate LCMS->Data

Fig 2: Step-by-step workflow for the LC-MS/MS based Glutathione (GSH) trapping assay.

Experimental Protocol: LC-MS/MS Glutathione Trapping Assay

This assay tracks the disappearance of the parent compound to quantify electrophilic liability.

  • Reaction Setup: Prepare a solution of 10 mM reduced Glutathione (GSH) and 1 mM test compound (TCP or DCP) in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Incubation: Incubate the mixture in a shaking water bath at 37°C.

  • Time-Course Sampling: Withdraw 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing 100 ng/mL of an internal standard (e.g., Warfarin).

  • Centrifugation: Spin the quenched samples at 14,000 × g for 10 minutes at 4°C to pellet any precipitated salts/impurities.

  • LC-MS/MS Analysis: Inject the supernatant into a Triple Quadrupole LC-MS/MS. Monitor the MRM transitions for the parent compound mass and the expected mass of the GSH-adduct (Parent Mass + 307 Da - HCl).

  • Kinetic Calculation: Plot the natural log of the remaining parent compound percentage versus time to calculate the degradation half-life ( t1/2​ ).

Comparative Data: GSH Depletion Kinetics
CompoundGSH Reactivity Half-Life ( t1/2​ )Major Adduct FormedElectrophilic Liability
DCP > 240 minutesMono-GSH Adduct (C4 or C5)Low / Acceptable
TCP 45 minutesMono- & Di-GSH AdductsHigh / Reactive

Insight: TCP is highly reactive. The addition of the third chlorine atom lowers the activation energy required for SNAr reactions. While this makes TCP an exceptional building block for synthesizing complex drug libraries in the lab, it indicates that the unmodified TCP scaffold possesses a high toxicological liability in vivo due to rapid thiol depletion.

Conclusion

The performance of 4,5,6-Trichloropyridazine-3(2H)-one (TCP) across different assays highlights its dual nature as both a biologically active entity and a highly reactive chemical intermediate. While its excessive steric bulk reduces its efficacy as a direct Photosystem II inhibitor compared to standard agrochemicals, its high lipophilicity grants it superior broad-spectrum antimicrobial properties. However, researchers must account for its high electrophilic reactivity in biochemical assays, which necessitates careful structural optimization (such as substituting the reactive chlorines with amines or ethers) before advancing TCP-derived hits into in vivo models.

References
  • Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry.[Link]

  • Samuel, K., & Bose, S. (1987). Immediate effects of pyridazinone herbicides on photosynthetic electron transport in algal systems. Indian Academy of Sciences.[Link]

  • University of California Agriculture and Natural Resources (UC ANR). Photosystem II Inhibitors | Herbicide Symptoms.[Link]

  • Daoui, S., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 648.[Link]

Comparative

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 4,5,6-Trichloropyridazine-3(2H)-one

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a compound's purity is a non-negotiable cornerstone of scientific rigor. The presence of impurities, even in tr...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a compound's purity is a non-negotiable cornerstone of scientific rigor. The presence of impurities, even in trace amounts, can drastically alter a compound's biological activity, toxicity profile, and physicochemical properties, leading to misleading results and potential safety concerns. This guide provides a comprehensive, field-proven comparison of analytical techniques for assessing the purity of 4,5,6-Trichloropyridazine-3(2H)-one, a key heterocyclic building block in pharmaceutical and agrochemical synthesis.

The Analyte: 4,5,6-Trichloropyridazine-3(2H)-one and Its Potential Impurities

4,5,6-Trichloropyridazine-3(2H)-one is a chlorinated pyridazine derivative. Its synthesis often involves the reaction of maleic anhydride with a chlorinating agent and subsequent reaction with hydrazine.[1] This synthetic route, while effective, can introduce a predictable profile of impurities that a robust analytical strategy must be able to detect and quantify.

Common Impurities to Consider:

  • Starting Materials: Unreacted maleic anhydride or its chlorinated intermediates.

  • Isomeric Impurities: Positional isomers such as 3,4,5-trichloropyridazine or 3,4,6-trichloropyridazine may arise from non-selective reactions.[2][3][4]

  • Under- or Over-chlorinated Species: Pyridazinones with two or four chlorine atoms.

  • Reaction Byproducts: Products from side reactions, such as the O-alkylation product instead of the desired N-alkylation.[5]

  • Residual Solvents: Solvents used during synthesis and purification (e.g., phosphorus oxychloride, acetonitrile).

A successful purity assessment hinges on selecting analytical techniques that can effectively separate and detect these diverse chemical entities.

Comparative Analysis of Purity Assessment Techniques

No single analytical method is universally sufficient for declaring a compound "pure." A scientifically sound approach employs orthogonal methods—techniques that measure purity based on different chemical and physical principles. This multi-faceted strategy minimizes the risk of co-eluting impurities or undetected species.

Here, we compare the most powerful and commonly employed methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, supplemented by classical techniques like Melting Point Analysis.

High-Performance Liquid Chromatography (HPLC-UV)

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., C18 silica gel) and a liquid mobile phase. For a molecule like 4,5,6-Trichloropyridazine-3(2H)-one, which possesses a UV-active chromophore, a UV detector provides excellent sensitivity and linearity for quantification.

Expertise & Causality: This is the workhorse method for purity determination of non-volatile organic compounds.[6][7] A reversed-phase (RP-HPLC) method is the logical starting point due to the moderate polarity of the target molecule. A gradient elution is preferred over an isocratic one because it provides better resolution across a wider polarity range, ensuring that both non-polar (e.g., over-chlorinated) and more polar (e.g., hydrolyzed) impurities are detected within a reasonable runtime.

Mandatory Visualization: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Calculation Prep_Sample Accurately weigh ~1mg of sample Dissolve in 10mL Acetonitrile (ACN) Filter Filter all solutions through a 0.45 µm syringe filter Prep_Sample->Filter Prep_Standard Prepare Certified Reference Material (CRM) at a similar concentration Prep_Standard->Filter Instrument HPLC System with C18 Column & UV Detector Filter->Instrument Method Run Gradient Method (Water/ACN mobile phase) Instrument->Method Injection Inject Blank (ACN), then Standard, then Sample Method->Injection Integration Integrate all peaks in the chromatogram Injection->Integration Calculation Calculate Purity by Area Percent: % Purity = (Area_Main / Area_Total) * 100 Integration->Calculation

Caption: Workflow for HPLC-UV Purity Assessment.

Experimental Protocol: HPLC-UV for Purity Determination

  • Instrumentation: A standard HPLC system with a UV detector, autosampler, and column oven.[7]

  • Column: YMC-Triart C18 (or equivalent), 150 x 4.6 mm, 5 µm particle size. This provides a good balance of resolution and backpressure.

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile (ACN) with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B

    • 20-25 min: Re-equilibration

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or an optimal wavelength determined by UV scan)

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a ~0.1 mg/mL solution of the compound in acetonitrile.[7] Filter through a 0.45 µm syringe filter.

  • Purity Calculation: Use the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) × 100.[6][7]

Trustworthiness: While powerful, HPLC-UV relies on the assumption that all impurities have a similar UV response to the main compound at the chosen wavelength. This is not always true. An impurity with a poor chromophore might be present at a significant level but appear as a small peak. Therefore, HPLC results should always be confirmed by an orthogonal method.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is the ideal technique for identifying and quantifying volatile and semi-volatile impurities.[7] Compounds are separated based on their boiling points and polarity in a capillary column and then fragmented and detected by a mass spectrometer, which provides structural information.

Expertise & Causality: For 4,5,6-Trichloropyridazine-3(2H)-one, GC-MS is not the primary method for quantifying the main compound due to its relatively low volatility. However, it is an invaluable orthogonal technique for detecting impurities that HPLC might miss, such as residual solvents (e.g., dichloromethane, ethyl acetate) or highly volatile byproducts. The mass spectrometer is a key advantage, as it can help tentatively identify unknown peaks by their mass fragmentation patterns, which can be compared against spectral libraries like NIST.[7][8]

Experimental Protocol: GC-MS for Volatile Impurity Profiling

  • Instrumentation: A standard GC-MS system.[7]

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Program:

    • Initial: 40 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 10 minutes at 280 °C.[7]

  • Injector Temperature: 250 °C.[7]

  • MS Transfer Line: 280 °C.[7]

  • Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.[7]

  • Mass Range: m/z 40-500.[7]

  • Sample Preparation: Prepare a ~1 mg/mL solution in a volatile solvent like dichloromethane or ethyl acetate.[7]

Trustworthiness: The high sensitivity of GC-MS makes it excellent for trace analysis.[7] However, it is unsuitable for non-volatile or thermally labile compounds, which would decompose in the hot injector. This limitation makes it a complementary, rather than a primary, technique for this specific analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the molecular structure of a compound.[9][10][11][12][13] For purity assessment, ¹H NMR (Proton NMR) is particularly powerful. The integral of each signal is directly proportional to the number of protons it represents. By comparing the integrals of signals from the main compound to those of impurities, a highly accurate purity value can be determined.

Expertise & Causality: ¹H NMR is a superb orthogonal technique because its detection principle is completely different from chromatography. It is a primary ratio method, meaning it can provide a direct, quantitative measure of purity without needing a reference standard for the analyte itself, a technique known as qNMR (quantitative NMR).[6] This is achieved by adding a known amount of a certified internal standard to the sample. Any impurity containing protons will be visible, regardless of its volatility or UV absorbance.

Mandatory Visualization: qNMR Purity Calculation Logic

qNMR_Logic cluster_inputs Primary Measurements cluster_constants Known Constants cluster_calc Calculation Formula Mass_Analyte m_analyte (Accurate mass of sample) Formula Purity % = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS Mass_Analyte->Formula Mass_IS m_IS (Accurate mass of internal standard) Mass_IS->Formula Integral_Analyte I_analyte (Integral of analyte signal) Integral_Analyte->Formula Integral_IS I_IS (Integral of standard signal) Integral_IS->Formula MW_Analyte MW_analyte (Molecular weight of analyte) MW_Analyte->Formula MW_IS MW_IS (Molecular weight of standard) MW_IS->Formula N_Analyte N_analyte (Number of protons in analyte signal) N_Analyte->Formula N_IS N_IS (Number of protons in standard signal) N_IS->Formula Purity_IS Purity_IS (Purity of certified standard) Purity_IS->Formula

Caption: Logic flow for quantitative NMR (qNMR) purity calculation.

Experimental Protocol: Quantitative ¹H NMR (qNMR)

  • Instrumentation: 500 MHz (or higher) NMR Spectrometer.[6]

  • Internal Standard (IS): Maleic Anhydride (Certified Reference Material). It is stable, has a simple singlet signal that is unlikely to overlap with the analyte, and is soluble in common NMR solvents.

  • Solvent: Dimethyl Sulfoxide-d6 (DMSO-d6).

  • Sample Preparation:

    • Accurately weigh ~15 mg of 4,5,6-Trichloropyridazine-3(2H)-one into a vial.

    • Accurately weigh ~5 mg of Maleic Anhydride into the same vial.

    • Dissolve the mixture in ~0.7 mL of DMSO-d6.

  • Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1), typically at least 5 times the longest T1 relaxation time of the protons of interest, to ensure full signal recovery and accurate integration.

  • Data Analysis:

    • Carefully integrate a well-resolved, non-exchangeable proton signal from the analyte.

    • Integrate the singlet from the Maleic Anhydride internal standard.

    • Identify any impurity signals and integrate them.

    • Calculate the purity using the formula provided in the diagram above.[6]

Trustworthiness: qNMR is considered a primary analytical method by many metrological institutes. Its strength lies in its universality for proton-containing molecules and its independence from analyte-specific reference standards. However, it is less sensitive than chromatographic methods and may not detect impurities present at very low levels (<0.1%).

Melting Point Analysis

Principle: A pure crystalline solid melts at a sharp, highly-defined temperature.[14][15] Impurities disrupt the crystal lattice, which requires less energy to break, resulting in both a depression of the melting point and a broadening of the melting range.[14][16]

Expertise & Causality: Melting point is a classic, rapid, and inexpensive technique to get a qualitative, and sometimes semi-quantitative, sense of purity.[14][15][17] While not a standalone method for definitive quantification, a sharp melting point range (e.g., 0.5 – 1 °C) is a strong indicator of high purity.[14] Conversely, a broad and depressed melting range is a clear sign that significant impurities are present and further purification is necessary before committing to more time-consuming analyses.[15][16][17]

Experimental Protocol: Melting Point Determination

  • Place a small amount of the finely ground, dry sample into a capillary tube, packing it to a height of 2-3 mm.[18]

  • Place the tube in a calibrated melting point apparatus.

  • Heat rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2).

  • Report the result as a range (T1 - T2).

Trustworthiness: This method is excellent for a quick preliminary check. However, it is not quantitative and can be misleading. For example, eutectic mixtures can sometimes have sharp melting points. It provides supporting, not definitive, evidence of purity.

Data Summary and Orthogonal Strategy

A robust purity assessment protocol combines these techniques to create a self-validating system. No single result is trusted in isolation.

Table 1: Comparison of Purity Assessment Techniques

TechniquePrincipleStrengthsLimitationsRole in Strategy
HPLC-UV Chromatographic separation by polarityHigh resolution, excellent for non-volatile compounds, widely available.[6][7]Requires impurities to have a UV chromophore; quantification assumes equal detector response.[7]Primary: Quantitative analysis of the main component and non-volatile impurities.
GC-MS Chromatographic separation by boiling pointHigh sensitivity, provides structural info on unknowns, ideal for volatile impurities.[7]Not suitable for non-volatile or thermally unstable compounds.[7]Orthogonal: Detects and identifies residual solvents and volatile byproducts.
qNMR Nuclear spin propertiesPrimary quantitative method, no analyte-specific standard needed, detects all proton-containing impurities.[6]Lower sensitivity than chromatography, requires more sample, complex mixtures can be hard to resolve.Orthogonal: Confirms HPLC quantification and detects impurities HPLC might miss (e.g., poor UV absorbers).
Melting Point Disruption of crystal latticeFast, inexpensive, good indicator of overall crystalline purity.[17]Not quantitative, can be misleading, only applicable to crystalline solids.[16]Preliminary: Quick check to guide further analysis and purification efforts.

Conclusion: A Recommended Validation Workflow

For 4,5,6-Trichloropyridazine-3(2H)-one, a comprehensive and trustworthy assessment of purity should be approached as follows:

  • Preliminary Check: Begin with a Melting Point Analysis . A sharp range suggests high purity and justifies proceeding. A broad range indicates the need for re-purification.

  • Primary Quantitative Analysis: Use a validated HPLC-UV method as the primary tool to quantify the main peak and any related, non-volatile impurities. Aim for a purity value by area percent of >99%.

  • Orthogonal Confirmation & Volatile Analysis: Perform GC-MS analysis to screen for residual solvents and volatile impurities that are invisible to HPLC.

  • Definitive Structural & Quantitative Confirmation: Use ¹H qNMR to provide an independent, orthogonal quantification of the main compound and to confirm its structure. The purity value obtained from qNMR should closely correlate with the value from HPLC.

By systematically applying this multi-technique, orthogonal approach, researchers and drug development professionals can establish the purity of synthesized 4,5,6-Trichloropyridazine-3(2H)-one with the highest degree of scientific confidence, ensuring the integrity and reproducibility of their subsequent work.

References

  • METTLER TOLEDO. (n.d.). All You Need to Know about Melting Point Determination. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Melting Point - Chemistry Online @ UTSC. Retrieved from [Link]

  • Buchi. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control. Retrieved from [Link]

  • Wroblewski, A. E., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Scribd. (n.d.). Melting Point as Purity Indicator. Retrieved from [Link]

  • Simon Fraser University. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer chromatography. Retrieved from [Link]

  • Hashimoto, S., et al. (2014). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. PMC. Retrieved from [Link]

  • Powers, L. J., et al. (1981). Isolation and identification of impurities in 4-acetyl-2-(2'-hydroxyethyl)5,6-bis(4-chlorophenyl)-2H-pyridazin-3-one, an antihypertensive agent. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • ResearchGate. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]

  • Heritage College of Osteopathic Medicine. (n.d.). Fast and Versatile Mixed-Mode Approach for HPLC Separation of Basic, Acidic and Neutral Pesticides and Antibiotics in One Run. Retrieved from [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry. Retrieved from [Link]

  • Semantic Scholar. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]

  • ETH Zurich. (n.d.). Structure Elucidation by NMR – NMR Service. Retrieved from [Link]

  • ResearchGate. (2012). The Determination of GC-MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. Retrieved from [Link]

  • Reiner, E. J., et al. (2014). Qualitative analysis of halogenated organic contaminants in American eel by gas chromatography/time-of-flight mass spectrometry. Chemosphere. Retrieved from [Link]

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Validation

A Comparative Guide to Chlorinated Pyridazine Scaffolds in Synthetic Chemistry

This guide provides an in-depth comparative analysis of key chlorinated pyridazine and pyridazinone derivatives, which serve as versatile building blocks in medicinal and agrochemical research. While direct benchmark stu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of key chlorinated pyridazine and pyridazinone derivatives, which serve as versatile building blocks in medicinal and agrochemical research. While direct benchmark studies on 4,5,6-Trichloropyridazine-3(2H)-one are not extensively documented in publicly available literature, this guide will focus on its closest structural and synthetic analogs. By examining their reactivity, synthetic accessibility, and applications, we aim to provide researchers, scientists, and drug development professionals with the critical insights needed for informed scaffold selection and experimental design.

The pyridazinone core is a privileged scaffold in drug discovery, with derivatives showing a wide array of biological activities, including antihypertensive, anticancer, and anti-inflammatory properties.[1][2] The introduction of chlorine atoms onto the pyridazine ring significantly modulates the molecule's electrophilicity, making it a highly reactive and valuable intermediate for constructing complex molecular architectures, primarily through nucleophilic aromatic substitution (SNAr) reactions.

Core Scaffolds: A Comparative Overview

The reactivity and utility of chlorinated pyridazines are dictated by the number and position of the chlorine atoms, as well as the presence of the pyridazinone moiety. Below is a comparison of the target scaffold and its most relevant, well-documented analogs.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Characteristics & Applications
3,4,6-Trichloropyridazine 3,4,6-Trichloropyridazine StructureC₄HCl₃N₂183.4255.0 - 59.0Highly reactive precursor for synthesizing agrochemicals (herbicides, pesticides) and pharmaceuticals.[3] The three chlorine atoms offer multiple sites for sequential substitution.[4]
5,6-Dichloropyridazin-3(2H)-one 5,6-Dichloropyridazin-3(2H)-one StructureC₄H₂Cl₂N₂O164.98169 - 171A key intermediate synthesized from 3,4,6-Trichloropyridazine.[5] The pyridazinone ring influences the reactivity of the chlorine atoms.
3,4,5-Trichloropyridazine 3,4,5-Trichloropyridazine StructureC₄HCl₃N₂183.4256 - 58An isomer of 3,4,6-trichloropyridazine, offering a different substitution pattern for synthetic exploration.[6]
4,5-Dichloropyridazine-3,6-diol 4,5-Dichloropyridazine-3,6-diol StructureC₄H₂Cl₂N₂O₂179.98>300A foundational scaffold for SNAr reactions to create diverse disubstituted pyridazine derivatives.[7]

Synthetic Pathways and Experimental Protocols

The strategic value of these scaffolds lies in their synthetic accessibility and predictable reactivity. Below we detail key synthetic transformations.

Synthesis of 5,6-Dichloropyridazin-3(2H)-one from 3,4,6-Trichloropyridazine

This protocol describes the selective hydrolysis of a chlorine atom from the trichlorinated precursor, a common strategy to introduce the pyridazinone functionality.

Experimental Protocol:

  • Dissolution: Dissolve 3,4,6-Trichloropyridazine (12 g, 65.4 mmol) in acetic acid (45 mL) in a round-bottom flask equipped with a reflux condenser.[5]

  • Heating: Heat the reaction mixture to 130 °C for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: Upon completion, allow the mixture to cool to room temperature. Slowly pour the cooled solution into ice water (200 mL).[5]

  • Isolation: A solid precipitate will form. Collect the solid product by filtration.

  • Purification: Wash the collected solid with cold water and dry under vacuum to yield 5,6-Dichloropyridazin-3(2H)-one.

Causality Behind Experimental Choices:

  • Acetic Acid as Solvent and Reagent: Acetic acid serves as a solvent and a protic source that facilitates the selective hydrolysis of the chlorine atom at the 3-position, which is often more labile than those at other positions in this specific scaffold.

  • Elevated Temperature: The high temperature (130 °C) is necessary to overcome the activation energy for the hydrolysis reaction.

  • Precipitation in Ice Water: Pouring the reaction mixture into ice water serves two purposes: it quenches the reaction and leverages the poor solubility of the product in water to induce precipitation, simplifying isolation.

Workflow Diagram:

A 3,4,6-Trichloropyridazine C Heat (130°C, 2h) A->C B Acetic Acid B->C D Reaction Mixture C->D E Quench in Ice Water D->E F Precipitation E->F G Filtration & Drying F->G H 5,6-Dichloropyridazin-3(2H)-one G->H

Synthesis of 5,6-Dichloropyridazin-3(2H)-one.
General Protocol for Nucleophilic Aromatic Substitution (SNAr)

The primary application for these scaffolds is the displacement of chloride ions with various nucleophiles. The high electrophilicity of the carbon atoms attached to chlorine, further activated by the ring nitrogens, makes this reaction efficient.

Experimental Protocol:

  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the chlorinated pyridazine starting material (1.0 eq) and a suitable anhydrous solvent (e.g., DMF, Dioxane, or Acetonitrile).[7]

  • Addition of Base (if required): If the nucleophile is an amine or thiol salt, or if a non-nucleophilic base is needed to deprotonate the nucleophile, add the base (e.g., K₂CO₃, Et₃N, or NaH) to the mixture.

  • Nucleophile Addition: Add the nucleophile (1.0-2.2 eq, depending on whether mono- or di-substitution is desired) to the solution.

  • Reaction: Heat the reaction mixture to an appropriate temperature, typically ranging from 80°C to 150°C.[7] Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and quench with water.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Workflow Diagram:

cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification A Chlorinated Pyridazine D Inert Atmosphere Anhydrous Solvent A->D B Nucleophile (Nu-H) B->D C Base (optional) C->D E Heat (80-150°C) D->E F Quench & Extract E->F G Purify F->G H Substituted Product G->H

General workflow for SNAr reactions.

Benchmark Considerations for Scaffold Selection

Choosing the optimal chlorinated pyridazine scaffold is critical and depends on the synthetic goal.

  • For Multi-site Functionalization: 3,4,6-Trichloropyridazine is the reagent of choice.[3] Its three distinct chlorine atoms allow for sequential and regioselective substitutions, enabling the synthesis of complex, highly functionalized molecules. The reactivity of the chlorine atoms can often be differentiated based on their electronic environment, allowing for controlled, stepwise reactions.

  • For Introducing the Pyridazinone Moiety: 5,6-Dichloropyridazin-3(2H)-one is an ideal starting point when the final target molecule requires this specific pharmacophore.[5] The presence of the N-H group also provides an additional site for derivatization (e.g., N-alkylation or N-arylation).

  • For Enhanced Reactivity: While not a chlorinated analog, the principles of halogen reactivity are transferable. Bromo-derivatives like 4,5-Dibromopyridazine-3,6-diol are more reactive than their chloro-counterparts due to the weaker carbon-bromine bond.[7] This allows for reactions under milder conditions, which is advantageous when working with sensitive substrates. A similar principle would apply if a trichloropyridazine were compared to a tribromopyridazine.

Applications in Research and Development

The derivatives synthesized from these scaffolds have found broad applications across various scientific disciplines.

Application AreaScaffold TypeExamples of Biological Activity
Agrochemicals TrichloropyridazinesKey intermediates in the development of effective herbicides and pesticides for crop protection.[3]
Pharmaceuticals Pyridazin-3(2H)-onesExhibit diverse pharmacological activities including anticancer, antihypertensive, anti-inflammatory, and antibacterial properties.[1][2] They are core components of fatty acid-binding protein 4 (FABP4) inhibitors.[8]
Material Science Chlorinated PyridazinesUsed in the formulation of specialty polymers and coatings to improve durability and resistance to environmental factors.[3]

Conclusion

While 4,5,6-Trichloropyridazine-3(2H)-one is not a widely commercialized or studied reagent, a comprehensive analysis of its close structural analogs provides invaluable guidance for researchers. Scaffolds like 3,4,6-Trichloropyridazine and 5,6-Dichloropyridazin-3(2H)-one are powerful and versatile intermediates. Their utility is rooted in the predictable and efficient reactivity of the chloro-substituents in SNAr reactions. The choice between a fully chlorinated aromatic pyridazine and a dichlorinated pyridazinone depends entirely on the desired final structure and the synthetic strategy. Understanding the subtle differences in their reactivity and synthetic accessibility allows for the rational design of novel compounds for applications in medicine, agriculture, and materials science.

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